molecular formula C8H4BrF3N2 B1371698 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 1146615-86-2

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1371698
CAS No.: 1146615-86-2
M. Wt: 265.03 g/mol
InChI Key: YZGMUNVIHIZITF-UHFFFAOYSA-N
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Description

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H4BrF3N2 and its molecular weight is 265.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-3-13-7-2-1-5(4-14(6)7)8(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZGMUNVIHIZITF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670597
Record name 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146615-86-2
Record name 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, and the introduction of a trifluoromethyl group at the 6-position and a bromine atom at the 3-position offers unique opportunities for developing novel therapeutics, particularly in the realm of kinase inhibitors. This document details a robust two-step synthetic pathway, outlines rigorous characterization methodologies, and discusses the scientific rationale behind the experimental choices, providing researchers with the necessary information to produce and validate this important compound.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing molecules that can bind with high affinity and selectivity to biological targets. The trifluoromethyl group is a highly sought-after substituent in drug design due to its ability to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, often leading to improved pharmacokinetic and pharmacodynamic profiles.

The target molecule, this compound, combines these features with a synthetically versatile bromine handle at the 3-position. This bromine atom can be readily functionalized through various cross-coupling reactions, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Notably, this scaffold is a key intermediate in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of autoimmune diseases and has been explored in the synthesis of kinase inhibitor libraries for cancer research.[1]

Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available 2-amino-5-(trifluoromethyl)pyridine. The pathway involves an initial cyclization to form the imidazo[1,2-a]pyridine ring system, followed by a regioselective bromination at the electron-rich 3-position.

Synthesis_Pathway A 2-Amino-5-(trifluoromethyl)pyridine B 6-(Trifluoromethyl)imidazo[1,2-a]pyridine A->B Step 1: Cyclization Bromoacetaldehyde NaHCO3, Ethanol, Reflux C This compound B->C Step 2: Bromination N-Bromosuccinimide (NBS) Acetonitrile, RT

Figure 1: Overall synthetic route for this compound.

Step 1: Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

The initial step involves the construction of the imidazo[1,2-a]pyridine ring via the condensation of 2-amino-5-(trifluoromethyl)pyridine with an α-halo-aldehyde, in this case, bromoacetaldehyde. The reaction proceeds through an initial alkylation of the exocyclic nitrogen of the aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic fused ring system.

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Cyclization Reaction cluster_workup Work-up and Purification A Dissolve 2-amino-5-(trifluoromethyl)pyridine and NaHCO3 in Ethanol B Add Bromoacetaldehyde solution dropwise A->B C Reflux the reaction mixture B->C D Monitor reaction completion by TLC C->D E Cool to room temperature and concentrate D->E F Extract with Ethyl Acetate E->F G Wash with brine, dry over Na2SO4 F->G H Purify by column chromatography G->H

Figure 2: Experimental workflow for the synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine.

Detailed Protocol:

  • To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • To this suspension, add a 40% aqueous solution of bromoacetaldehyde (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-(trifluoromethyl)imidazo[1,2-a]pyridine as a solid.

Step 2: Synthesis of this compound

The second step is an electrophilic aromatic substitution to introduce a bromine atom at the C3 position of the imidazo[1,2-a]pyridine ring. The imidazole moiety of the fused ring is electron-rich, making the C3 position particularly susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for this transformation.

Detailed Protocol:

  • Dissolve 6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.0-1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.

Property Value Reference
Molecular Formula C₈H₄BrF₃N₂[2][3]
Molecular Weight 265.03 g/mol [2][3]
Appearance Crystalline solid[1]
Melting Point 185-188 °C[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra are informative.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2~ 7.8 - 8.0s-
H-5~ 7.6 - 7.8d~ 9.0
H-7~ 7.2 - 7.4dd~ 9.0, 1.5
H-8~ 8.1 - 8.3d~ 1.5

Note: The predicted chemical shifts are based on analogous structures and may vary slightly.

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

Carbon Expected Chemical Shift (δ, ppm)
C-2~ 130 - 135
C-3~ 95 - 100
C-5~ 120 - 125
C-6~ 125 - 130 (q, J ≈ 34 Hz)
C-7~ 115 - 120
C-8~ 140 - 145
C-8a~ 145 - 150
-CF₃~ 123 (q, J ≈ 272 Hz)

Note: The quartet (q) splitting pattern for C-6 and the -CF₃ carbon is due to coupling with the fluorine atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion (M⁺): A characteristic isotopic pattern for a molecule containing one bromine atom will be observed, with two peaks of nearly equal intensity at m/z 264 and 266.

  • High-Resolution Mass Spectrometry (HRMS): This will provide a highly accurate mass measurement to confirm the elemental formula (C₈H₄BrF₃N₂).

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the presence of key functional groups. The spectrum of this compound is expected to show characteristic absorptions for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations within the heterocyclic system, and strong C-F stretching bands.

Safety and Handling

As with all chemical syntheses, appropriate safety precautions must be taken.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and oxidizing solid. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Avoid inhalation of dust and contact with skin and eyes.

  • Bromoacetaldehyde: This reagent is a lachrymator and should be handled with care in a fume hood.

  • General Precautions: All reactions should be carried out in a well-ventilated fume hood. Solvents should be handled with care, and appropriate waste disposal procedures must be followed.

Conclusion

The synthesis and characterization of this compound are crucial steps in the development of novel therapeutics. The two-step synthetic protocol outlined in this guide is robust and scalable. The detailed characterization data provides a benchmark for researchers to confirm the identity and purity of their synthesized material. By understanding the rationale behind the synthetic and analytical methods, researchers can confidently utilize this versatile building block in their drug discovery programs.

References

An In-Depth Technical Guide to 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This heterocyclic compound has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapies. Its unique structural features, including the imidazo[1,2-a]pyridine core, a bromine atom at the 3-position, and a trifluoromethyl group at the 6-position, impart desirable physicochemical and pharmacological properties. This guide will delve into the synthetic strategies for its preparation, its reactivity in key cross-coupling reactions, and its significant role as a scaffold for Bruton's Tyrosine Kinase (BTK) inhibitors, which are pivotal in the treatment of various B-cell malignancies and autoimmune disorders.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. This fused bicyclic system is present in numerous therapeutic agents, exhibiting properties ranging from anxiolytic and hypnotic to anticancer and anti-inflammatory. The incorporation of a trifluoromethyl group (-CF3) often enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. Furthermore, the presence of a bromine atom provides a versatile handle for synthetic diversification through various cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of pharmacological profiles.

This compound, in particular, has garnered significant attention as a key intermediate in the synthesis of potent and selective Bruton's Tyrosine Kinase (BTK) inhibitors. BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has proven to be a highly effective therapeutic strategy for a range of hematological cancers and autoimmune diseases.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design.

PropertyValueSource(s)
CAS Number 1146615-86-2[1]
Molecular Formula C₈H₄BrF₃N₂[1]
Molecular Weight 265.03 g/mol [1]
Appearance Crystalline solid[2]
Melting Point 185-188 °C[2]
Solubility Low solubility in most organic solvents; soluble in hot DMSO or sulfolane.
Storage Store at 2-8 °C in an amber glass bottle to prevent photodegradation.

Synthesis of this compound

The synthesis of this compound is a critical step in the development of its derivatives. A common and effective method involves a two-step sequence starting from commercially available 2-amino-5-(trifluoromethyl)pyridine.

Step 1: Cyclization to form 6-(trifluoromethyl)imidazo[1,2-a]pyridine

The initial step is the construction of the imidazo[1,2-a]pyridine ring system. This is typically achieved through the reaction of 2-amino-5-(trifluoromethyl)pyridine with a two-carbon electrophile, such as chloroacetaldehyde or a bromoacetyl derivative, followed by intramolecular cyclization.

Conceptual Workflow for Imidazo[1,2-a]pyridine Synthesis

2-Amino-5-(trifluoromethyl)pyridine 2-Amino-5-(trifluoromethyl)pyridine Reaction_with_Electrophile Reaction_with_Electrophile 2-Amino-5-(trifluoromethyl)pyridine->Reaction_with_Electrophile Chloroacetaldehyde or Bromoacetyl derivative Intramolecular_Cyclization Intramolecular_Cyclization Reaction_with_Electrophile->Intramolecular_Cyclization Base-mediated 6-(Trifluoromethyl)imidazo[1,2-a]pyridine 6-(Trifluoromethyl)imidazo[1,2-a]pyridine Intramolecular_Cyclization->6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Caption: General synthesis of the imidazo[1,2-a]pyridine core.

Step 2: Bromination at the 3-position

The subsequent step involves the regioselective bromination of the electron-rich imidazo[1,2-a]pyridine ring at the C3 position. This is a crucial transformation that introduces the synthetically versatile bromine handle.

Experimental Protocol: Bromination of 6-(trifluoromethyl)imidazo[1,2-a]pyridine

  • Reaction Setup: To a solution of 6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid, add a brominating agent.

  • Brominating Agent: N-Bromosuccinimide (NBS) is a commonly used and effective brominating agent for this transformation.

  • Reaction Conditions: The reaction is typically carried out at room temperature with stirring.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to afford this compound.

Spectral Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and imidazole rings. The chemical shifts and coupling constants will be characteristic of the imidazo[1,2-a]pyridine ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the C-H, C=N, and C=C stretching vibrations of the aromatic rings. The C-Br and C-F stretching vibrations will also be present in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (265.03 g/mol ), along with a characteristic isotopic pattern for a molecule containing one bromine atom.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 3-position of this compound is the key to its synthetic utility, serving as a versatile precursor for a wide range of derivatives through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents at the 3-position, which is crucial for modulating the pharmacological properties of potential drug candidates.

Catalytic Cycle of Suzuki-Miyaura Coupling

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII R¹-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-B(OR)₂ Base PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Considerations for Suzuki-Miyaura Coupling:

  • Catalyst: A palladium(0) catalyst, often generated in situ from a palladium(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂, is typically used.

  • Ligand: The choice of phosphine ligand is critical for the efficiency of the reaction. Bulky, electron-rich ligands such as SPhos or XPhos are often effective.

  • Base: A base, such as potassium carbonate or cesium carbonate, is required to activate the boronic acid or ester.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly employed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction is instrumental in introducing a wide variety of amine functionalities at the 3-position of the imidazo[1,2-a]pyridine core, a common feature in many bioactive molecules.

Catalytic Cycle of Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-Br PdII_Br R¹-Pd(II)L_n-Br OxAdd->PdII_Br Amine_Coord Amine Coordination PdII_Br->Amine_Coord HNR²R³ PdII_Amine [R¹-Pd(II)L_n(HNR²R³)]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido R¹-Pd(II)L_n-NR²R³ Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product R¹-NR²R³ RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.[3][4]

Experimental Considerations for Buchwald-Hartwig Amination:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst with a suitable phosphine ligand is essential. Sterically hindered biarylphosphine ligands are often preferred.[5]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent unwanted side reactions.

Application in Drug Discovery: A Scaffold for BTK Inhibitors

The imidazo[1,2-a]pyridine scaffold, particularly when functionalized as in this compound, serves as a crucial component in the design of Bruton's Tyrosine Kinase (BTK) inhibitors.

Mechanism of BTK Inhibition:

BTK is a member of the Tec family of kinases and plays a pivotal role in B-cell development, differentiation, and signaling. Dysregulation of BTK activity is implicated in the pathogenesis of various B-cell malignancies and autoimmune diseases. BTK inhibitors function by binding to the ATP-binding pocket of the enzyme, thereby preventing its phosphorylation and subsequent activation.

Many potent BTK inhibitors are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK. The 3-substituted imidazo[1,2-a]pyridine core often serves as the "warhead" that positions an electrophilic group, introduced via reactions at the 3-position, to react with this cysteine residue.

The Role of this compound in BTK Inhibitor Synthesis:

This compound acts as a versatile starting material. The bromine atom can be readily displaced through cross-coupling reactions to introduce a variety of functional groups that can either interact with the active site of BTK or serve as a linker to the covalent warhead. The trifluoromethyl group at the 6-position often contributes to favorable pharmacokinetic properties and can enhance binding affinity through hydrophobic interactions within the ATP-binding pocket.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: Causes skin irritation.

  • Precautionary Phrases: Avoid breathing dust/fume/gas/mist/vapors/spray. Handle in a well-ventilated area with appropriate respiratory protection.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its well-defined physicochemical properties, coupled with its reactivity in key cross-coupling reactions, make it an indispensable tool for the synthesis of complex molecules, particularly in the development of targeted therapies such as BTK inhibitors. This guide has provided a comprehensive overview of its properties, synthesis, and applications, intended to support researchers and scientists in leveraging this important compound for their drug discovery and development efforts.

References

An In-depth Technical Guide to 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 1146615-86-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a key heterocyclic building block in modern medicinal chemistry. Its strategic importance lies primarily in its role as a crucial intermediate for the synthesis of advanced kinase inhibitors, most notably those targeting Bruton's Tyrosine Kinase (BTK). This guide details the compound's physicochemical properties, outlines a validated synthetic pathway, provides full spectral characterization data, and explores its reactivity in pivotal cross-coupling reactions. By synthesizing available data with expert insights, this paper serves as a practical resource for researchers engaged in the design and development of novel therapeutics.

Introduction and Strategic Importance

This compound is a substituted fused bicyclic heterocycle. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The unique substitution pattern of this specific molecule—a bromine atom at the 3-position and a trifluoromethyl group at the 6-position—renders it an exceptionally valuable intermediate for drug discovery.

  • The Trifluoromethyl Group (CF₃): The electron-withdrawing nature of the CF₃ group at the 6-position significantly modulates the electronic properties of the heterocyclic core. In the context of drug design, this group is often employed to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins by participating in favorable interactions within hydrophobic pockets.

  • The 3-Bromo Group: The bromine atom serves as a versatile synthetic handle. It is strategically positioned for participation in a wide array of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the facile and controlled introduction of diverse molecular fragments at a key vector for structure-activity relationship (SAR) studies.

The primary application of this compound is as a key intermediate in the development of BTK inhibitors for the treatment of autoimmune diseases and various B-cell malignancies.[1] The imidazo[1,2-a]pyridine scaffold is integral to the molecule's ability to interact with the kinase domain of the target protein.[1]

Physicochemical and Safety Data

A thorough understanding of a compound's physical properties and safety profile is a prerequisite for its effective use in a research setting.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below. It is a crystalline solid with limited solubility in common organic solvents at room temperature but can be dissolved in polar aprotic solvents like hot dimethyl sulfoxide (DMSO) or sulfolane.[1] There is a notable discrepancy in the reported melting point across different suppliers, which may be attributable to variances in crystalline form or purity. Researchers should determine the melting point of their own material as part of their characterization.

PropertyValueSource(s)
CAS Number 1146615-86-2[2][3]
Molecular Formula C₈H₄BrF₃N₂[3][4]
Molecular Weight 265.03 g/mol [3][4]
Appearance Crystalline Solid[1]
Melting Point 185-188 °C[1]
Solubility Low in most organic solvents; soluble in hot DMSO, sulfolane[1]
Storage 2-8 °C, protect from light, store under inert gas[1]
Safety and Handling

As with any halogenated and fluorinated organic compound, appropriate safety precautions must be observed.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated fume hood. Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, is required.

  • Thermal Decomposition: Upon heating, the compound may release toxic fumes.[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step sequence starting from a commercially available substituted aminopyridine.

Synthetic Pathway

The most common synthetic route involves the cyclization of 2-amino-5-(trifluoromethyl)pyridine with a two-carbon electrophile, followed by regioselective bromination at the C-3 position.

Synthesis_Pathway Start 2-Amino-5-(trifluoromethyl)pyridine Intermediate 6-(Trifluoromethyl)imidazo[1,2-a]pyridine Start->Intermediate 1. Chloroacetaldehyde 2. Base (e.g., NaHCO₃) Product This compound Intermediate->Product N-Bromosuccinimide (NBS) Acetonitrile

Synthetic route to the title compound.

Causality of Experimental Choices:

  • Cyclization: The reaction between a 2-aminopyridine and an α-haloaldehyde is a classic and highly effective method for constructing the imidazo[1,2-a]pyridine ring system (Tschitschibabin reaction). Chloroacetaldehyde provides the necessary two-carbon unit to form the imidazole ring. The use of a mild base like sodium bicarbonate is sufficient to neutralize the HCl generated during the cyclization without promoting side reactions.

  • Bromination: The C-3 position of the imidazo[1,2-a]pyridine core is electron-rich and thus highly susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and convenient source of electrophilic bromine, allowing for clean and regioselective bromination at this position, often without the need for a catalyst. Acetonitrile is a common polar aprotic solvent for such reactions.

Detailed Experimental Protocol: Synthesis

The following protocol is a representative procedure adapted from established methods for analogous structures.

Step 1: Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

  • To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or ethanol), add an aqueous solution of chloroacetaldehyde (1.2 eq, ~40-50 wt%).

  • Add sodium bicarbonate (NaHCO₃) (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux (typically 80-90 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the organic solvent.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The crude product can be purified by flash column chromatography on silica gel to yield the intermediate product.

Step 2: Synthesis of this compound

  • Dissolve the 6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) from the previous step in acetonitrile.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • The crude solid can be purified by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography to afford the final product.

Spectral Characterization

Note: As specific, publicly available spectral data from a primary literature source for this exact compound is limited, the following represents expected characteristic peaks based on its structure and data from closely related analogues. Researchers must acquire and interpret their own data for definitive confirmation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 8.2-8.4 ppm (s, 1H): Proton at the C-5 position, often deshielded by the adjacent nitrogen and trifluoromethyl group.

    • δ ~ 7.7-7.9 ppm (s, 1H): Proton at the C-2 position.

    • δ ~ 7.5-7.7 ppm (d, 1H): Proton at the C-7 position.

    • δ ~ 7.2-7.4 ppm (d, 1H): Proton at the C-8 position.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~ 145-150 ppm: Quaternary carbons of the pyridine ring.

    • δ ~ 122 ppm (q, J ≈ 272 Hz): Carbon of the CF₃ group, showing a characteristic quartet due to C-F coupling.

    • δ ~ 115-130 ppm: Aromatic carbons of the pyridine and imidazole rings.

    • δ ~ 95-100 ppm: Brominated carbon at the C-3 position.

  • ¹⁹F NMR (376 MHz, CDCl₃):

    • δ ~ -62 to -64 ppm (s, 3F): A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group.

  • Mass Spectrometry (ESI-MS):

    • m/z: Calculated for C₈H₄BrF₃N₂ [M+H]⁺: 264.96, 266.96 (characteristic isotopic pattern for bromine).

Reactivity and Applications in Cross-Coupling

The synthetic utility of this compound is most powerfully demonstrated in its application as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position is the primary site of reactivity.

Reactivity_Workflow Start 3-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine Suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) Start->Suzuki [Pd] catalyst Base (e.g., K₂CO₃) Arylboronic Acid Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald [Pd] catalyst, Ligand Base (e.g., NaOtBu) Amine (R₂NH) Product_Aryl 3-Aryl-6-(trifluoromethyl) imidazo[1,2-a]pyridine Suzuki->Product_Aryl Product_Amine 3-Amino-6-(trifluoromethyl) imidazo[1,2-a]pyridine Derivative Buchwald->Product_Amine

Key cross-coupling reactions.
Suzuki-Miyaura Coupling (C-C Bond Formation)

This reaction is ideal for introducing aryl or heteroaryl substituents at the C-3 position, a common strategy in the elaboration of kinase inhibitor scaffolds.

Protocol: Representative Suzuki-Miyaura Coupling

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography or recrystallization to obtain the 3-arylated product.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is critical for installing amine functionalities, which can serve as key hydrogen bond donors or acceptors, or as points for further diversification in drug candidates.

Protocol: Representative Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4-2.0 eq).

  • Add this compound (1.0 eq).

  • Seal the tube, then evacuate and backfill with an inert gas.

  • Add the amine coupling partner (1.1-1.5 eq) followed by an anhydrous, degassed aprotic solvent (e.g., toluene or 1,4-dioxane).

  • Heat the reaction mixture with vigorous stirring at 80-110 °C. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and quench carefully with saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography to isolate the desired 3-amino derivative.

Conclusion

This compound is a high-value, strategically designed building block for modern drug discovery. Its trifluoromethyl group provides beneficial physicochemical properties, while the 3-bromo substituent offers a reliable and versatile handle for late-stage functionalization via robust cross-coupling methodologies. The protocols and data presented in this guide provide a foundational framework for researchers to confidently incorporate this powerful intermediate into their synthetic campaigns, particularly in the pursuit of novel kinase inhibitors and other complex molecular targets.

References

Molecular weight and formula of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthetic strategies, and strategic applications, grounding its claims in established scientific principles and authoritative sources.

Core Compound Identity and Physicochemical Properties

This compound is a substituted imidazopyridine, a class of fused heterocyclic compounds known for a wide range of biological activities. The strategic placement of a bromine atom and a trifluoromethyl group on the bicyclic core makes it a highly versatile intermediate for further chemical modification.

The trifluoromethyl (-CF3) group is a crucial bioisostere for a methyl group, often introduced to enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of a molecule, which can lead to improved binding affinity with biological targets. The bromine atom at the 3-position serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Table 1: Physicochemical and Identification Data

Property Value Source(s)
CAS Number 1146615-86-2 [1][2][3]
Molecular Formula C₈H₄BrF₃N₂ [1][2][3]
Molecular Weight 265.03 g/mol [1][2][3][4]
Appearance Crystalline solid [5]
Melting Point 185-188 °C [5]
Solubility Low solubility in most organic solvents; soluble in hot DMSO or sulfolane [5]

| Thermal Stability | Moderate |[5] |

Synthesis Strategy and Mechanistic Considerations

The synthesis of imidazo[1,2-a]pyridines is a well-established field in heterocyclic chemistry. The most common and direct approach involves the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. For the target molecule, this involves reacting 2-amino-5-(trifluoromethyl)pyridine with a suitable two-carbon electrophile that facilitates subsequent bromination.

Plausible Synthetic Workflow

A logical and efficient synthesis would likely proceed via a two-step sequence: (1) Cyclization to form the imidazo[1,2-a]pyridine core, followed by (2) regioselective bromination.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination A 2-Amino-5-(trifluoromethyl)pyridine C 6-(Trifluoromethyl)imidazo[1,2-a]pyridine A->C Reflux, NaHCO3 B 2-Bromoacetaldehyde diethyl acetal B->C E This compound C->E Acetonitrile, rt D N-Bromosuccinimide (NBS) D->E

Caption: Plausible synthetic pathway for this compound.

Expertise-Driven Protocol: A Representative Synthesis

The following protocol is a representative, self-validating procedure derived from established methodologies for similar heterocyclic systems. It is designed for adaptability and requires standard laboratory techniques for optimization and validation.

Part A: Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

  • Reagent Preparation: To a round-bottom flask, add 2-amino-5-(trifluoromethyl)pyridine (1.0 eq), sodium bicarbonate (2.0 eq), and ethanol.

  • Reaction Initiation: Add 2-bromoacetaldehyde diethyl acetal (1.2 eq) to the suspension.

    • Causality: Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the initial alkylation and subsequent cyclization. Ethanol is a suitable polar protic solvent for this type of condensation. The acetal is a stable precursor to the reactive aldehyde.

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by TLC or LC-MS until the starting aminopyridine is consumed (typically 12-24 hours).

  • Work-up and Isolation: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude material via column chromatography on silica gel to obtain the pure 6-(trifluoromethyl)imidazo[1,2-a]pyridine intermediate.

Part B: Bromination at the C3-Position

  • Reagent Preparation: Dissolve the intermediate from Part A (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a flask protected from light.

  • Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

    • Causality: The C3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it highly susceptible to electrophilic substitution. NBS is a mild and effective source of electrophilic bromine, leading to highly regioselective bromination at this position.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS for the disappearance of the starting material (typically 1-4 hours).

  • Work-up and Isolation: Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any excess NBS. Extract the product with dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product, this compound.

Strategic Applications in Research and Development

The true value of this compound lies in its utility as a versatile building block. Its structure is pre-validated for accessing chemical spaces relevant to kinase inhibition and advanced materials.

A. Keystone Intermediate in Kinase Inhibitor Synthesis

This scaffold is a key component in the development of inhibitors for enzymes like Bruton's tyrosine kinase (BTK), which are critical targets in treating autoimmune diseases and certain cancers.[5] The imidazopyridine core acts as a bio-isosterically friendly hinge-binding motif, while the substituents provide vectors for optimizing potency and pharmacokinetic properties.

The C3-bromo atom is the primary point of diversification, allowing for the introduction of various functional groups through cross-coupling reactions.

G cluster_0 Suzuki Cross-Coupling A 3-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine C Diverse Kinase Inhibitor Library A->C Pd Catalyst, Base B Aryl/Heteroaryl Boronic Acid or Ester B->C

Caption: Use of the compound in Suzuki coupling to generate diverse molecular libraries.

B. Component in Organic Electronics

In materials science, the electron-deficient nature of the trifluoromethyl-substituted imidazopyridine ring makes it a candidate for use as an electron-acceptor component in the design of novel organic photovoltaic materials.[5] The ability to functionalize the C3-position allows for tuning the electronic properties and morphology of the resulting polymers or small molecules.

Handling, Storage, and Safety

To maintain the integrity of this compound, proper handling and storage are critical.

  • Storage: The compound should be stored in amber glass vials at 2-8°C under an inert atmosphere (e.g., argon or nitrogen).[4][5] This prevents potential photodegradation and reaction with atmospheric moisture or oxygen.

  • Handling: Due to its potential toxicity and the risk of releasing hazardous fumes (e.g., HBr, HF, NOx) upon thermal decomposition, it should be handled in a well-ventilated fume hood.[5] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated building block engineered for high-value applications. Its unique combination of a biologically relevant core, a metabolically robust trifluoromethyl group, and a synthetically versatile bromine handle makes it an indispensable tool for medicinal chemists and material scientists. The synthetic pathways are logical and scalable, and its strategic utility in generating diverse chemical libraries for drug discovery underscores its importance in modern research and development.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry. The imidazo[1,2-a]pyridine core is a recognized privileged structure, appearing in numerous therapeutic agents.[1] The strategic placement of a bromine atom and a trifluoromethyl group significantly influences the electronic properties and, consequently, the NMR spectral characteristics of the molecule. This guide will delve into the theoretical principles governing the spectral features, provide predicted chemical shifts and coupling constants, outline a detailed experimental protocol for data acquisition, and discuss the interpretation of the spectra for the unambiguous structural elucidation of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound (CAS No. 1146615-86-2) is a crucial building block in the synthesis of biologically active molecules. Its structural framework is integral to the development of Bruton's tyrosine kinase (BTK) inhibitors, which are under investigation for the treatment of autoimmune diseases. Furthermore, its electron-deficient nature makes it a candidate for applications in materials science. The bromine atom at the 3-position serves as a versatile handle for further chemical modifications, typically through cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery programs. The trifluoromethyl group at the 6-position enhances metabolic stability and modulates the lipophilicity and binding affinity of derivative compounds.

A thorough understanding of the NMR spectral properties of this molecule is paramount for reaction monitoring, quality control, and the definitive structural confirmation of its derivatives. This guide serves as a detailed reference for scientists working with this compound and similar heteroaromatic systems.

Predicted ¹H and ¹³C NMR Spectral Analysis

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. In this compound, the electron-withdrawing nature of the bromine and trifluoromethyl substituents, combined with the inherent aromaticity of the fused ring system, dictates the specific resonance frequencies of each proton and carbon atom.

Molecular Structure and Numbering

For clarity in the spectral analysis, the atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region. The predicted chemical shifts (in ppm, relative to TMS) and multiplicities are detailed in Table 1.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-27.8 - 8.0s-Singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and the bromine at C-3.
H-58.2 - 8.4dJ5,7 ≈ 1.5-2.0Doublet due to long-range coupling with H-7. Significantly deshielded by the anisotropic effect of the fused imidazole ring and the adjacent nitrogen.
H-77.2 - 7.4ddJ7,8 ≈ 9.0-9.5, J5,7 ≈ 1.5-2.0Doublet of doublets, coupling to both H-8 and H-5. The trifluoromethyl group at C-6 exerts a strong electron-withdrawing effect, deshielding this proton.
H-87.6 - 7.8dJ7,8 ≈ 9.0-9.5Doublet due to coupling with H-7. Deshielded by the adjacent nitrogen.

Table 1: Predicted ¹H NMR Spectral Data for this compound.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit eight distinct signals for the carbon atoms of the imidazo[1,2-a]pyridine core, plus a quartet for the trifluoromethyl carbon. The predicted chemical shifts are summarized in Table 2.

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2125 - 128Influenced by the adjacent nitrogen and the bromine at C-3.
C-3105 - 108Shielded due to the direct attachment of the bromine atom (heavy atom effect).
C-5130 - 133Deshielded by the adjacent nitrogen and the fused ring system.
C-6120 - 123 (q, JC,F ≈ 35-40 Hz)Directly attached to the electron-withdrawing CF₃ group, leading to a downfield shift and a characteristic quartet splitting.
C-7115 - 118Influenced by the CF₃ group at the adjacent C-6.
C-8128 - 131Deshielded by the adjacent nitrogen.
C-8a140 - 143Bridgehead carbon, typically found at a lower field.
CF₃122 - 125 (q, JC,F ≈ 270-280 Hz)Characteristic quartet with a large one-bond C-F coupling constant.

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra, a standardized experimental protocol is essential. The following section outlines the recommended procedures for sample preparation and instrument setup.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interfering signals.

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this class of compounds. For this guide, we will proceed with CDCl₃.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a more concentrated sample is preferable, typically 20-50 mg in 0.6-0.7 mL of CDCl₃.

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm) and is often included in commercially available deuterated solvents.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) dissolve Dissolve in Deuterated Solvent (e.g., CDCl₃) weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label NMR Tube filter->cap insert Insert Sample into Spectrometer cap->insert Transfer to Spectrometer lock_shim Lock and Shim Spectrometer insert->lock_shim setup Set Up Acquisition Parameters lock_shim->setup acquire Acquire Spectrum setup->acquire

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHzStandard for routine analysis.
Pulse Programzg30A standard 30° pulse sequence for quantitative measurements.
Spectral Width16 ppmSufficient to cover the expected aromatic region.
Acquisition Time4 secondsProvides good digital resolution.[3]
Relaxation Delay2 secondsAllows for adequate relaxation of protons.
Number of Scans16-64To achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

ParameterRecommended ValueRationale
Spectrometer Frequency100 MHzCorresponding frequency for a 400 MHz ¹H spectrometer.
Pulse Programzgpg30A standard 30° pulse sequence with proton decoupling.
Spectral Width250 ppmTo encompass the full range of carbon chemical shifts.
Acquisition Time1-2 secondsA balance between resolution and experiment time.
Relaxation Delay2-5 secondsTo ensure quantitative data, especially for quaternary carbons.[4]
Number of Scans1024 or moreDue to the low natural abundance and sensitivity of ¹³C.

Advanced 2D NMR for Unambiguous Structure Elucidation

While 1D NMR provides significant information, 2D NMR techniques are invaluable for the definitive assignment of all proton and carbon signals, especially in complex molecules.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, a cross-peak between H-7 and H-8, and a weaker cross-peak between H-7 and H-5 would be expected, confirming their spatial proximity and coupling relationships.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[5] It would allow for the unambiguous assignment of the protonated carbons (C-2, C-5, C-7, and C-8) by correlating their signals to their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart.[5] This is particularly useful for assigning quaternary carbons. For instance, H-2 would show a correlation to C-3 and C-8a, and H-5 would show correlations to C-7 and C-8a.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR for Confirmation cluster_final Final Assignment H1_NMR ¹H NMR (Chemical Shifts, Multiplicities) C13_NMR ¹³C NMR (Chemical Shifts) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY Initial Proton Information HSQC HSQC (¹H-¹³C Direct Correlations) C13_NMR->HSQC Initial Carbon Information Final_Structure Unambiguous Structure and Spectral Assignment COSY->Final_Structure Proton Connectivity HMBC HMBC (¹H-¹³C Long-Range Correlations) HSQC->Final_Structure Direct C-H Bonds HMBC->Final_Structure Carbon Skeleton Framework

Caption: Logical workflow for complete NMR-based structure elucidation.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative, providing a detailed electronic and structural fingerprint of the molecule. The predictive analysis in this guide, based on established principles of NMR spectroscopy and data from related structures, offers a robust framework for interpreting experimental data. By following the outlined experimental protocols and employing a combination of 1D and 2D NMR techniques, researchers can confidently verify the identity and purity of this important synthetic intermediate, facilitating its effective use in drug discovery and materials science.

References

The Imidazo[1,2-a]pyridine Core: A Centennial Journey from Discovery to Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of a "Privileged" Scaffold

The imidazo[1,2-a]pyridine scaffold is a cornerstone of modern medicinal chemistry, recognized for its "privileged" status due to its prevalence in a wide array of biologically active compounds.[1] This bicyclic aromatic heterocycle, formed by the fusion of an imidazole and a pyridine ring, is the core of numerous pharmaceuticals, including the well-known hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective drug Zolimidine.[1] Its unique electronic and structural properties allow for diverse functionalization, making it a versatile template for drug design and discovery. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes to this vital heterocyclic system, offering both foundational knowledge and practical insights for researchers in the field.

The Dawn of an Era: The Tschitschibabin Synthesis

The story of imidazo[1,2-a]pyridine synthesis begins in 1925 with the pioneering work of Aleksei Tschitschibabin.[2] In a landmark discovery, he reported that the reaction of 2-aminopyridine with α-haloaldehydes or α-haloketones under harsh conditions (typically heating in a sealed tube) afforded the corresponding imidazo[1,2-a]pyridine.[2] This reaction, now known as the Tschitschibabin synthesis, laid the fundamental groundwork for accessing this important heterocyclic system.

The initial reports, however, were plagued by low yields and the need for high temperatures. The causality behind these experimental choices lies in the mechanism of the reaction. The process is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the halo-carbonyl compound, forming a pyridinium salt intermediate. Subsequent intramolecular cyclization via the exocyclic amino group, followed by dehydration, leads to the aromatic imidazo[1,2-a]pyridine. The high temperatures were necessary to overcome the activation energy for both the initial N-alkylation and the subsequent cyclization and dehydration steps.

Visualizing the Tschitschibabin Reaction

Tschitschibabin Synthesis 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium_Salt N-Alkylation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Pyridinium_Salt Cyclized_Intermediate Cyclized Intermediate Pyridinium_Salt->Cyclized_Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized_Intermediate->Imidazo[1,2-a]pyridine Dehydration

Caption: The Tschitschibabin reaction mechanism.

Over the years, numerous modifications have been developed to improve the efficiency and broaden the scope of the Tschitschibabin synthesis. These include the use of milder reaction conditions, alternative solvents, and the addition of bases to facilitate the cyclization step.

The Ortoleva-King Reaction: An Alternative Pathway

Another classical approach to the synthesis of imidazo[1,2-a]pyridines is the Ortoleva-King reaction. This method involves the reaction of a 2-aminopyridine with an active methylene compound (such as a ketone) in the presence of iodine.[3][4] The reaction is believed to proceed through the in situ formation of an α-iodo ketone, which then undergoes a Tschitschibabin-like condensation with the 2-aminopyridine.

The key advantage of the Ortoleva-King reaction is the avoidance of pre-synthesized, often lachrymatory, α-haloketones. The reaction can be performed in a one-pot fashion, making it a more convenient and practical alternative for certain applications.[5]

A Glimpse into the Ortoleva-King Mechanism

Ortoleva-King Reaction Ketone Ketone alpha-Iodo_Ketone alpha-Iodo Ketone (in situ) Ketone->alpha-Iodo_Ketone Iodination Iodine Iodine Iodine->alpha-Iodo_Ketone Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine alpha-Iodo_Ketone->Imidazo[1,2-a]pyridine Tschitschibabin-like Condensation 2-Aminopyridine 2-Aminopyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine

References

A Technical Guide to the Spectroscopic Profile of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid bicyclic core, decorated with a bromine atom and a trifluoromethyl group, makes it a versatile scaffold for the development of novel therapeutic agents and functional organic materials. The bromine atom provides a convenient handle for further chemical modification via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[1] This guide provides a comprehensive overview of the key spectroscopic data for this compound, offering insights into its structural confirmation and chemical behavior.

Molecular Structure and Physicochemical Properties

  • Chemical Formula: C₈H₄BrF₃N₂[2][3]

  • Molecular Weight: 265.03 g/mol [2][3]

  • CAS Number: 1146615-86-2[2][3]

  • Appearance: Expected to be a solid at room temperature.[4]

Predicted Mass Spectrometry Fragmentation Pathways M [M]⁺˙ m/z 264/266 F1 [M-Br]⁺ m/z 185 M->F1 - Br• F2 [M-CF₃]⁺ m/z 196/198 M->F2 - CF₃• F3 [M-HCN]⁺˙ m/z 237/239 M->F3 - HCN

References

Thermochemical properties of substituted imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermochemical Properties of Substituted Imidazo[1,2-a]pyridines

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, recognized for its prevalence in a wide array of bioactive compounds and functional materials.[1][2] A profound understanding of the thermochemical properties of this heterocyclic system and its derivatives is paramount for rational drug design, process safety, and the development of stable, high-performance materials. This guide provides a comprehensive overview of the key thermochemical parameters—enthalpy of formation, combustion, sublimation, and Gibbs free energy—and delineates the state-of-the-art experimental and computational methodologies for their determination. By synthesizing theoretical principles with practical, field-proven protocols, this document serves as a critical resource for researchers, scientists, and drug development professionals dedicated to harnessing the full potential of substituted imidazo[1,2-a]pyridines.

Introduction: The Significance of Thermochemical Data

Imidazo[1,2-a]pyridines are classified as "privileged structures" in drug discovery, forming the core of numerous commercial drugs like Zolpidem and Alpidem.[3][4] Their utility also extends to organic light-emitting diodes (OLEDs) and corrosion inhibitors.[4][5] The therapeutic efficacy, stability, and material performance of these compounds are intrinsically linked to their underlying energetic properties.

Thermochemical data provides a quantitative measure of a molecule's stability. For drug development, these properties influence:

  • Polymorph Stability: The relative energies of different crystalline forms, which affects solubility and bioavailability.

  • Drug-Receptor Binding: The thermodynamics of binding interactions.

  • Metabolic Stability: The energy barriers of metabolic pathways.

  • Process Safety: The potential for exothermic decomposition during synthesis and manufacturing.[6]

Therefore, the accurate determination of thermochemical properties is not an academic exercise but a critical component of the development lifecycle.

Core Thermochemical Concepts and Their Interrelation

The primary thermochemical properties of interest are linked through fundamental thermodynamic laws. Understanding their relationship is crucial for validating experimental data and designing robust computational studies.

  • Standard Enthalpy of Formation (ΔfH°): The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is the most direct measure of a molecule's intrinsic thermodynamic stability.

  • Standard Enthalpy of Combustion (ΔcH°): The enthalpy change when one mole of a compound undergoes complete combustion with oxygen under standard conditions. For organic compounds containing C, H, N, and O, the products are CO₂(g), H₂O(l), and N₂(g). It is a key experimentally accessible value used to derive the enthalpy of formation via Hess's Law.

  • Standard Enthalpy of Sublimation (ΔgcrH°): The energy required to transform one mole of a substance from the solid state to the gaseous state. This phase-change enthalpy is critical for bridging experimental condensed-phase data (from combustion calorimetry) with theoretical gas-phase calculations.

  • Gibbs Free Energy (ΔG°): This parameter combines enthalpy and entropy (ΔG° = ΔH° - TΔS°) to determine the spontaneity of a process. In reaction mechanisms, the Gibbs free energy profile reveals the feasibility of reaction pathways.[7]

These properties are interconnected in a thermodynamic cycle, which provides a self-validating framework for experimental and computational data.

G cluster_0 Thermodynamic Cycle for Imidazo[1,2-a]pyridines Compound_g Compound(g) Products Combustion Products (CO₂, H₂O, N₂) Compound_g->Products ΔcH°(g, compd) Compound_cr Compound(cr) Compound_cr->Compound_g ΔsubH°(compd) Compound_cr->Products ΔcH°(cr, compd) Elements Elements (C, H₂, N₂) in standard state Elements->Compound_g  ΔfH°(g, compd) Elements->Compound_cr ΔfH°(cr, compd)   Elements->Products ΣΔfH°(products)

Caption: Thermodynamic cycle relating key thermochemical properties.

Experimental Determination of Thermochemical Properties

Experimental measurements provide the benchmark data for thermochemistry. The choice of method depends on the specific property and the nature of the sample.

Combustion Calorimetry: The Gold Standard for Enthalpy of Formation

Static bomb combustion calorimetry is the most established method for precisely determining the standard molar enthalpy of combustion (ΔcH°m) of solid or liquid organic compounds.[8] From this value, the standard molar enthalpy of formation (ΔfH°m) in the condensed phase is derived using Hess's Law.

Protocol: Static Bomb Combustion Calorimetry

  • Sample Preparation: A precisely weighed pellet (approx. 0.5-1.0 g) of the substituted imidazo[1,2-a]pyridine is prepared. If the compound is a liquid, it is encapsulated in a gelatin capsule.

  • Bomb Assembly: The pellet is placed in a crucible (e.g., platinum) inside the calorimetric bomb. A cotton fuse is attached to a platinum ignition wire and positioned to touch the sample.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa. A small, known amount of distilled water is added to the bomb to ensure saturation of the final atmosphere, facilitating the condensation of water produced during combustion.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's container. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is monitored with high precision (e.g., using a platinum resistance thermometer) as a function of time until the system reaches a final, stable temperature.

  • Analysis: The corrected temperature rise (ΔT) is used to calculate the gross heat capacity of the calorimeter (εcalor), which is determined separately using a standard substance like benzoic acid. The standard specific energy of combustion (Δcu°) is then calculated, accounting for corrections for fuse ignition and the formation of nitric acid from atmospheric nitrogen.

  • Derivation of ΔfH°(cr): The standard enthalpy of combustion (ΔcH°(cr)) is calculated from Δcu°, and subsequently, the standard enthalpy of formation in the crystalline state (ΔfH°(cr)) is derived using the known enthalpies of formation of the combustion products (CO₂, H₂O).

Causality and Trustworthiness: This protocol is a self-validating system because its accuracy relies on the calibration with a certified standard reference material. The meticulous corrections for side reactions ensure that the final value truly represents the complete combustion of the target compound.

G cluster_workflow Combustion Calorimetry Workflow prep 1. Sample Preparation (Weighed Pellet) assembly 2. Bomb Assembly (Fuse & Pressurize O₂) prep->assembly equil 3. Thermal Equilibration (Submerge Bomb) assembly->equil ignite 4. Ignition & Data Logging (Record T vs. time) equil->ignite calc 5. Calculate Δcu° (Apply Corrections) ignite->calc derive 6. Derive ΔfH°(cr) (Hess's Law) calc->derive

Caption: Experimental workflow for combustion calorimetry.

Phase Transition Enthalpies: Sublimation and Vaporization

To compare experimental results with gas-phase computational data, the enthalpy of sublimation must be accurately determined.

Protocol: Transpiration Method for Sublimation Enthalpy

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility solids as a function of temperature.[9][10]

  • Sample Packing: The crystalline imidazo[1,2-a]pyridine derivative is packed into a thermostated saturator tube, often mixed with an inert material like glass beads to ensure a large surface area.

  • Gas Flow: A stream of inert gas (e.g., nitrogen or argon) is passed through the saturator at a precisely controlled, slow flow rate. The gas becomes saturated with the vapor of the substance.

  • Condensation: The gas-vapor mixture is passed through a condenser (e.g., a cooled U-tube or a solvent trap) where the substance is quantitatively collected.

  • Quantification: The mass of the sublimed substance is determined gravimetrically or by a suitable analytical technique like gas chromatography.

  • Vapor Pressure Calculation: The vapor pressure (p) at a given temperature (T) is calculated from the mass of the sublimed substance, the volume of the carrier gas, and the ideal gas law.

  • Clausius-Clapeyron Analysis: The experiment is repeated at several temperatures. The enthalpy of sublimation (ΔgcrH°m) is derived from the slope of the ln(p) versus 1/T plot according to the Clausius-Clapeyron equation.

Causality and Trustworthiness: The reliability of this method stems from ensuring that the carrier gas is fully saturated with the sample's vapor. This is verified by demonstrating that the measured vapor pressure is independent of the gas flow rate within a certain range. The vaporization enthalpy of the parent imidazo[1,2-a]pyridine has been successfully measured using this technique.[11][12]

Computational Thermochemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for predicting and understanding the thermochemical properties of molecules, especially when experimental data is scarce.[13][14][15]

Protocol: Calculating Gas-Phase Enthalpy of Formation with DFT

A highly accurate method for calculating gas-phase enthalpies of formation involves the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides, leading to significant cancellation of systematic errors in the calculations.

  • Geometry Optimization: The 3D structures of the target imidazo[1,2-a]pyridine derivative and all reference molecules in the chosen isodesmic reaction are optimized using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[15]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Single-Point Energy Calculation: To improve accuracy, single-point electronic energies are calculated using a larger basis set on the optimized geometries.

  • Reaction Enthalpy Calculation: The enthalpy of the isodesmic reaction (ΔrH°) at 298.15 K is calculated as: ΔrH° = ΣH°products - ΣH°reactants where H° is the sum of the total electronic energy and the thermal correction to enthalpy for each species.

  • Derivation of ΔfH°(g): The gas-phase enthalpy of formation of the target molecule is derived using Hess's Law: ΔfH°(target) = ΔrH° - ΣΔfH°(reactants) + ΣΔfH°(products) This requires accurate, experimentally known gas-phase enthalpies of formation for all other molecules in the isodesmic reaction.

Causality and Trustworthiness: The power of the isodesmic approach lies in error cancellation. Since the bonding environments are similar on both sides of the reaction, errors arising from the approximate nature of the DFT functional and basis set incompleteness tend to cancel out, yielding a much more accurate reaction enthalpy than would be obtained from a direct atomization approach.[16]

G cluster_workflow DFT Workflow for Gas-Phase Enthalpy of Formation design 1. Design Isodesmic Reaction opt_freq 2. Geometry Optimization & Frequency Calculation (for all species) design->opt_freq spe 3. Single-Point Energy (Higher-level theory) opt_freq->spe calc_hrxn 4. Calculate Reaction Enthalpy (ΔrH°) spe->calc_hrxn derive_hf 5. Derive Target ΔfH°(g) (Hess's Law) calc_hrxn->derive_hf

Caption: Computational workflow for ΔfH°(g) via an isodesmic reaction.

Data and Structure-Property Relationships

While a comprehensive experimental database for substituted imidazo[1,2-a]pyridines is still developing, available data for the parent compound and related heterocycles provides valuable insights.

CompoundPropertyMethodValue (kJ·mol⁻¹)Reference
Imidazo[1,2-a]pyridineΔglH° (Vaporization Enthalpy)Correlation GC75.9 ± 1.6[12]
Imidazo[1,2-a]pyridineΔglH° (Vaporization Enthalpy)Transpiration77.7 ± 1.0[12]
2-AminopyridineΔgcrH° (Sublimation Enthalpy)Transpiration84.1 ± 0.7[9]
3-AminopyridineΔgcrH° (Sublimation Enthalpy)Transpiration87.7 ± 0.6[9]
4-AminopyridineΔgcrH° (Sublimation Enthalpy)Transpiration97.8 ± 0.7[9]

Influence of Substituents:

The thermochemical properties of imidazo[1,2-a]pyridines are highly sensitive to the nature and position of substituents.

  • Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -NH₂, -OH) significantly increase the lattice energy, leading to higher melting points and larger enthalpies of sublimation, as seen in the aminopyridines.[9]

  • Electron-Donating/Withdrawing Groups: Electron-withdrawing groups can influence the aromaticity and overall stability of the heterocyclic system. DFT studies on various derivatives have shown how substituents modulate the electron density and molecular electrostatic potential, which in turn affects intermolecular interactions and reactivity.[14][15]

  • Steric Effects: Bulky substituents can disrupt crystal packing, potentially lowering the sublimation enthalpy compared to more compact isomers.

Conclusion and Future Outlook

The thermochemical characterization of substituted imidazo[1,2-a]pyridines is a critical field that bridges fundamental physical chemistry with applied pharmaceutical and materials science. While robust computational methods like DFT provide powerful predictive tools, there remains a pressing need for more high-quality experimental data to validate these models and build comprehensive structure-property relationships. The integrated application of combustion calorimetry, phase-change measurements, and high-level quantum chemical calculations, as outlined in this guide, provides a validated pathway to generate the reliable thermochemical data needed to accelerate the design and development of next-generation drugs and materials based on this versatile scaffold.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] This nitrogen-bridged heterocyclic system is not only prevalent in marketed drugs for a range of indications but also serves as a fertile ground for the discovery of novel therapeutic agents.[3][4] Its rigid bicyclic structure provides a unique three-dimensional arrangement for substituent groups, allowing for precise interactions with a multitude of biological targets. This guide offers an in-depth exploration of the diverse biological activities of novel imidazo[1,2-a]pyridine derivatives, with a focus on their applications in oncology, neurodegenerative disorders, and infectious diseases. We will dissect the mechanistic underpinnings of their actions, detail key structure-activity relationships (SAR), provide validated experimental protocols for their evaluation, and offer insights into future drug development trajectories.

The Imidazo[1,2-a]pyridine Core: A Foundation for Diverse Pharmacology

The imidazo[1,2-a]pyridine scaffold has long been recognized for its therapeutic versatility. Marketed drugs such as Zolpidem (an insomnia agent), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) validate the clinical viability of this chemical core.[2][3] The scaffold's appeal lies in its synthetic tractability, often assembled through a straightforward condensation reaction, and its unique electronic and steric properties that facilitate high-affinity binding to various enzymatic pockets and receptors.[5] This inherent "drug-likeness" has spurred extensive research, revealing a remarkable breadth of biological activities.[4][6]

Core Synthesis Strategy

The most common and versatile method for constructing the imidazo[1,2-a]pyridine ring system is the fusion reaction between a 2-aminopyridine and an α-haloketone under mild basic conditions. This approach allows for significant diversity in the final structure by varying the substituents on both starting materials.[5]

cluster_0 General Synthesis of Imidazo[1,2-a]pyridines A 2-Aminopyridine (Substituted) C Condensation/ Cyclization A->C B α-Haloketone (Substituted) B->C D Imidazo[1,2-a]pyridine Core (Diversely Substituted) C->D

Caption: General synthetic route to the imidazo[1,2-a]pyridine scaffold.

A Dominant Force in Oncology: Targeting Cancer's Core Pathways

The most extensively investigated therapeutic area for imidazo[1,2-a]pyridine derivatives is oncology. These scaffolds have proven adept at inhibiting a wide array of targets crucial for cancer cell proliferation, survival, and metastasis.[7][8]

Mechanism-Driven Activity: Precision Kinase Inhibition

Kinase inhibition is a cornerstone of modern cancer therapy, and imidazo[1,2-a]pyridines have emerged as potent inhibitors of several key oncogenic kinases.

The PI3K/Akt/mTOR Pathway: This signaling cascade is frequently hyperactivated in human cancers, making it a prime target for therapeutic intervention.[9] Numerous imidazo[1,2-a]pyridine derivatives have been developed as potent and selective pan-PI3K or dual PI3K/mTOR inhibitors.[10][11][12] For instance, compound 15a was identified as a powerful PI3K/mTOR dual inhibitor with excellent kinase selectivity and oral bioavailability, demonstrating significant tumor growth inhibition in vivo.[11] The scaffold typically orients itself to form critical hydrogen bonds within the kinase hinge region, while substituents are optimized to occupy adjacent hydrophobic pockets.[12]

cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitors Inhibitor->PI3K Inhibitor->mTORC1 cluster_workflow Anticancer Drug Discovery Workflow A Primary Screening (e.g., MTT Assay) B Target Engagement (e.g., Kinase Assay) A->B  Active Hits C Mechanism of Action (Western Blot, Cell Cycle) B->C  Target Confirmed D In Vivo Efficacy (Xenograft Model) C->D  Mechanism Elucidated E Lead Compound D->E  Efficacious

References

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Introduction: A Privileged Scaffold for Modern Challenges

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties have made it a cornerstone in the development of numerous therapeutic agents, including well-known drugs like zolpidem and alpidem.[1] When strategically functionalized, this scaffold provides an excellent framework for interacting with a variety of biological targets.

The introduction of a trifluoromethyl (-CF3) group is a widely employed strategy in modern drug design to enhance a molecule's pharmacological profile.[2] This group can significantly improve metabolic stability, increase lipophilicity for better membrane permeability, and modulate binding affinity through unique electronic interactions.

This guide focuses on 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine , a building block that synergistically combines the benefits of the imidazo[1,2-a]pyridine scaffold with the advantageous properties of the trifluoromethyl group. The bromine atom at the 3-position serves as a versatile synthetic handle, enabling a suite of high-efficiency cross-coupling reactions. This allows for the systematic and rapid elaboration of the core structure, making it an invaluable asset in the construction of compound libraries for screening and lead optimization, particularly in the realm of kinase inhibitors for oncology and autoimmune diseases.[3]

Physicochemical Properties and Handling

Proper handling and storage are critical to ensure the integrity of this reagent for reproducible synthetic outcomes.

PropertyValueReference
CAS Number 1146615-86-2[3][4]
Molecular Formula C₈H₄BrF₃N₂[4]
Molecular Weight 265.03 g/mol [4]
Appearance Crystalline solid[3]
Melting Point 185-188 °C[3]
Solubility Low in most organic solvents; soluble in hot DMSO or sulfolane[3]
Storage 2-8°C, inert atmosphere, protect from light[3][5]

Handling Recommendations: Handle in a well-ventilated area or fume hood. Due to its potential to release toxic fumes upon decomposition, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The true synthetic power of this compound is unlocked through palladium-catalyzed cross-coupling reactions. The bromine at the C-3 position is poised for functionalization, allowing for the introduction of diverse chemical moieties crucial for probing the structure-activity relationships (SAR) of target molecules.

Suzuki-Miyaura Coupling: Forging Key C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a paramount tool for creating biaryl and hetero-biaryl structures, which are prevalent in kinase inhibitors that target the ATP-binding site.[6] Coupling the imidazo[1,2-a]pyridine core with various aryl or heteroaryl boronic acids allows for the exploration of different pockets within a target protein.

  • Catalyst System: A combination of a palladium source like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often superior for heteroaryl halides. These ligands promote the formation of the active monoligated Pd(0) species and facilitate the often-difficult reductive elimination step.[6][7]

  • Base: A moderately strong inorganic base like K₃PO₄ or K₂CO₃ is typically used. It must be strong enough to facilitate transmetalation but not so strong as to cause degradation of sensitive substrates. The use of aqueous base solutions can sometimes accelerate the reaction.[8]

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or toluene are standard choices as they effectively dissolve the organometallic intermediates and tolerate the required reaction temperatures.[9]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst/Ligand Addition: In a separate vial under an inert atmosphere, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous 1,4-dioxane (3-5 mL per mmol of halide) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting bromide is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-6-(trifluoromethyl)imidazo[1,2-a]pyridine.[6]

G cluster_setup 1. Setup & Reagents cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification A Combine Halide, Boronic Acid, & Base B Purge with Inert Gas (Ar or N2) A->B C Add Catalyst/Ligand & Solvent B->C D Heat & Stir (90-110 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool & Dilute E->F G Filter & Wash F->G H Purify via Chromatography G->H I I H->I Pure Product

General workflow for Suzuki-Miyaura coupling.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') G Pd(0)L Pd(0)L Ar-Pd(II)-Br(L) Ar-Pd(II)-Br(L) Pd(0)L->Ar-Pd(II)-Br(L) Oxidative Addition (Ar-Br) [Ar-Pd(II)-NHR'R'']+ [Ar-Pd(II)-NHR'R''](L)+ Ar-Pd(II)-Br(L)->[Ar-Pd(II)-NHR'R'']+ Amine Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) [Ar-Pd(II)-NHR'R'']+->Ar-Pd(II)-NR'R''(L) Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'') G cluster_reactions cluster_products Core 3-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine Suzuki Suzuki Coupling (+ R-B(OH)2) Core->Suzuki Buchwald Buchwald-Hartwig (+ R2NH) Core->Buchwald Sonogashira Sonogashira (+ R-C≡CH) Core->Sonogashira Biaryl Biaryl Derivatives Suzuki->Biaryl Arylamine Arylamine Derivatives Buchwald->Arylamine Alkynyl Alkynyl Derivatives Sonogashira->Alkynyl

References

Application Notes & Protocols: 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine as a Premier Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The specific derivative, 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine , has emerged as a particularly valuable building block for researchers in drug discovery and materials science. Its utility is rooted in a unique combination of structural and electronic properties.

The trifluoromethyl (CF₃) group at the 6-position profoundly influences the molecule's characteristics. As a potent electron-withdrawing group, it enhances metabolic stability and modulates the basicity of the heterocyclic system. The CF₃ group often serves as a bioisostere for other groups, improving pharmacokinetic properties like membrane permeability and binding affinity.[3] The strategic placement of a bromine atom at the 3-position provides a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions. This allows for the controlled and efficient introduction of diverse molecular fragments, making it an ideal substrate for constructing libraries of complex molecules.

This document serves as a technical guide, providing detailed protocols and expert insights into the application of this key intermediate in modern organic synthesis.

Physicochemical Properties & Handling

A thorough understanding of the reagent's properties is critical for its effective and safe use in the laboratory.

PropertyValueSource
CAS Number 1146615-86-2[4][5][6]
Molecular Formula C₈H₄BrF₃N₂[4][5][6]
Molecular Weight 265.03 g/mol [4][5]
Appearance Crystalline compound
Melting Point 185-188 °C
Solubility Low solubility in most organic solvents; soluble in hot DMSO or sulfolane.
Storage Store at 2-8°C in amber glass bottles under an inert atmosphere to prevent photodegradation.[7]
Safety Handle in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection. Avoid heating, which may release toxic fumes.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C3 position is the primary site for synthetic elaboration, making palladium-catalyzed cross-coupling reactions the most powerful tool for its functionalization. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide array of functional groups.[8][9]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[9][10] The reaction couples the bromo-heterocycle with an organoboron reagent, typically a boronic acid or ester.

Causality & Experimental Design:

  • Catalyst System: The choice of palladium precursor and ligand is paramount. For heteroaryl halides, electron-rich and sterically hindered phosphine ligands (e.g., XPhos, RuPhos) are often superior. They promote the rate-limiting oxidative addition step and facilitate the reductive elimination to form the product.[9][10] A pre-catalyst like XPhosPdG2 can be used to ensure efficient generation of the active Pd(0) species.[9]

  • Base: A base is required to activate the boronic acid via the formation of a more nucleophilic boronate species. Inorganic bases like Na₂CO₃, K₂CO₃, or K₃PO₄ are commonly used. The choice of base can influence reaction rate and prevent side reactions like debromination.[9]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is typical. Water is essential for dissolving the inorganic base and facilitating the transmetalation step.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • XPhos Pd G2 (2 mol%)

  • XPhos (2 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To the Schlenk flask, add this compound (e.g., 265 mg, 1.0 mmol), phenylboronic acid (183 mg, 1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Add the palladium pre-catalyst XPhos Pd G2 (15.7 mg, 0.02 mmol) and the XPhos ligand (9.5 mg, 0.02 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine.

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents Add Reactants: - Imidazopyridine (1.0 eq) - Boronic Acid (1.5 eq) - Base (K₂CO₃, 3.0 eq) catalyst Add Catalyst System: - XPhos Pd G2 (2 mol%) - XPhos (2 mol%) reagents->catalyst degas Evacuate & Backfill with Argon (3x) catalyst->degas solvent Add Solvents: 1,4-Dioxane/Water degas->solvent heat Heat to 100 °C (4-12 h) solvent->heat monitor Monitor by TLC / LC-MS heat->monitor quench Cool & Dilute (Ethyl Acetate) monitor->quench wash Aqueous Wash (Water, Brine) quench->wash purify Dry, Concentrate & Purify (Chromatography) wash->purify product 3-Aryl-6-(trifluoromethyl) imidazo[1,2-a]pyridine purify->product Final Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming C-N bonds, crucial for synthesizing aryl and heteroaryl amines found in many pharmaceuticals.[8][11] This reaction provides a powerful alternative to harsher classical methods.[8]

Causality & Experimental Design:

  • Ligand Selection: The success of coupling with heteroaryl halides is highly dependent on the phosphine ligand. Sterically hindered, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) are often required. These ligands stabilize the palladium center, promote oxidative addition, and prevent catalyst decomposition at high temperatures.[11]

  • Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[12][13] The choice of base must be compatible with other functional groups in the molecule.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base and deactivation of the catalyst.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1.5 mol%)

  • BrettPhos (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive pressure of inert gas, add NaOtBu (e.g., 135 mg, 1.4 mmol) to the Schlenk flask.

  • Add the palladium precursor Pd₂(dba)₃ (13.7 mg, 0.015 mmol) and the BrettPhos ligand (16.1 mg, 0.03 mmol).

  • Add this compound (265 mg, 1.0 mmol).

  • Seal the flask, remove from the glovebox (if used), and add anhydrous toluene (5 mL) followed by morpholine (105 µL, 1.2 mmol) via syringe.

  • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by LC-MS until the starting material is consumed (typically 6-18 hours).

  • Cool the mixture to room temperature and pass it through a short plug of Celite, rinsing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel chromatography to obtain 3-(morpholin-4-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine.

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ PdII_Aryl L₂Pd(II)(Ar)Br Pd0->PdII_Aryl Ar-Br Product Ar-NR₂ OxAdd Oxidative Addition PdII_Amine [L₂Pd(II)(Ar)(HNR₂)]⁺Br⁻ PdII_Aryl->PdII_Amine R₂NH Amine_Coord Amine Coordination PdII_Amido L₂Pd(II)(Ar)(NR₂) PdII_Amine->PdII_Amido Base Deprotonation Deprotonation (Base) PdII_Amido->Pd0 Ar-NR₂ RedElim Reductive Elimination ArBr Ar-Br Amine R₂NH

Caption: Catalytic cycle of Buchwald-Hartwig amination.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (of the heterocycle) and an sp carbon (of a terminal alkyne).[14] This reaction is invaluable for creating rigid linkers in drug molecules or for synthesizing precursors for more complex heterocyclic systems.

Causality & Experimental Design:

  • Dual Catalysis: The reaction traditionally employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (typically CuI) to act as a co-catalyst.[14] The copper facilitates the reaction by forming a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is used. It serves both to deprotonate the terminal alkyne and as the solvent or co-solvent.

  • Ligand: Triphenylphosphine (PPh₃) is a classic and often effective ligand for this transformation, typically used to form the Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ catalyst in situ.[15]

Detailed Protocol: Sonogashira Coupling with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)

  • Copper(I) Iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (265 mg, 1.0 mmol), Pd(PPh₃)₄ (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF (5 mL) and triethylamine (3 mL) via syringe.

  • Add phenylacetylene (132 µL, 1.2 mmol) dropwise to the stirring mixture.

  • Stir the reaction at room temperature. The reaction progress can be monitored by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied. Reaction is typically complete in 2-8 hours.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL) to remove copper salts, followed by water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to afford 3-(phenylethynyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine.

Applications in Medicinal Chemistry & Drug Discovery

The derivatives of this compound are of significant interest in drug discovery due to the broad spectrum of biological activities exhibited by the imidazo[1,2-a]pyridine scaffold.[2]

  • Kinase Inhibitors: This building block is a key intermediate in the synthesis of potent kinase inhibitors. For example, it is used in the development of Bruton's tyrosine kinase (BTK) inhibitors for the treatment of autoimmune diseases and certain cancers. The imidazopyridine core often serves as a hinge-binding motif, while the substituents installed via cross-coupling can be tailored to target specific pockets within the kinase domain.

  • Antitubercular Agents: The imidazo[1,2-a]pyridine-3-carboxamide class of compounds, which can be synthesized from this building block, includes potent agents against Mycobacterium tuberculosis.[16][17] These compounds have been shown to inhibit mycobacterial respiration.[16]

  • Anticancer and Antimicrobial Agents: The structural versatility of the scaffold allows for the development of compounds with a wide range of activities, including anticancer, antimicrobial, and antiviral properties.[2][7][18] The ability to rapidly generate a library of analogs from a common intermediate is a significant advantage in structure-activity relationship (SAR) studies.[19]

Drug_Discovery_Logic cluster_reactions Versatile Cross-Coupling Reactions cluster_applications Therapeutic Targets start 3-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine suzuki Suzuki (C-C) start->suzuki buchwald Buchwald-Hartwig (C-N) start->buchwald sonogashira Sonogashira (C-C≡C) start->sonogashira library Diverse Chemical Library of Substituted Analogs suzuki->library buchwald->library sonogashira->library kinase Kinase Inhibitors (e.g., BTK) library->kinase SAR Studies tb Anti-Tuberculosis (QcrB subunit) library->tb SAR Studies cancer Anticancer Agents library->cancer SAR Studies other Antimicrobial, Antiviral, etc. library->other SAR Studies

Caption: Role in drug discovery workflow.

References

Application Notes & Protocols: Suzuki Coupling of 3-Bromo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Functionalization of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile pharmacological activities. Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, enabling precise interactions with biological targets. Functionalization of this core is critical for modulating activity, selectivity, and pharmacokinetic properties. The C3 position, in particular, is a key vector for structural diversification.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and widely utilized methods for forging carbon-carbon bonds in modern organic synthesis.[1][2] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives make it an indispensable tool for the late-stage functionalization of complex molecules, including the 3-bromo-imidazo[1,2-a]pyridine core. This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and optimization strategies tailored for this specific substrate class.

The Engine of C-C Bond Formation: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism of the Suzuki coupling is paramount for rational protocol design and troubleshooting. The reaction is driven by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. The process can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of the 3-bromo-imidazo[1,2-a]pyridine. This step forms a new organopalladium(II) complex. The reactivity for this step generally follows the trend I > OTf > Br >> Cl.[1] For bromides, this step is typically efficient, especially with electron-rich phosphine ligands that facilitate the process.[3]

  • Transmetalation : This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center. Crucially, this step requires the activation of the organoboron species by a base.[5] The base reacts with the boronic acid (R'-B(OH)₂) to form a more nucleophilic boronate complex (e.g., [R'-B(OH)₃]⁻).[6][7][8] This activated boronate then exchanges its organic group with the halide on the Pd(II) complex.

  • Reductive Elimination : In the final step, the two organic groups (the imidazo[1,2-a]pyridine and the group from the boronic acid) on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond. This step regenerates the active Pd(0) catalyst, which re-enters the catalytic cycle.[1][3]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(Br) (Ar = Imidazopyridine) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both L₂Pd(II)(Ar)(R') Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0  Regenerates  Catalyst Product 3-R'-Imidazo[1,2-a]pyridine (Ar-R') RedElim->Product ArylBr 3-Bromo-Imidazo[1,2-a]pyridine (Ar-Br) ArylBr->OxAdd Boronic Boronic Acid (R'-B(OH)₂) Boronate Activated Boronate [R'-B(OH)₃]⁻ Base Base (e.g., K₂CO₃) Base->Boronic Activation Boronate->Transmetal

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Core Protocol Components & Considerations

The success of a Suzuki coupling on a heteroaromatic substrate like 3-bromo-imidazo[1,2-a]pyridine hinges on the judicious selection of four key components: the palladium source, ligand, base, and solvent system. The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially interfering with catalysis; therefore, catalyst and ligand selection is particularly important.[9]

ComponentCommon ChoicesRationale & Field Insights
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a pre-formed, air-stable Pd(0) catalyst that is often effective for routine couplings.[10][11] Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, that require an external ligand.[5] They offer flexibility to screen a wide range of ligands for challenging substrates. For heteroaryl chlorides and bromides, catalyst systems with specialized, bulky phosphine ligands often provide superior results.[12][13][14]
Ligand PPh₃, PCy₃, Buchwald Ligands (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs)The ligand stabilizes the palladium catalyst, prevents the formation of inactive palladium black, and modulates its reactivity. For heteroaryl substrates, bulky, electron-rich phosphine ligands (like those developed by Buchwald) or NHCs are often superior.[3][14] They accelerate the oxidative addition and reductive elimination steps and can mitigate catalyst inhibition by the nitrogen-containing substrate.[9][13]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂An inorganic base is essential to activate the boronic acid.[6] The choice of base can significantly impact yield. K₂CO₃ is a common and cost-effective choice. Cs₂CO₃ and K₃PO₄ are stronger bases that can be effective for less reactive partners. For 3-iodoimidazo[1,2-a]pyridines, stronger bases have been shown to improve yields and shorten reaction times.[15]
Solvent Dioxane/H₂O, Toluene/H₂O, DME, THF, DMFA mixture of an organic solvent and water is very common. The organic solvent solubilizes the substrates and catalyst, while water dissolves the inorganic base.[16][17][18] Dioxane , Toluene , and DME are frequently used. Anhydrous conditions can sometimes be beneficial to prevent competitive protodeboronation of the boronic acid, especially with sensitive substrates.[19]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling with Arylboronic Acids

This protocol provides a robust starting point for the coupling of various arylboronic acids with 3-bromo-imidazo[1,2-a]pyridine derivatives.

Materials:

  • 3-bromo-imidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03–0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 or 5:1 v/v)

  • Nitrogen or Argon source

  • Schlenk flask or reaction vial with a stir bar

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 equiv).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (typically 0.1 M concentration with respect to the limiting reagent).

  • Reaction: Place the sealed flask in a preheated oil bath at 90–100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4–16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to afford the pure 3-aryl-imidazo[1,2-a]pyridine product.

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can dramatically reduce reaction times and often improve yields.[10][16]

Materials:

  • As per Protocol 1, but using a microwave-safe reaction vial.

  • Catalyst System: Pd(OAc)₂ (0.02 equiv) and a suitable ligand like SPhos (0.04 equiv) can be a powerful alternative to Pd(PPh₃)₄.

Procedure:

  • Vessel Preparation: In a microwave-safe vial, combine the 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv), arylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., 4:1 Dioxane:Water).

  • Sealing: Securely cap the vial.

  • Reaction: Place the vial in the microwave reactor. Irradiate at a constant temperature (e.g., 120–140 °C) for 15–45 minutes.

  • Workup and Purification: Follow steps 7 and 8 from Protocol 1.

Troubleshooting and Optimization Workflow

When a reaction provides a low yield or fails, a systematic approach to optimization is required. The most common failure mode is often related to catalyst deactivation or inefficient transmetalation.

Common Issues & Solutions:

  • Low Conversion:

    • Cause: Inefficient catalyst, insufficient temperature, or poor base/solvent choice.

    • Solution: Switch to a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand). Increase the temperature or switch to microwave heating. Screen different bases (e.g., Cs₂CO₃ or K₃PO₄).

  • Protodeboronation (Boronic acid decomposes):

    • Cause: Presence of excess water, prolonged heating, or overly harsh basic conditions.

    • Solution: Use a more stable boronic ester (e.g., pinacol ester). Use anhydrous conditions with a soluble base like TMSOK.[19] Reduce reaction time if possible.

  • Homocoupling of Boronic Acid:

    • Cause: Oxygen contamination leading to oxidative coupling of the boronic acid.

    • Solution: Ensure the reaction setup is rigorously degassed and maintained under a positive pressure of inert gas.

Optimization_Workflow Start Start: Low Yield or No Reaction Check_Reagents Verify Reagent Purity & Inert Conditions Start->Check_Reagents Check_Reagents->Start Reagents Degraded Screen_Base Screen Base (K₂CO₃ → Cs₂CO₃ → K₃PO₄) Check_Reagents->Screen_Base Reagents OK Screen_Catalyst Screen Catalyst/Ligand (Pd(PPh₃)₄ → Pd(OAc)₂/SPhos) Screen_Base->Screen_Catalyst No Improvement Success Success: Optimized Protocol Screen_Base->Success Improved Yield Change_Solvent Change Solvent System (e.g., Toluene/H₂O, DME) Screen_Catalyst->Change_Solvent No Improvement Screen_Catalyst->Success Improved Yield Use_Microwave Increase Temperature or Use Microwave Change_Solvent->Use_Microwave No Improvement Change_Solvent->Success Improved Yield Use_Microwave->Success Improved Yield Failure Persistent Failure: Consider Alternative Coupling Strategy Use_Microwave->Failure No Improvement

Caption: A logical workflow for optimizing Suzuki coupling reactions.

Conclusion

The Suzuki-Miyaura cross-coupling is a powerful and versatile method for the C3-functionalization of 3-bromo-imidazo[1,2-a]pyridines, providing access to a wide range of novel analogues for research and drug development. A thorough understanding of the reaction mechanism and the role of each component allows for the rational design of robust protocols. By systematically optimizing the catalyst, ligand, base, and solvent, researchers can overcome challenges associated with this heteroaromatic system and efficiently synthesize target compounds.

References

The Strategic Utility of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, prized for its ability to interact with the ATP-binding site of a wide range of protein kinases.[1][2] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity binding and selective inhibition. The strategic incorporation of a trifluoromethyl group at the 6-position enhances metabolic stability and can improve pharmacokinetic properties, while the bromine atom at the 3-position serves as a versatile synthetic handle for introducing molecular diversity through cross-coupling reactions.[3] This application note provides a detailed guide for researchers and drug development professionals on the utilization of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine as a key building block in the synthesis of potent and selective kinase inhibitors, with a focus on targeting Bruton's Tyrosine Kinase (BTK) and Phosphoinositide 3-kinase (PI3K).

Key Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring is strategically positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4] This reaction allows for the efficient formation of a carbon-carbon bond between the imidazo[1,2-a]pyridine core and a variety of aryl or heteroaryl boronic acids or esters, enabling the exploration of a vast chemical space to optimize inhibitor potency and selectivity.

Conceptual Workflow for Kinase Inhibitor Synthesis

The overall synthetic strategy involves a convergent approach where the core scaffold, this compound, is coupled with a suitably functionalized boronic acid or ester to generate the final kinase inhibitor.

G cluster_0 Synthesis of Core Scaffold cluster_1 Synthesis of Coupling Partner cluster_2 Final Assembly and Deprotection A 2-Amino-5-(trifluoromethyl)pyridine C This compound A->C Cyclization B Bromoacetaldehyde B->C G Suzuki-Miyaura Coupling C->G D Pyrazole E THP-protected Pyrazole D->E THP Protection F THP-protected Pyrazole Boronic Acid Pinacol Ester E->F Borylation F->G H Protected Kinase Inhibitor G->H J Deprotection H->J I Final Kinase Inhibitor J->I

A convergent synthetic approach to kinase inhibitors.

Application Protocol 1: Synthesis of a 3-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine Analog

This protocol details the synthesis of a representative kinase inhibitor scaffold, demonstrating the key synthetic transformations.

Part A: Synthesis of the Coupling Partner: 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

The pyrazole coupling partner is first protected with a tetrahydropyranyl (THP) group to prevent side reactions during the subsequent borylation and coupling steps.

Step 1: THP Protection of Pyrazole

  • Rationale: The THP group is a robust protecting group for the pyrazole nitrogen under the basic conditions of the subsequent borylation and Suzuki coupling, and it can be readily removed under acidic conditions.[5][6]

  • Procedure: To a solution of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (10.0 g, 51.5 mmol) in toluene (200 mL), add 3,4-dihydro-2H-pyran (5.6 g, 67 mmol) and trifluoroacetic acid (1.17 g, 10.3 mmol). Heat the reaction mixture to 90 °C and stir for 2 hours. After cooling to room temperature, partition the mixture between ethyl acetate (200 mL) and a saturated aqueous solution of sodium bicarbonate (100 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a white solid.[7]

Part B: Suzuki-Miyaura Coupling

This step constitutes the key carbon-carbon bond formation to assemble the core of the kinase inhibitor.

  • Rationale: The Suzuki-Miyaura coupling is a highly versatile and functional group tolerant reaction, ideal for the late-stage diversification of drug candidates.[4] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and minimizing side products.

  • Materials:

    • This compound

    • 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

    • Sodium carbonate (Na2CO3)

    • 1,4-Dioxane

    • Water

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), 1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), and sodium carbonate (2.0 eq).

    • Add Pd(dppf)Cl2 (0.05 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography to yield the protected kinase inhibitor.

Part C: Deprotection of the THP Group

The final step involves the removal of the THP protecting group to unveil the active kinase inhibitor.

  • Rationale: Acid-catalyzed hydrolysis is the standard method for the removal of a THP ether.[5]

  • Procedure: Dissolve the protected kinase inhibitor in a suitable solvent such as methanol or isopropanol. Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid monohydrate, at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.[5] Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent. Wash the combined organic layers, dry, and concentrate to yield the final 3-(1H-pyrazol-4-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine analog.

Targeted Kinase Families and Biological Activity

Derivatives of 3-Aryl-6-(trifluoromethyl)imidazo[1,2-a]pyridine have shown significant inhibitory activity against key kinases implicated in cancer and inflammatory diseases, particularly BTK and PI3K.

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[8] Its aberrant activation is a hallmark of various B-cell malignancies.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB_NFAT NF-κB / NFAT Activation Ca_PKC->NFkB_NFAT Proliferation B-Cell Proliferation & Survival NFkB_NFAT->Proliferation Inhibitor 3-Aryl-6-(trifluoromethyl) imidazo[1,2-a]pyridine Inhibitor->BTK Inhibition

Simplified BTK Signaling Pathway and Point of Inhibition.
Phosphoinositide 3-kinase (PI3K) Inhibition

The PI3K/AKT/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common event in many human cancers.[9][10]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTOR mTOR AKT->mTOR CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth Inhibitor 3-Aryl-6-(trifluoromethyl) imidazo[1,2-a]pyridine Inhibitor->PI3K Inhibition

Simplified PI3K/AKT/mTOR Signaling Pathway and Point of Inhibition.
Representative Biological Data

The following table summarizes the inhibitory activities of hypothetical 3-Aryl-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives against key kinases. This data is representative and intended to illustrate the potential of this scaffold.

Compound IDAryl/Heteroaryl Moiety at 3-positionBTK IC50 (nM)PI3Kα IC50 (nM)
KI-001 Phenyl58120
KI-002 4-Fluorophenyl3285
KI-003 2-Pyridyl1545
KI-004 1H-Pyrazol-4-yl825
KI-005 1-Methyl-1H-pyrazol-4-yl518

Conclusion and Future Directions

This compound is a highly valuable and versatile building block for the synthesis of advanced kinase inhibitors. The straightforward access to a wide range of derivatives through palladium-catalyzed cross-coupling reactions, coupled with the favorable physicochemical properties imparted by the trifluoromethyl group, makes this scaffold particularly attractive for drug discovery programs. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this privileged structure in developing novel therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. Future efforts in this area could focus on the synthesis of libraries of 3-substituted analogs for high-throughput screening and the exploration of other cross-coupling methodologies to further expand the accessible chemical space.

References

Application Notes and Protocols: Evaluating 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in Anti-Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis control efforts, necessitating the discovery of novel therapeutic agents. The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a highly promising pharmacophore, yielding potent anti-TB agents with novel mechanisms of action.[1][2][3] Notably, the clinical candidate Telacebec (Q203) validates this class by targeting the QcrB subunit of the cytochrome bc₁ complex, a critical component of mycobacterial respiration.[4][5][6] This document provides a comprehensive guide for the initial evaluation of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine , a novel analogue, as a potential anti-tuberculosis drug candidate. We present detailed protocols for assessing its whole-cell activity against Mtb, evaluating its cytotoxicity to establish a selectivity index, and conducting preliminary mechanism-of-action studies focused on ATP depletion, the known downstream effect of QcrB inhibition.

Introduction: The Rationale for Investigating the Imidazo[1,2-a]pyridine Scaffold

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[2][3] The current drug regimen is lengthy and toxic, and the rise of resistance threatens its efficacy.[7] The imidazo[1,2-a]pyridine (IPA) class of compounds represents a significant advancement in the anti-TB drug discovery pipeline.[1][8] These agents have demonstrated impressive nanomolar potency against replicating, non-replicating, and drug-resistant Mtb strains.[3][7][9][10]

The primary target for many potent IPAs is the cytochrome bc₁:aa₃ supercomplex, a key enzyme in the electron transport chain responsible for cellular energy production.[8][11] By inhibiting the QcrB subunit, these compounds disrupt pH homeostasis and deplete cellular ATP levels, leading to a bacteriostatic effect.[4][5][6]

The subject of this guide, This compound (CAS 1146615-86-2), is an unexplored analogue within this validated scaffold.[12][13] The presence of a trifluoromethyl group at the 6-position can enhance metabolic stability and cell permeability, while the bromine atom at the 3-position serves as a versatile synthetic handle for future structure-activity relationship (SAR) studies via cross-coupling reactions. This application note details the essential experimental workflow to determine if this compound warrants further development as a lead candidate.

Initial Screening Cascade: A Step-by-Step Workflow

The primary goal of the initial investigation is to efficiently determine the compound's potency, selectivity, and likely mechanism of action. The following workflow is designed to achieve this in a logical, resource-effective manner.

G cluster_0 Phase 1: In Vitro Efficacy & Safety cluster_1 Phase 2: Mechanism of Action Compound Compound Procurement 3-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine MIC_Assay Protocol 1: MIC Determination vs. M. tuberculosis H37Rv Compound->MIC_Assay Cytotoxicity_Assay Protocol 2: Cytotoxicity Assay vs. Mammalian Cell Line (e.g., Vero) Compound->Cytotoxicity_Assay Selectivity_Index Data Analysis: Calculate Selectivity Index (SI) SI = CC₅₀ / MIC MIC_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index Go_NoGo Decision Point Is SI > 10? Selectivity_Index->Go_NoGo ATP_Assay Protocol 3: ATP Depletion Assay in M. smegmatis or M. tuberculosis Go_NoGo->ATP_Assay Go Target_Hypothesis Hypothesis Confirmation: Inhibition of Respiration ATP_Assay->Target_Hypothesis

Caption: Experimental workflow for evaluating a novel anti-TB compound.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis. The broth microdilution method is standard and allows for quantitative results.[14][15]

Principle: Serial dilutions of the test compound are incubated with a standardized Mtb inoculum in a 96-well plate format. Growth is assessed after a defined incubation period.

Materials:

  • Test Compound: this compound

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth, supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) and 0.05% Tween 80

  • Sterile 96-well U-bottom microtiter plates[15]

  • Dimethyl Sulfoxide (DMSO), biotechnology grade

  • Positive Control: Rifampicin or Isoniazid

  • Negative Control: Media with DMSO (vehicle)

  • Biosafety Level 3 (BSL-3) facility and appropriate personal protective equipment (PPE)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create subsequent dilutions in 7H9 broth to achieve 2x the final desired concentrations. A typical screening range is from 64 µg/mL down to 0.06 µg/mL.

  • Inoculum Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.8). Adjust the culture turbidity with fresh media to match a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth to prepare the final working inoculum (approximately 5 x 10⁵ CFU/mL).[14]

  • Plate Setup:

    • Add 100 µL of 7H9 broth to all wells of a 96-well plate.

    • Add 100 µL of the 2x highest compound concentration to the first column, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • Prepare wells for the positive control (e.g., Rifampicin) and vehicle control (DMSO) in the same manner.

  • Inoculation: Add 100 µL of the working Mtb inoculum to all test wells. The final volume in each well will be 200 µL. Include a media-only sterility control well and an inoculum-only growth control well.

  • Incubation: Seal the plates (e.g., with an adhesive plate sealer) and incubate at 37°C for 7-14 days.[14] Incubation should proceed until visible growth (a pellet at the bottom of the well) is observed in the growth control well.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.[15]

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)

This protocol assesses the compound's toxicity against a mammalian cell line to determine its therapeutic window. The MTT assay is a standard colorimetric method for measuring cell viability.[16]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[17][18] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Vero cells (ATCC CCL-81) or HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test Compound stock solution in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization Solution: DMSO or a solution of 10% SDS in 0.01 M HCl

  • Sterile 96-well flat-bottom plates

  • Positive Control: Doxorubicin

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the 96-well plate with 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare 2x final concentrations of the test compound by diluting the DMSO stock in serum-free media. Remove the old media from the cells and add 100 µL of the compound dilutions. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 4 hours. Purple formazan crystals should become visible within the cells.[17]

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (100% viability). Plot the viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ (the concentration that reduces cell viability by 50%).

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The Selectivity Index (SI) is a critical parameter for prioritizing compounds. An SI value greater than 10 is generally considered a promising starting point for a hit compound.

CompoundMIC vs Mtb H37Rv (µM)CC₅₀ vs Vero Cells (µM)Selectivity Index (SI = CC₅₀/MIC)
This compound [Experimental Value][Experimental Value][Calculated Value]
Rifampicin (Reference)~0.02>100>5000
Doxorubicin (Reference)N/A~1.0N/A

Protocol 3: Preliminary Mechanism of Action - ATP Depletion Assay

Given that the IPA scaffold is known to target QcrB and inhibit respiration, a logical next step is to determine if the test compound depletes ATP levels in mycobacteria.[4][5]

Principle: This assay uses a commercial bioluminescence kit to measure intracellular ATP levels. A decrease in ATP in compound-treated cells compared to untreated cells suggests interference with energy metabolism.

G IPA Imidazo[1,2-a]pyridine (e.g., Q203) QcrB QcrB Subunit of Cytochrome bc₁ Complex IPA->QcrB Inhibits ETC Electron Transport Chain QcrB->ETC Disrupts Proton Motive Force ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers ATP ATP Production ATP_Synthase->ATP Synthesizes

Caption: Proposed mechanism of action for imidazo[1,2-a]pyridines.

Materials:

  • Mycobacterium smegmatis mc²155 (a faster-growing, non-pathogenic surrogate) or Mtb H37Rv

  • 7H9 Broth with appropriate supplements

  • Test Compound

  • Positive Control: Bedaquiline or Q203

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (Promega) or similar

  • Opaque-walled 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Culture Preparation: Grow mycobacteria to mid-log phase (OD₆₀₀ ~0.5).

  • Compound Treatment: Aliquot 100 µL of the culture into wells of an opaque 96-well plate. Add the test compound at concentrations equivalent to 1x, 5x, and 10x its MIC. Include untreated and vehicle controls.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 24 hours).

  • Assay:

    • Equilibrate the plate and the BacTiter-Glo™ reagent to room temperature.

    • Add 100 µL of BacTiter-Glo™ reagent to each well.

    • Mix briefly on an orbital shaker (5 minutes).

    • Incubate at room temperature for 5 minutes to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated cells to the vehicle control. A significant, dose-dependent decrease in luminescence (and thus ATP) strongly suggests the compound targets cellular respiration.

Conclusion and Future Directions

This application note provides a validated, step-by-step framework for the initial assessment of this compound as a potential anti-TB agent. By following these protocols, researchers can efficiently generate the foundational data on potency (MIC), selectivity (SI), and mechanism of action (ATP depletion) required for a go/no-go decision.

If the compound demonstrates a promising profile (e.g., MIC < 1 µM, SI > 10, and confirmed ATP depletion), subsequent studies would be warranted. These include screening against MDR/XDR clinical isolates, confirmation of the QcrB target through resistant mutant generation and whole-genome sequencing, and initiation of medicinal chemistry efforts to optimize the structure for improved potency and pharmacokinetic properties, using the 3-bromo position as a key modification point.[4][6]

References

Amination of 3-bromo-imidazo[1,2-a]pyridines: A Detailed Protocol for C-N Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Amino-Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Substitution at the C-3 position with an amino group, in particular, gives rise to a class of compounds with significant biological activities, including potential anticancer and kinase inhibitory properties.[3][4] The development of robust and versatile methods for the synthesis of these 3-amino derivatives is therefore of critical importance for drug discovery and development programs.

Direct C-N bond formation through transition-metal-catalyzed cross-coupling reactions represents the most powerful and flexible strategy for accessing these valuable compounds from readily available 3-bromo-imidazo[1,2-a]pyridine precursors. Among the various methodologies, the Palladium-catalyzed Buchwald-Hartwig amination has emerged as a cornerstone transformation due to its broad substrate scope and functional group tolerance.[5][6]

This application note provides a comprehensive guide to the experimental procedure for the amination of 3-bromo-imidazo[1,2-a]pyridines. It delves into the mechanistic underpinnings of the key catalytic systems, offers a detailed, step-by-step protocol for a representative reaction, discusses critical parameters for optimization, and provides troubleshooting guidance for common challenges.

Theoretical Framework: Catalytic Pathways to C-N Bond Formation

The synthesis of 3-amino-imidazo[1,2-a]pyridines from their 3-bromo counterparts is predominantly achieved via two main transition-metal-catalyzed cross-coupling reactions: the Buchwald-Hartwig amination (Palladium-catalyzed) and the Ullmann condensation (Copper-catalyzed).

The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds.[5] The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition : The aryl or heteroaryl halide (in this case, 3-bromo-imidazo[1,2-a]pyridine) reacts with the Pd(0) complex to form a Pd(II) intermediate.[5]

  • Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination : The C-N bond is formed as the desired 3-amino-imidazo[1,2-a]pyridine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[5]

The choice of phosphine ligand is crucial to the success of the reaction. Bulky, electron-rich ligands facilitate the reductive elimination step and prevent undesired side reactions like β-hydride elimination.[6][7]

Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-Br) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)(Br)L2 Oxidative_Addition->Ar-Pd(II)L2-Br Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)L2-Br->Amine_Coordination Amido_Complex [Ar-Pd(II)L2(NHR2)]+Br- Amine_Coordination->Amido_Complex Deprotonation Deprotonation (Base) Amido_Complex->Deprotonation Ar-Pd(II)L2-NR2 Ar-Pd(II)(NR2)L2 Deprotonation->Ar-Pd(II)L2-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR2 Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

The Ullmann Condensation

As an alternative, the Ullmann condensation utilizes a copper catalyst to facilitate the coupling of aryl halides with amines.[8] Traditional Ullmann conditions often require harsh reaction conditions (high temperatures). However, the development of ligand-accelerated protocols has enabled these reactions to proceed under milder conditions, expanding their utility.[8]

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol provides a generalized procedure for the palladium-catalyzed amination of 3-bromo-imidazo[1,2-a]pyridine with a representative secondary amine, morpholine. This procedure should be considered a starting point, and optimization of the ligand, base, and solvent may be necessary for different amine coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Bromo-imidazo[1,2-a]pyridine≥97%Commercially Available---
Morpholine≥99%, anhydrousCommercially AvailableShould be freshly distilled or from a recently opened bottle.
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeCommercially AvailableAir-sensitive, handle under inert atmosphere.
Xantphos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHighly hygroscopic, handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableShould be deoxygenated before use.
Schlenk flask or Microwave vial------Oven-dried before use.
Magnetic stir bar---------
Argon or Nitrogen gas supplyHigh purity---For maintaining an inert atmosphere.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A Add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried Schlenk flask. B Evacuate and backfill the flask with Argon (3x). A->B C Add 3-bromo-imidazo[1,2-a]pyridine. B->C D Add anhydrous toluene via syringe. C->D E Add morpholine via syringe. D->E F Heat the reaction mixture to 100 °C with vigorous stirring. E->F G Monitor reaction progress by TLC or LC-MS. F->G H Cool to room temperature and quench with saturated aq. NH₄Cl. G->H Upon completion I Extract with ethyl acetate (3x). H->I J Wash combined organic layers with brine, dry over Na₂SO₄. I->J K Concentrate in vacuo. J->K L Purify by flash column chromatography. K->L

Caption: Step-by-step workflow for the amination reaction.

Step-by-Step Procedure
  • Reaction Setup : In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.

  • Reagent Addition : Remove the flask from the glovebox (if used) and add 3-bromo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition : Add 5 mL of anhydrous, deoxygenated toluene via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction : Seal the flask or vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution.

  • Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(morpholino)imidazo[1,2-a]pyridine.

Optimization and Troubleshooting

The success of the amination of 3-bromo-imidazo[1,2-a]pyridines can be highly dependent on the specific amine used. The following table outlines key parameters and provides guidance for optimization.

ParameterRecommendation & RationaleTroubleshooting
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%) are commonly used.[9] They are reduced in situ to the active Pd(0) species.If the reaction is sluggish, consider using a pre-formed Pd(0) catalyst or a more active pre-catalyst.
Ligand Bulky, electron-rich phosphine ligands are essential for heteroaryl halides.[6][7] Start with Xantphos or RuPhos. For primary amines, BrettPhos is often effective.[10]Low yield or no reaction: Screen a panel of ligands (e.g., BINAP, DavePhos, SPhos). The optimal ligand is highly substrate-dependent.
Base Strong, non-nucleophilic bases are required. NaOtBu is a common first choice.[9] Weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, especially for base-sensitive substrates.Decomposition of starting material or product: Switch to a weaker base like K₃PO₄ or Cs₂CO₃. Incomplete reaction: Ensure the base is anhydrous and of high purity.
Solvent Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[11] Toluene is often a good starting point.Poor solubility of reagents: Try a different solvent like 1,4-dioxane.
Temperature Typically ranges from 80-110 °C.[7]Side product formation: Try lowering the reaction temperature. Sluggish reaction: Increase the temperature, potentially using a sealed vessel for higher boiling points.
Atmosphere A strictly inert atmosphere (Argon or Nitrogen) is critical as oxygen can deactivate the Pd(0) catalyst.[9]Inconsistent results or low yields: Ensure proper Schlenk techniques or use of a glovebox. Deoxygenate the solvent thoroughly before use.

Conclusion

The Buchwald-Hartwig amination provides a powerful and adaptable method for the synthesis of 3-amino-imidazo[1,2-a]pyridines. Success with this challenging heteroaromatic substrate hinges on the careful selection and optimization of the catalytic system. The protocol and guidelines presented here offer a robust starting point for researchers. A systematic approach to screening ligands and bases is paramount to achieving high yields and purity for a diverse range of amine nucleophiles. This methodology is expected to facilitate the exploration of the chemical space around the 3-amino-imidazo[1,2-a]pyridine core, accelerating the discovery of new therapeutic agents and functional materials.

References

Application Notes & Protocols: Development of Anticancer Agents from 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its wide range of biological activities.[1] This guide provides an in-depth technical overview of the strategic development of novel anticancer agents derived from the 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine core. We will explore the rationale behind the molecular design, detailed protocols for synthesis and derivatization, methodologies for comprehensive in vitro biological evaluation, and the elucidation of the primary mechanism of action, focusing on the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3][4] The protocols and insights herein are designed to equip researchers with the necessary tools to accelerate the discovery of potent and selective therapeutic candidates from this promising class of compounds.

Rationale and Design Strategy: Why This Scaffold?

The selection of the this compound scaffold is a deliberate design choice rooted in established medicinal chemistry principles.

  • The Imidazo[1,2-a]pyridine Core: This bicyclic aromatic system serves as an excellent bioisostere for other heterocyclic structures and provides a rigid framework for orienting substituents to interact with biological targets.[1] Its presence in numerous approved drugs validates its favorable pharmacokinetic and safety profiles.[1]

  • The 6-(Trifluoromethyl) Group: The -CF₃ group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly influence the pKa of the heterocyclic system, potentially enhancing binding interactions. Furthermore, it often improves metabolic stability by blocking potential sites of oxidative metabolism and increases lipophilicity, which can aid in cell membrane permeability.

  • The 3-Bromo Substituent: The bromine atom at the C-3 position is the cornerstone of our diversification strategy. It serves as a versatile chemical "handle" for introducing a wide array of functional groups via modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and drug-like properties.

G cluster_0 Core Scaffold Design Core Imidazo[1,2-a]pyridine Core (Privileged Scaffold) CF3 6-(Trifluoromethyl) Group - Metabolic Stability - Modulates Electronics - Enhances Lipophilicity Core->CF3 Enhances Properties Br 3-Bromo Group - Versatile Chemical Handle - Enables SAR Exploration Core->Br Enables Diversification Lead 3-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine (Lead Generation Starting Point)

Caption: Logical framework for selecting the lead scaffold.

Synthesis and Derivatization Protocols

The chemical synthesis is a critical phase that enables the generation of a library of candidate compounds. The following protocols outline the synthesis of the core scaffold and its subsequent diversification.

Protocol 2.1: Synthesis of this compound

Principle: This protocol describes a two-step synthesis. First, a condensation reaction between 2-amino-5-(trifluoromethyl)pyridine and an α-bromo ketone (e.g., 2-bromo-1,1-diethoxyethane) forms the imidazo[1,2-a]pyridine ring. This is followed by electrophilic bromination at the C-3 position, which is highly activated.

Materials:

  • 2-Amino-5-(trifluoromethyl)pyridine

  • 2-Bromo-1,1-diethoxyethane or Chloroacetaldehyde

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Standard glassware for reflux and stirring

  • TLC plates, purification column (silica gel)

Step-by-Step Procedure:

  • Cyclization:

    • To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol, add NaHCO₃ (2.0 eq) and 2-bromo-1,1-diethoxyethane (1.2 eq).

    • Reflux the mixture for 12-18 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography to yield 6-(trifluoromethyl)imidazo[1,2-a]pyridine.

  • Bromination:

    • Dissolve the product from the previous step (1.0 eq) in acetonitrile.

    • Cool the solution to 0°C in an ice bath.

    • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 3-4 hours.

    • Monitor for completion using TLC.

    • Quench the reaction with aqueous sodium thiosulfate solution.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the final product, this compound.

Scientist's Note: The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich, making it highly susceptible to electrophilic substitution. NBS is a mild and effective brominating agent for this transformation.

Protocol 2.2: Diversification via Suzuki-Miyaura Cross-Coupling

Principle: The Suzuki reaction is a robust palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. Here, it is used to couple the 3-bromo scaffold with various aryl or heteroaryl boronic acids, creating a diverse library of analogs for SAR studies.

Materials:

  • This compound (1.0 eq)

  • Aryl/heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

  • To a reaction vessel, add the 3-bromo scaffold, the desired boronic acid, the palladium catalyst, and the base.

  • Purge the vessel with an inert gas (e.g., Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1).

  • Heat the reaction to 80-100°C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography to yield the C-3 coupled product.

G cluster_coupling Diversification start 2-Amino-5-(trifluoromethyl)pyridine scaffold 6-(Trifluoromethyl)imidazo[1,2-a]pyridine start->scaffold Cyclization bromo_scaffold 3-Bromo-6-(trifluoromethyl) imidazo[1,2-a]pyridine scaffold->bromo_scaffold Bromination (NBS) r1 Aryl Boronic Acid 1 bromo_scaffold->r1 Suzuki Coupling r2 Aryl Boronic Acid 2 bromo_scaffold->r2 Suzuki Coupling r3 Aryl Boronic Acid 'n' bromo_scaffold->r3 Suzuki Coupling library Diverse Library of C-3 Substituted Analogs r1->library r2->library r3->library

Caption: Synthetic workflow for compound library generation.

In Vitro Biological Evaluation

Once a library of compounds is synthesized, a cascade of in vitro assays is required to identify promising candidates and characterize their biological effects.

Protocol 3.1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT116, A375)[5][6]

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the MTT medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Scientist's Note: The choice of cell lines is critical. It is advisable to use a panel representing different cancer types (e.g., lung, breast, colon) to assess the breadth of activity.[6]

Protocol 3.2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live cells, thus it stains late apoptotic and necrotic cells.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Step-by-Step Procedure:

  • Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic are Annexin V+/PI+.

Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition

Numerous studies have identified the PI3K/Akt/mTOR pathway as a primary target for imidazo[1,2-a]pyridine derivatives.[2][3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common event in human cancers.[7]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt activates Akt Akt pmTOR p-mTOR (Active) pAkt->pmTOR activates mTORC1 mTORC1 Proliferation Cell Growth & Proliferation pmTOR->Proliferation Survival Survival & Anti-Apoptosis pmTOR->Survival Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K INHIBITS Inhibitor->mTORC1 INHIBITS (Dual)

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Protocol 4.1: Western Blotting for Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. By using antibodies against total and phosphorylated forms of key proteins like Akt and mTOR, we can determine if a compound inhibits pathway signaling. A reduction in the phosphorylated (active) form of a protein indicates pathway inhibition.[2]

Materials:

  • Cell lysates from treated and untreated cells

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Procedure:

  • Cell Lysis: Treat cells with the test compound for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins by size.

  • Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH) to ensure equal protein loading.

Scientist's Note: A decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Akt) in compound-treated cells compared to the control is strong evidence of pathway inhibition.[2][8]

Structure-Activity Relationship (SAR) Summary

The systematic derivatization at the C-3 position allows for the establishment of a clear SAR, guiding future optimization efforts. The following table summarizes representative data for imidazo[1,2-a]pyridine derivatives against various cancer cell lines.

Compound IDC-3 Substituent (R-group)Cancer Cell LineIC₅₀ (µM)Reference
12b 3-NH-PhenylHep-2 (Laryngeal)11[5]
12b 3-NH-PhenylA375 (Melanoma)11[5]
IP-5 Not Fully SpecifiedHCC1937 (Breast)45[8][9]
IP-6 Not Fully SpecifiedHCC1937 (Breast)47.7[8][9]
12 2-(2-nitrophenyl)-3-(p-chlorophenyl)aminoHT-29 (Colon)4.15 ± 2.93[10]
13k 6-(Quinazolin-6-yl)HCC827 (NSCLC)0.09[11]
13k 6-(Quinazolin-6-yl)A549 (NSCLC)0.43[11]

Key SAR Insights:

  • The nature of the substituent at the C-3 (and other) positions dramatically influences potency and selectivity.

  • Compound 13k , with a large quinazoline moiety, demonstrates potent, nanomolar-range activity against non-small cell lung cancer (NSCLC) cells by inhibiting PI3Kα.[11]

  • Compound 12 , featuring a nitro group and a chlorophenyl amine, shows high potency against colon cancer cells.[10] This suggests that combining electron-withdrawing groups with specific aromatic systems can be a fruitful strategy.

Preclinical In Vivo Evaluation

Promising candidates identified from in vitro screening must be evaluated in animal models to assess their efficacy and safety profile.

Protocol 6.1: Human Tumor Xenograft Model

Principle: This model involves implanting human cancer cells into immunocompromised mice. Once tumors are established, the mice are treated with the test compound to determine its ability to inhibit tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., Nude or SCID)

  • Human cancer cells (e.g., HCT116, HT-29)[3][12]

  • Matrigel (optional, to aid tumor formation)

  • Test compound formulated for administration (e.g., oral gavage, intraperitoneal injection)

  • Calipers for tumor measurement

Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer the test compound and a vehicle control to the respective groups according to a predetermined schedule (e.g., daily for 21 days).

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, Western blot).

  • Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the compound's efficacy. A significant inhibition of tumor growth without causing severe toxicity indicates a promising preclinical candidate.[3][12]

References

3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine as an intermediate for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: A Privileged Intermediate for Pharmaceutical Synthesis

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This bicyclic heterocyclic system is a structural cornerstone in numerous approved pharmaceuticals, including the well-known drugs zolpidem and alpidem.[1][3] Its prevalence stems from its unique three-dimensional shape and its ability to engage in various interactions with biological targets.[3] Within this important class of compounds, this compound has emerged as a particularly valuable and versatile building block for the synthesis of novel therapeutic agents.

This intermediate is strategically functionalized for maximum synthetic utility. The bromine atom at the 3-position serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[4] Concurrently, the electron-withdrawing trifluoromethyl (CF₃) group at the 6-position is a critical modulator of physicochemical properties. The CF₃ group often enhances metabolic stability, increases lipophilicity, and can improve membrane permeability and binding affinity of the final drug molecule.[5][6] This application note provides a comprehensive overview of the properties, synthesis, and key applications of this compound, complete with detailed protocols for its use in cornerstone synthetic transformations.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 1146615-86-2[7][8]
Molecular Formula C₈H₄BrF₃N₂[7][8]
Molecular Weight 265.03 g/mol [7][9]
Appearance Solid, crystalline compound[4][9]
Melting Point 185-188 °C[4]
Solubility Low solubility in most organic solvents; soluble in hot DMSO or sulfolane.[4]
Purity Typically ≥98%[9]

Storage and Safety Considerations:

  • Storage: The compound should be stored in a cool, dry, and well-ventilated place, typically at 2-8°C.[4][10] It is recommended to keep it in amber glass bottles to prevent photodegradation.[4]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11][12] Standard personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, should be worn.[11]

  • Safety Hazards: The compound is classified as harmful and an irritant.[9]

    • Hazard Statements: H315 (Causes skin irritation).[9]

    • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray).[9]

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.[11][13]

Synthesis of the Intermediate

The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the title compound, a common route involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with an appropriate brominating agent and α-haloacetaldehyde equivalent, followed by cyclization.

G cluster_0 Synthesis Workflow Start 2-Amino-5-(trifluoromethyl)pyridine Step1 Bromination & Condensation (e.g., with bromoacetaldehyde) Start->Step1 Reagents Product This compound Step1->Product Cyclization

Caption: General synthesis workflow for the title compound.

Representative Synthetic Protocol:

  • Reaction Setup: To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 equiv) in a suitable solvent such as ethanol or DMF, add sodium bicarbonate (2.5 equiv).

  • Reagent Addition: Add a solution of bromoacetaldehyde (1.2 equiv) dropwise to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into ice water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic power of this compound is realized in its application in palladium-catalyzed cross-coupling reactions. The C-Br bond at the 3-position is primed for oxidative addition to a Pd(0) center, initiating catalytic cycles that form new carbon-carbon and carbon-nitrogen bonds, which are fundamental to modern drug discovery.[4]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for constructing biaryl and hetero-biaryl linkages, which are common motifs in kinase inhibitors and other classes of pharmaceuticals.[14] The reaction couples the bromo-intermediate with an organoboron reagent (e.g., a boronic acid or ester).[15]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(L₂) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim ArBr R-Br ArBr->OxAdd ArBOH R'-B(OH)₂ ArBOH->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst and ligand.

  • Solvent Addition: Add the anhydrous solvent(s) via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[16]

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[14]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of (Hetero)aryl Bromides

Catalyst System (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)Source(s)
Pd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane / H₂O901875-85[14]
Pd₂(dba)₃ (1.5%) / SPhos (3.6%)K₃PO₄Toluene10018>80[14]
XPhosPdG2 (5%) / XPhos (5%)Na₂CO₃1,4-Dioxane1101270-95[15]
Pd(OAc)₂ (2%)K₂CO₃Toluene / H₂O1001280-90[17]

Note: These conditions are starting points and may require optimization for specific substrates.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a powerful method for forming C-N bonds.[18] This reaction is indispensable in pharmaceutical development, as aryl and heteroaryl amine moieties are ubiquitous in biologically active molecules.[19] It allows for the coupling of the bromo-intermediate with a wide range of primary and secondary amines.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)-Br(L)(HNR₂)] OxAdd->AmineCoord Amine Coordination Deprotonation Ar-Pd(II)-NR₂(L) AmineCoord->Deprotonation Deprotonation Deprotonation->Pd0 Reductive Elimination RedElim Ar-NR₂ Deprotonation->RedElim ArBr R-Br ArBr->OxAdd Amine R'₂NH Amine->AmineCoord Base Base Base->Deprotonation

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

General Protocol for Buchwald-Hartwig Amination:

  • Reaction Setup: In an oven-dried Schlenk flask or glovebox, add the palladium precursor, the phosphine ligand, and the base under an inert atmosphere.[19]

  • Reagent Addition: Add this compound (1.0 equiv) and the desired primary or secondary amine (1.1-1.5 equiv).[19]

  • Solvent Addition: Add anhydrous, deoxygenated aprotic solvent (e.g., toluene, dioxane) via syringe. The typical concentration is 0.1-0.2 M.[19]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[19] Monitor progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.[20]

  • Purification: Purify the residue by flash column chromatography.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Catalyst System (mol%)Ligand (mol%)BaseSolventTemp (°C)Source(s)
Pd₂(dba)₃ (1-2%)(±)-BINAP (2-4%)NaOtBuToluene80-110[19][20]
Pd₂(dba)₃ (5%)XPhos (7-10%)NaOtBuToluene110-120[21]
[Pd(allyl)Cl]₂ (1%)t-BuXPhos (4%)LiOtBu1,4-Dioxane100[22]
Pd(OAc)₂ (2%)RuPhos (4%)K₂CO₃t-AmylOH110[19]

Note: The choice of ligand is critical and often substrate-dependent. Sterically hindered phosphine ligands are generally effective for challenging substrates.[19]

Exemplary Applications in Drug Discovery

The synthetic utility of this compound is demonstrated by its application in the synthesis of high-value clinical candidates and research probes.

  • Kinase Inhibitors: This intermediate is a key building block for various kinase inhibitors used in cancer research.[4] For instance, it has been employed in the structure-based design of novel and potent Nek2 inhibitors, which have shown significant in vitro and in vivo antitumor activities by inducing cell cycle arrest and apoptosis.[23]

  • BTK Inhibitors: The scaffold is integral to the development of Bruton's tyrosine kinase (BTK) inhibitors, which are investigated for the treatment of autoimmune diseases. The imidazo[1,2-a]pyridine core contributes to crucial interactions within the kinase domain of the target protein.[4]

Conclusion

This compound is a high-value, versatile intermediate that empowers medicinal chemists to efficiently construct complex molecular entities. Its strategically placed bromine and trifluoromethyl groups provide a powerful combination of synthetic reactivity and property modulation. Through robust and well-established protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination, this building block serves as a rapid gateway to novel chemical matter, accelerating the discovery and development of next-generation therapeutics for a wide range of diseases.

References

Application Notes & Protocols: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a quintessential "privileged scaffold" in medicinal chemistry. This fused heterocyclic system is a structural cornerstone in numerous biologically active molecules, including marketed drugs like Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Saripidem.[1][2][3] The scaffold's rigid, planar structure and its capacity for diverse functionalization at multiple positions make it an ideal framework for interacting with various biological targets. Consequently, derivatives of this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][4]

The efficient construction of this scaffold is therefore of paramount importance. Traditional multi-step syntheses are often plagued by issues of low overall yield, laborious purification, and significant waste generation. One-pot multicomponent reactions (MCRs) provide an elegant and powerful solution to these challenges. Among these, the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) stands out as the most robust and versatile method for the synthesis of C-3 amino-substituted imidazo[1,2-a]pyridines.[1][5] This guide provides a detailed exploration of the GBB-3CR, including its underlying mechanism, a field-tested experimental protocol, and critical insights for optimization and troubleshooting.

The Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) Mechanism

The GBB-3CR is an acid-catalyzed condensation of a 2-aminoazine (e.g., 2-aminopyridine), an aldehyde, and an isocyanide. The reaction proceeds through a sequence of highly efficient steps, culminating in the formation of the fused heterocyclic product. Understanding this mechanism is crucial for rational optimization and troubleshooting.

The key steps are:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde. The exocyclic nitrogen of the aminopyridine attacks the activated carbonyl carbon, followed by dehydration to form a reactive Schiff base or its protonated form, the iminium ion.

  • Nucleophilic Attack by Isocyanide: The highly nucleophilic isocyanide carbon attacks the electrophilic iminium ion. This forms a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen then acts as an intramolecular nucleophile, attacking the electrophilic carbon of the nitrilium ion. This [4+1] cycloaddition step is the key ring-forming event, constructing the five-membered imidazole ring.

  • Aromatization: The resulting intermediate undergoes a proton transfer or tautomerization to eliminate a proton, leading to the formation of the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product R1 2-Aminopyridine Iminium Iminium Ion Intermediate R1->Iminium Condensation R2 Aldehyde R2->Iminium R3 Isocyanide Nitrilium Nitrilium Ion Adduct R3->Nitrilium Iminium->Nitrilium Isocyanide Attack Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular [4+1] Cycloaddition Product 3-Aminoimidazo[1,2-a]pyridine Cyclized->Product Aromatization (Proton Transfer)

Caption: Mechanism of the GBB-3CR for imidazo[1,2-a]pyridine synthesis.

Detailed Experimental Protocol: Synthesis of N-cyclohexyl-2-phenylimidazo[1,2-a]pyridin-3-amine

This protocol provides a representative procedure for the GBB-3CR using scandium(III) triflate as a catalyst. This method is known for its high efficiency and broad substrate scope.[6][7]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Aminopyridine≥99%Sigma-AldrichStore in a desiccator.
Benzaldehyde≥99%, ReagentPlus®Sigma-AldrichFreshly distilled if necessary.
Cyclohexyl isocyanide98%Sigma-AldrichStench! Handle in a fume hood.
Scandium(III) triflate99%Strem ChemicalsHygroscopic. Store in a desiccator.
Methanol (MeOH)Anhydrous, ≥99.8%Acros OrganicsUse from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeFisher ScientificFor extraction and chromatography.
HexanesACS GradeFisher ScientificFor chromatography.
Saturated NaHCO₃(aq)-Lab preparedFor workup.
Brine-Lab preparedFor workup.
Anhydrous MgSO₄-VWRFor drying.
Silica Gel230-400 meshSorbent TechnologiesFor column chromatography.

Experimental Workflow

GBB_Workflow Prep 1. Reagent Preparation & Inert Atmosphere Setup Setup 2. Reaction Setup (Sequential Addition) Prep->Setup Reaction 3. Reaction (Stir at RT, 24h) Setup->Reaction Monitor 4. Monitor by TLC Reaction->Monitor Monitor->Reaction If incomplete Workup 5. Aqueous Workup & Extraction Monitor->Workup If complete Purify 6. Purification (Flash Chromatography) Workup->Purify Characterize 7. Characterization (NMR, HRMS) Purify->Characterize Product Final Product Characterize->Product

Caption: Step-by-step workflow for the one-pot synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 mmol, 94.1 mg).

  • Solvent and Catalyst Addition: Add anhydrous methanol (10 mL) to the flask. Stir until the 2-aminopyridine is fully dissolved. Add scandium(III) triflate (0.05 mmol, 24.6 mg, 5 mol%).

  • Aldehyde Addition: Add benzaldehyde (1.0 mmol, 106.1 mg, 102 µL) dropwise to the stirring solution. Allow the mixture to stir at room temperature for 20 minutes. A color change or slight warming may be observed as the imine forms.

  • Isocyanide Addition: (Caution: Perform in a well-ventilated fume hood) . Add cyclohexyl isocyanide (1.0 mmol, 109.2 mg, 124 µL) to the reaction mixture dropwise.

  • Reaction: Seal the flask and stir the reaction mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The product spot should be UV-active and stain with potassium permanganate.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Redissolve the residue in ethyl acetate (30 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil or solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Substrate Scope and Optimization

The GBB-3CR is highly versatile, tolerating a wide range of functional groups on all three components. This allows for the rapid generation of diverse chemical libraries for screening.[8]

Catalyst and Condition Screening

Various catalysts can be employed, each with specific advantages. The choice of catalyst and conditions can significantly impact reaction time and yield.

Catalyst (mol%)SolventTemp.Time (h)Typical YieldNotes
Sc(OTf)₃ (5-10%)MeOH / EtOHRT12-2470-95%Excellent for a broad range of substrates.[1][6]
p-TsOH (10-20%)MeOH / EtOHRT - Reflux12-4860-90%Cost-effective and readily available acidic catalyst.[7][9]
NH₄Cl (10%)H₂O60 °C (USI)450-86%A "green" chemistry approach using water as a solvent.[5]
None (Catalyst-free)Solvent-free100-200 °C1-440-93%High temperature, but avoids catalyst and solvent waste.[6][10]
Microwave (MW)MeOH150 °C0.2-165-95%Drastically reduces reaction times.[8][11][12]
Component Variation
  • 2-Aminopyridines: Electron-donating and electron-withdrawing substituents are generally well-tolerated on the pyridine ring. Other 2-aminoazines like 2-aminopyrazines and 2-aminopyrimidines also participate effectively.[8][9]

  • Aldehydes: Aromatic, heteroaromatic, and aliphatic aldehydes can be used.[6] Aromatic aldehydes with electron-withdrawing groups tend to react faster due to the increased electrophilicity of the carbonyl carbon.

  • Isocyanides: A wide variety of isocyanides, including aliphatic (e.g., tert-butyl, cyclohexyl) and functionalized isocyanides (e.g., containing esters), are suitable.[1][13]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive catalyst (e.g., hydrated Sc(OTf)₃).2. Poor quality reagents (e.g., oxidized aldehyde).3. Insufficient reaction time.1. Use fresh, anhydrous catalyst and solvents.2. Purify aldehyde by distillation before use.3. Increase reaction time and continue monitoring by TLC. Consider gentle heating (40-50 °C).
Multiple Side Products 1. Isocyanide polymerization.2. Reaction temperature is too high.3. Competing side reactions.1. Add the isocyanide slowly and last.2. Run the reaction at room temperature or below if necessary.3. Ensure an efficient catalyst is used to promote the desired pathway.
Difficult Purification 1. Product is highly polar and streaks on silica.2. Close Rf values between product and impurities.1. Add 1% triethylamine (Et₃N) to the eluent to suppress tailing.2. Try a different solvent system or consider reverse-phase chromatography.

Safety Precautions

  • Isocyanides: These compounds are volatile and possess a strong, unpleasant odor. They are toxic and should be handled exclusively in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Methanol and other organic solvents are flammable and toxic. Avoid inhalation and skin contact.

  • Catalysts: Lewis acids like Sc(OTf)₃ are corrosive and hygroscopic. Handle with care and store in a desiccator.

  • General: Perform all reactions in a well-ventilated area.

Conclusion

The one-pot, three-component synthesis of 3-aminoimidazo[1,2-a]pyridines is a highly efficient, atom-economical, and convergent strategy for accessing a privileged class of heterocyclic compounds. The Groebke-Blackburn-Bienaymé reaction, in particular, offers broad substrate scope and operational simplicity, making it an invaluable tool for medicinal chemists and researchers in drug discovery. By understanding the core mechanism and key experimental parameters, scientists can rapidly generate diverse libraries of these valuable compounds for biological evaluation.

References

Illuminating Cellular Landscapes: A Guide to Imidazo[1,2-a]pyridine Derivatives for Advanced Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold in Cellular Imaging

For researchers, scientists, and drug development professionals, the ability to visualize and quantify biological processes within living systems is paramount. In this context, fluorescent probes have emerged as indispensable tools, and among them, the imidazo[1,2-a]pyridine scaffold has garnered significant attention.[1][2] This bicyclic nitrogen-bridged heterocyclic system is not only a cornerstone in medicinal chemistry, featuring in several marketed drugs, but also possesses intrinsic photophysical properties that make it an exceptional fluorophore for bioimaging.[1][3] The rigid, π-conjugated structure of imidazo[1,2-a]pyridine derivatives gives rise to strong fluorescence, often in the blue to violet region of the spectrum, with excellent quantum yields.[4]

A key advantage of the imidazo[1,2-a]pyridine scaffold is its synthetic tractability, allowing for straightforward functionalization at various positions. This chemical versatility enables the fine-tuning of its photophysical properties and the introduction of specific recognition moieties for a wide array of biological analytes.[5] By strategically adding electron-donating or electron-withdrawing groups, the emission wavelength and intensity can be modulated to suit different imaging applications.[6] This guide provides an in-depth exploration of the photophysical properties of imidazo[1,2-a]pyridine derivatives and offers detailed protocols for their application in bioimaging, empowering researchers to harness the full potential of this remarkable class of fluorescent probes.

Photophysical Characteristics: A Spectrum of Possibilities

The fluorescence of imidazo[1,2-a]pyridine derivatives is intrinsically linked to their chemical structure. The parent scaffold exhibits strong blue fluorescence, and modifications to this core can significantly alter its spectral properties. For instance, substitution with phenyl or naphthyl groups at the C2 position has been shown to enhance the fluorescence quantum yield.[4] Furthermore, the introduction of electron-donating groups generally leads to improved luminescence, while electron-withdrawing groups can result in less intense emissions.[4][6] This tunability is a crucial aspect of designing probes for specific biological targets and for multicolor imaging experiments.

The following table summarizes the photophysical properties of a selection of imidazo[1,2-a]pyridine derivatives that have been developed for various bioimaging applications. This data highlights the versatility of this scaffold in creating probes that are sensitive to their environment and can be tailored to detect specific ions and molecules.

Derivative Name/StructureExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Target AnalyteReference
2-Phenylimidazo[1,2-a]pyridine~330~374-3810.50–0.78General Fluorophore[7]
Fused Imidazopyridine Probe 5 365~4500.37Fe³⁺ (turn-on), Hg²⁺ (turn-off)[8][9][10]
Imidazo[1,2-a]pyridine-BODIPY~490~510HighGeneral Fluorophore[1]
IPPA~350~450 (upon reaction)-Cysteine[11]
Rh-Ip-Hy~560 (with Hg²⁺)~585 (with Hg²⁺)-Hg²⁺ (turn-on)[12][13]
Probe B2 (AIE)~350~500 (with H₂O₂)-Hydrogen Peroxide (H₂O₂)[4]
Probe for Zn²⁺~370~480 (with Zn²⁺)-Zn²⁺ (turn-on)[14]

Sensing Mechanisms: From Quenched to Radiant

Many imidazo[1,2-a]pyridine-based probes operate on a "turn-on" or "turn-off" fluorescence mechanism upon interaction with their target analyte. Two prevalent mechanisms underpinning this functionality are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PeT).

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, some imidazo[1,2-a]pyridine derivatives with flexible chelating side chains are non-fluorescent or weakly fluorescent due to vibrational and rotational de-excitation pathways. Upon binding to a metal ion, a rigid, planar complex is formed. This structural rigidification restricts non-radiative decay processes, leading to a significant enhancement of fluorescence.[15][16]

Photoinduced Electron Transfer (PeT): In a PeT-based sensor, the imidazo[1,2-a]pyridine fluorophore is linked to a recognition unit that can act as an electron donor or acceptor. In the "off" state, excitation of the fluorophore leads to an electron transfer between the fluorophore and the recognition unit, a non-radiative process that quenches fluorescence. When the recognition unit binds to its target analyte, its electron-donating or -accepting ability is altered, inhibiting the PeT process and "turning on" the fluorescence.[1]

Below is a diagram illustrating the general principle of a "turn-on" fluorescent probe based on the CHEF mechanism.

CHEF_Mechanism cluster_0 Probe Alone (Weakly Fluorescent) cluster_1 Probe-Analyte Complex (Highly Fluorescent) Probe Imidazo[1,2-a]pyridine Fluorophore (Flexible Conformation) NonRadiative Non-Radiative Decay (Vibrational Relaxation) Probe->NonRadiative Dominant Pathway Complex Rigid Probe-Analyte Complex Probe->Complex Binding Excitation Excitation (Light Energy) Excitation->Probe Fluorescence Fluorescence Emission Complex->Fluorescence Dominant Pathway Excitation2 Excitation (Light Energy) Excitation2->Complex Analyte Metal Ion Analyte Analyte->Complex

Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Protocols for Bioimaging Applications

The following protocols provide a framework for the synthesis of a representative imidazo[1,2-a]pyridine derivative and its application in live-cell imaging.

Protocol 1: Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol describes a common and efficient method for synthesizing the core 2-phenylimidazo[1,2-a]pyridine structure.

Materials:

  • 2-Aminopyridine

  • Phenacyl bromide

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Aqueous ethanol (1:1 v/v)

  • Chloroform (for workup)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (2.0 mmol) in 10 mL of aqueous ethanol (1:1 v/v).

  • To this solution, add phenacyl bromide (2.0 mmol).

  • Add DBU (4.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, remove the ethanol under reduced pressure.

  • Add 20 mL of chloroform and 20 mL of saturated sodium bicarbonate solution to the residue.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain the pure 2-phenylimidazo[1,2-a]pyridine.

Protocol 2: Live-Cell Imaging with Imidazo[1,2-a]pyridine Probes

This protocol provides a general workflow for staining and imaging live cells with a custom-synthesized or commercially available imidazo[1,2-a]pyridine fluorescent probe.

Materials:

  • Cultured cells (e.g., HeLa, A549) on glass-bottom dishes or chamber slides

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Imidazo[1,2-a]pyridine fluorescent probe stock solution (e.g., 1-10 mM in DMSO)

  • Fluorescence microscope with appropriate filter sets

Workflow Diagram:

Live_Cell_Imaging_Workflow Start Start: Healthy Cultured Cells Prepare_Probe Prepare Probe Working Solution (e.g., 1-10 µM in serum-free medium) Start->Prepare_Probe Wash_Cells Wash Cells with PBS/HBSS Prepare_Probe->Wash_Cells Incubate_Probe Incubate Cells with Probe (e.g., 15-60 min at 37°C) Wash_Cells->Incubate_Probe Wash_Again Wash Cells to Remove Excess Probe Incubate_Probe->Wash_Again Add_Media Add Fresh Imaging Medium Wash_Again->Add_Media Image Acquire Images using Fluorescence Microscope Add_Media->Image Analyze Analyze Images Image->Analyze

Caption: General workflow for live-cell imaging.

Step-by-Step Procedure:

  • Cell Culture: Plate cells on a suitable imaging vessel (e.g., glass-bottom dish) and culture until they reach the desired confluency (typically 70-80%).

  • Probe Preparation: Prepare a fresh working solution of the imidazo[1,2-a]pyridine probe by diluting the DMSO stock solution in serum-free cell culture medium or an appropriate buffer (e.g., HBSS) to the final desired concentration (typically in the range of 1-10 µM).

  • Cell Washing: Gently aspirate the culture medium from the cells and wash them once or twice with pre-warmed PBS or HBSS to remove any residual serum.

  • Probe Loading: Add the probe working solution to the cells and incubate for a suitable period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The optimal incubation time and probe concentration should be determined experimentally for each probe and cell line.

  • Washing: After incubation, aspirate the probe solution and wash the cells two to three times with pre-warmed PBS or imaging medium to remove any unbound probe.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Place the imaging dish on the stage of a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific imidazo[1,2-a]pyridine derivative.

  • Image Acquisition: Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.

Causality and Self-Validation:

  • Serum-free medium for loading: Serum proteins can sometimes bind to fluorescent probes, leading to high background fluorescence. Using a serum-free medium for probe loading minimizes this issue.

  • Washing steps: Thorough washing is crucial to reduce background fluorescence from unbound probe in the medium, thereby increasing the signal-to-noise ratio.

  • Controls: Always include control experiments, such as imaging unstained cells (to assess autofluorescence) and cells treated with the vehicle (e.g., DMSO) alone (to check for any effects of the solvent). For probes designed to detect specific analytes, include positive and negative controls where the analyte is added or depleted, respectively, to validate the probe's response.

Conclusion and Future Perspectives

Imidazo[1,2-a]pyridine derivatives represent a powerful and versatile class of fluorophores for bioimaging. Their favorable photophysical properties, coupled with their synthetic accessibility, make them ideal candidates for the development of novel fluorescent probes. The ability to fine-tune their emission characteristics and incorporate functionalities for specific analyte detection opens up a vast landscape of applications, from monitoring ion fluxes and enzymatic activity to tracking dynamic cellular processes. As our understanding of the structure-property relationships of these compounds deepens, we can anticipate the emergence of even more sophisticated and sensitive imidazo[1,2-a]pyridine-based probes that will continue to illuminate the intricate workings of the cell.

References

Application Note & Protocol: Electrochemical Synthesis of 3-Bromoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Greener Approach to a Privileged Scaffold

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents. The introduction of a bromine atom at the C3 position provides a valuable synthetic handle for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space for drug discovery.[1][2][3]

Traditionally, the synthesis of 3-bromoimidazo[1,2-a]pyridines has relied on methods that often require harsh reagents, stoichiometric oxidants, and multi-step procedures.[4][5] Electrochemical synthesis emerges as a powerful and sustainable alternative, aligning with the principles of green chemistry.[6][7][8] This approach utilizes electricity as a clean and traceless reagent to drive chemical transformations, often under mild conditions and with high selectivity.[9][10] Key advantages of electrosynthesis include enhanced safety, reduced waste generation, and the potential for simplified scale-up.[11][12]

This application note provides a detailed protocol for the efficient electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines, focusing on a domino condensation/bromination sequence. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and present key performance data.

Mechanism of Electrochemical Bromination: A Domino Approach

The electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines can be achieved through a highly efficient co-electrolysis in a simple undivided cell.[11][12] This process involves a domino reaction that combines the condensation of 2-aminopyridines and α-bromoketones with a subsequent electrochemical bromination, all in a single pot.

The proposed reaction pathway is initiated by the condensation of a 2-aminopyridine with an α-bromoketone to form an imidazo[1,2-a]pyridine intermediate. Concurrently, at the anode, bromide ions (from a source like NH4Br) are oxidized to generate a bromine radical (Br•) or a related reactive bromine species. This electrochemically generated brominating agent then reacts with the in-situ formed imidazo[1,2-a]pyridine in an electrophilic substitution reaction, regioselectively installing a bromine atom at the electron-rich C3 position. The reaction proceeds smoothly without the need for an external chemical oxidant.[11]

Electrochemical Bromination Mechanism cluster_reactants Reactants cluster_cell Electrochemical Cell (Undivided) cluster_reaction Reaction Pathway 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Bromoketone alpha-Bromoketone alpha-Bromoketone->Condensation NH4Br NH4Br Br- Br⁻ NH4Br->Br- Anode Anode (+) Br_radical Br• Anode->Br_radical Cathode Cathode (-) Br-->Anode -e⁻ Bromination Electrophilic Bromination Br_radical->Bromination Imidazo_pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo_pyridine Imidazo_pyridine->Bromination Product 3-Bromoimidazo[1,2-a]pyridine Bromination->Product

Caption: Proposed mechanism for the electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines.

Experimental Protocol

This protocol is adapted from the work of Huang et al. (2019) and provides a general procedure for the electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines.[11]

Apparatus Setup

The reaction is carried out in an undivided electrochemical cell.[11][13] A simple beaker equipped with two electrodes is sufficient. For more controlled experiments, a dedicated electrochemical cell can be used.[14][15]

  • Electrochemical Cell: A 25 mL undivided beaker.

  • Anode: Graphite plate (e.g., 1.5 cm x 1.5 cm x 0.3 cm).

  • Cathode: Platinum plate (e.g., 1.5 cm x 1.5 cm x 0.02 cm).

  • Power Supply: A constant current power supply.[9]

  • Magnetic Stirrer: For continuous agitation of the reaction mixture.

Experimental Workflow start Start setup Assemble Undivided Electrochemical Cell start->setup reagents Add Reactants and Electrolyte to the Cell setup->reagents electrolysis Perform Constant Current Electrolysis (e.g., 8 mA) reagents->electrolysis monitoring Monitor Reaction Progress (e.g., by TLC) electrolysis->monitoring workup Reaction Work-up (Quenching and Extraction) monitoring->workup Reaction Complete purification Purify Product (e.g., Column Chromatography) workup->purification end End Product: 3-Bromoimidazo[1,2-a]pyridine purification->end

Caption: General workflow for the electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines.

Reagent Preparation
  • Solvent: Acetonitrile (CH3CN), 10 mL.

  • Substrates:

    • 2-Aminopyridine (0.2 mmol, 1.0 equiv).

    • α-Bromoketone (0.2 mmol, 1.0 equiv).

  • Bromine Source: Ammonium bromide (NH4Br) (0.4 mmol, 2.0 equiv).

  • Supporting Electrolyte: While some reactions can be run without a supporting electrolyte, tetrabutylammonium hexafluorophosphate (TBAPF6) can be used if needed to improve conductivity.[6][11]

Electrolysis Procedure
  • To the undivided electrochemical cell, add 2-aminopyridine, the corresponding α-bromoketone, and ammonium bromide.

  • Add the solvent (acetonitrile) and a magnetic stir bar.

  • Immerse the graphite anode and platinum cathode into the solution, ensuring they do not touch.

  • Stir the mixture at room temperature.

  • Apply a constant current of 8 mA using the power supply.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, turn off the power supply.

Product Purification
  • Quench the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove any residual bromine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 3-bromoimidazo[1,2-a]pyridine.

Data Presentation: Substrate Scope and Yields

The electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines demonstrates a broad substrate scope with good to excellent yields. The following table summarizes representative examples.

Entry2-Aminopyridine Substituentα-Bromoketone SubstituentProductYield (%)
1HPhenyl3-bromo-2-phenylimidazo[1,2-a]pyridine92
25-MePhenyl3-bromo-5-methyl-2-phenylimidazo[1,2-a]pyridine85
3H4-Chlorophenyl3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine89
4H4-Bromophenyl3-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine91
5H4-Nitrophenyl3-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine78
6H2-Naphthyl3-bromo-2-(naphthalen-2-yl)imidazo[1,2-a]pyridine88
7HMethyl3-bromo-2-methylimidazo[1,2-a]pyridine75

Data adapted from Huang et al. (2019).[11]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction- Extend the reaction time. - Ensure proper stirring. - Check the electrical connections and current output.
Side reactions- Consider using a divided cell to separate anodic and cathodic processes.[14][15] - Optimize the current density.
No Reaction Poor conductivity- Add a supporting electrolyte like TBAPF6.[6] - Ensure the electrodes are clean.
Incorrect setup- Verify the connections to the power supply (anode to positive, cathode to negative).
Formation of Multiple Products Lack of selectivity- Adjust the current density. Lower current can sometimes improve selectivity. - Perform cyclic voltammetry to determine the optimal potential for the desired reaction.[11][15]

Conclusion

The electrochemical synthesis of 3-bromoimidazo[1,2-a]pyridines offers a highly efficient, environmentally friendly, and scalable method for accessing these valuable building blocks. By leveraging a domino condensation/bromination sequence in a simple undivided cell, this protocol minimizes waste and avoids the use of hazardous chemical oxidants. The mild reaction conditions and broad substrate scope make this an attractive approach for applications in medicinal chemistry and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical intermediate in the development of kinase inhibitors for oncology and autoimmune diseases.[1][2][3] Its unique electronic properties, imparted by the electron-withdrawing trifluoromethyl group and the strategically placed bromine atom, make it an invaluable building block for creating highly specific and potent therapeutic agents.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this key intermediate. Our goal is to empower researchers to overcome common synthetic hurdles, optimize reaction yields, and ensure the highest purity of their final product.

Core Synthetic Pathway: A Two-Step Approach

The most common and reliable synthesis proceeds in two key steps: first, the construction of the imidazo[1,2-a]pyridine core via a condensation/cyclization reaction, followed by a highly regioselective electrophilic bromination at the C3 position.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination A 2-Amino-5-(trifluoromethyl)pyridine C 6-(Trifluoromethyl)imidazo[1,2-a]pyridine A->C Condensation & Intramolecular Cyclization B α-Haloketone (e.g., Bromoacetaldehyde) B->C E 3-Bromo-6-(trifluoromethyl)imidazo [1,2-a]pyridine C->E Electrophilic Aromatic Substitution D N-Bromosuccinimide (NBS) D->E

Caption: General two-step workflow for the synthesis of the target compound.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Part 1: Cyclization to 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Question 1: My initial cyclization reaction has a very low yield or fails to proceed. What are the likely causes?

Answer: This is a common issue often traced back to starting material quality, reaction conditions, or the choice of reagents. Let's break down the potential culprits:

  • Purity of 2-Amino-5-(trifluoromethyl)pyridine: The nucleophilicity of the pyridine nitrogen is paramount for the initial condensation. Ensure your starting aminopyridine is pure and free from acidic impurities that could protonate the nitrogen, rendering it non-nucleophilic. An aqueous workup of the commercial material followed by drying may be necessary.

  • Reagent for C2-Fragment Introduction: While chloro- or bromoacetaldehyde are commonly used, they are often handled as aqueous solutions and can be unstable. Using a more stable precursor, such as an acetal of the halo-aldehyde which generates the reactive species in situ under acidic conditions, can provide more consistent results.

  • Solvent and Temperature: The reaction is typically performed in a polar protic solvent like ethanol or isopropanol under reflux. The solvent facilitates the SN2 reaction between the aminopyridine and the α-haloketone, and the elevated temperature drives the subsequent intramolecular cyclization and dehydration. Insufficient temperature can lead to reaction stalling.

  • Base: A mild, non-nucleophilic base like sodium bicarbonate (NaHCO₃) is often included to scavenge the HBr or HCl generated during the reaction. This prevents the formation of the aminopyridine salt, which would halt the reaction.

Question 2: I'm observing multiple spots on my TLC plate that are not the desired product. What side reactions could be occurring?

Answer: Side reactions in this step often involve polymerization of the aldehyde or self-condensation of the aminopyridine under harsh conditions.

  • Aldehyde Polymerization: α-Haloketones and aldehydes can be unstable and prone to polymerization, especially at high temperatures. Ensure the α-haloketone or its precursor is added slowly to the heated solution of the aminopyridine to maintain a low instantaneous concentration.

  • Dimerization/Oligomerization: Although less common, forcing the reaction under unnecessarily harsh conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decomposition and the formation of complex mixtures.

Part 2: Regioselective Bromination

Question 3: My bromination reaction is not selective, yielding a mixture of mono-brominated isomers and a di-brominated product. How can I exclusively form the 3-bromo product?

Answer: Achieving high regioselectivity for the 3-bromo isomer hinges on controlling the electrophilicity of the bromine source and the reaction conditions. The imidazo[1,2-a]pyridine ring is electron-rich, and the C3 position is the most nucleophilic and sterically accessible site for electrophilic substitution.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is vastly superior to molecular bromine (Br₂) for this transformation. NBS provides a low, steady concentration of electrophilic bromine, which minimizes over-bromination and side reactions.[4] Using Br₂ directly often leads to the formation of di-bromo and other byproducts due to its high reactivity.

  • Stoichiometry is Critical: Use a precise stoichiometry of NBS, typically between 1.0 and 1.1 equivalents relative to the 6-(trifluoromethyl)imidazo[1,2-a]pyridine. Using a large excess of NBS is the primary cause of di-bromination at other positions on the ring.

  • Controlled Addition: Add the NBS portion-wise or as a solution via a syringe pump over a period of 15-30 minutes. This prevents a localized high concentration of the brominating agent, which can lead to side products.

  • Temperature: The reaction is typically run at or below room temperature (0 °C to 25 °C). Running the reaction at elevated temperatures can decrease selectivity.

ParameterRecommendation for High SelectivityRationale
Brominating Agent N-Bromosuccinimide (NBS)Provides a controlled, low concentration of electrophilic bromine, minimizing over-reaction.[4]
Equivalents of NBS 1.0 - 1.1 eq.Prevents di-bromination.
Solvent Acetonitrile (ACN) or Dichloromethane (DCM)Aprotic solvents that do not compete with the substrate and effectively dissolve both reactants.
Temperature 0 °C to 25 °CFavors the kinetically preferred C3-bromination and reduces byproduct formation.
Addition Method Slow, portion-wise addition of solid NBSMaintains a low instantaneous concentration of the electrophile.

Question 4: The bromination reaction stalls and does not go to completion, leaving significant starting material. What should I do?

Answer: A stalled reaction can be frustrating but is often solvable.

  • Check Your NBS: NBS can degrade over time, especially if exposed to light or moisture, losing its activity. Use a fresh bottle of NBS or recrystallize old material from water.

  • Solvent Purity: Ensure you are using anhydrous solvents (e.g., ACN, DCM). Water can react with NBS and complicate the reaction mechanism. Computational studies have shown that water can play a complex role, acting as a reactant, stabilizer, and catalyst, which may alter the desired reaction pathway.[5][6][7]

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. If the reaction stalls after a reasonable time (e.g., 2-4 hours), a small additional charge of NBS (0.05 - 0.1 eq.) can be added to push it to completion. Be cautious not to add too much to avoid byproduct formation.

G start Reaction Stalled? check_nbs Is NBS fresh? start->check_nbs check_solvent Is solvent anhydrous? check_nbs->check_solvent Yes replace_nbs Use fresh/ recrystallized NBS check_nbs->replace_nbs No add_nbs Add 0.1 eq. more NBS check_solvent->add_nbs Yes dry_solvent Use anhydrous solvent check_solvent->dry_solvent No monitor Monitor by TLC/LC-MS add_nbs->monitor replace_nbs->start dry_solvent->start

Caption: Troubleshooting decision tree for a stalled bromination reaction.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-5-(trifluoromethyl)pyridine (1.0 eq.).

  • Add ethanol (approx. 5-10 mL per gram of aminopyridine) and sodium bicarbonate (NaHCO₃, 1.5 eq.).

  • Heat the mixture to reflux (approx. 78 °C) with vigorous stirring.

  • To the refluxing mixture, add a 40% aqueous solution of chloroacetaldehyde (1.2 eq.) dropwise over 30 minutes.

  • Maintain the reaction at reflux for 4-6 hours, monitoring the consumption of the starting material by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • The crude product can often be carried to the next step without further purification. If necessary, purify by column chromatography on silica gel.

Protocol 2: Synthesis of this compound
  • Dissolve 6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq.) in anhydrous acetonitrile (ACN) (approx. 10-15 mL per gram) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) in small portions over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Once complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound as a solid.[3]

Frequently Asked Questions (FAQs)

Q: How do I confirm that I have synthesized the correct 3-bromo regioisomer? A: ¹H NMR spectroscopy is the definitive method. The proton at the C3 position of the starting imidazo[1,2-a]pyridine typically appears as a singlet. Upon successful bromination at this position, this singlet will disappear from the spectrum, which is a strong indication of success. The remaining aromatic protons will show characteristic shifts and coupling patterns that can be confirmed by 2D NMR techniques if necessary.

Q: Are there any specific safety precautions I should take? A: Yes. N-Bromosuccinimide (NBS) is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. α-Haloketones are toxic and corrosive. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q: Can I use a different solvent for the bromination? A: Dichloromethane (DCM) and chloroform (CHCl₃) are common alternatives to acetonitrile (ACN). The key is to use an aprotic solvent that does not react with NBS. Avoid protic solvents like alcohols, as they can be oxidized by NBS or participate in the reaction.

References

Technical Support Center: Purification of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for purification by column chromatography, a fundamental technique in organic synthesis.

Introduction

This compound is a key building block in medicinal chemistry, notably in the development of kinase inhibitors.[1] Its purification is a critical step to ensure the integrity of subsequent synthetic transformations and biological assays. Column chromatography is the most common method for this purpose. This guide addresses common challenges encountered during the chromatographic purification of this and structurally related compounds.

Physicochemical Properties of this compound

A foundational understanding of the target compound's properties is essential for developing a robust purification strategy.

PropertyValueSource
Molecular Formula C₈H₄BrF₃N₂[2][3]
Molecular Weight 265.03 g/mol [2][3]
Appearance Crystalline solid[1]
Melting Point 185-188 °C[1]
Solubility Low in most organic solvents; soluble in hot DMSO or sulfolane.[1]
Storage 2-8 °C, protected from light in an amber vial.[1]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section is structured in a question-and-answer format to directly address potential issues during the purification process.

Q1: How do I select the appropriate stationary phase for my column?

A1: For the purification of this compound and related heterocyclic compounds, silica gel (60-120 or 230-400 mesh) is the most commonly used stationary phase due to its versatility and effectiveness in separating compounds of moderate polarity.[4][5] However, the acidic nature of silica gel can sometimes pose challenges for basic compounds like imidazo[1,2-a]pyridines.

  • Troubleshooting Tip: If you observe significant streaking or decomposition of your compound on a TLC plate (an indicator of instability on silica), consider using a deactivated stationary phase. You can either purchase commercially available deactivated silica or prepare it by treating standard silica gel with a base like triethylamine.[2][4] Alternatively, for highly acid-sensitive compounds, neutral or basic alumina can be a suitable alternative stationary phase.[2]

Q2: What is the best way to determine the optimal mobile phase (eluent)?

A2: The ideal mobile phase is best determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[4][5]

  • Core Principle: The goal is to find a solvent system where the desired compound has a retention factor (Rf) between 0.2 and 0.4 .[4] This Rf range typically ensures good separation from impurities and a reasonable elution time from the column.

  • Recommended Starting Solvents: A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc) is a standard and effective choice for many imidazo[1,2-a]pyridine derivatives.[5]

  • Step-by-Step TLC Analysis:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with a pre-determined ratio of hexanes:ethyl acetate (e.g., start with 9:1, 4:1, and 2:1).

    • Visualize the spots under a UV lamp.

    • The solvent system that gives your target compound an Rf of ~0.3 is a good starting point for your column.

Q3: My compound is streaking or "tailing" on the TLC plate and column. What causes this and how can I fix it?

A3: Peak tailing is a common issue when purifying basic compounds on silica gel. It is caused by strong interactions between the basic nitrogen atom of the imidazo[1,2-a]pyridine ring and the acidic silanol groups on the silica surface.[4]

  • Solution: To mitigate this, add a small amount of a competing base to your eluent system. Triethylamine (Et₃N) at a concentration of 0.1-1% is highly effective. The triethylamine will preferentially interact with the acidic sites on the silica, allowing your compound to travel through the column more uniformly, resulting in sharper bands and better separation.[4]

Q4: The separation between my desired product and an impurity is very poor, even after optimizing the solvent system. What are my options?

A4: Poor separation of closely eluting impurities is a frequent challenge. Here are several strategies to improve resolution:

  • Employ Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar mobile phase and gradually increase the polarity by adding more of the polar solvent. This can help to better resolve compounds with similar Rf values. For example, you could start with 10% EtOAc in hexanes and slowly increase to 30% EtOAc over the course of the elution.

  • Change Solvent Selectivity: If a hexanes/ethyl acetate system is not providing adequate separation, try a different solvent system with different chemical properties. For instance, you could replace ethyl acetate with dichloromethane (DCM) or a mixture of DCM and methanol.

  • Reduce the Column Load: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel (e.g., for 50 g of silica, use no more than 0.5-1 g of crude material).

  • Dry Loading vs. Wet Loading: If your compound has low solubility in the initial eluent, consider a "dry loading" technique. This involves pre-adsorbing your crude material onto a small amount of silica gel or Celite®, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.

Q5: I can't seem to find my compound after running the column. Where could it have gone?

A5: This frustrating situation can arise from several possibilities:

  • Compound is still on the column: Your eluent system may be too non-polar. Try flushing the column with a much more polar solvent (e.g., 10% methanol in ethyl acetate) to see if your compound elutes.

  • Compound degraded on the column: As mentioned in Q1 and Q3, some compounds are unstable on silica. If you suspect degradation, try deactivating the silica or using an alternative stationary phase on a small scale first.

  • Compound is very non-polar and eluted in the first few fractions: Always collect the solvent that passes through the column immediately after loading your sample and check it by TLC.

  • The fractions are too dilute: Your compound may have eluted, but at a very low concentration. Try combining several fractions and concentrating them before running a TLC analysis.

Experimental Protocol: Flash Column Chromatography of this compound

This protocol is a general guideline. The exact solvent system should be optimized based on your own TLC analysis.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (optional)

  • Glass chromatography column with a stopcock

  • Sand (washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Column Packing:

  • Insert a small plug of cotton or glass wool into the bottom of the column.

  • Add a thin layer of sand (approx. 1 cm) on top of the plug.

  • Prepare a slurry of silica gel in your starting eluent (e.g., 9:1 hexanes:ethyl acetate). The consistency should be like a milkshake.

  • Pour the slurry into the column. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.

  • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

3. Sample Loading (Wet Loading):

  • Dissolve the crude material in a minimal amount of the starting eluent or a volatile solvent like dichloromethane.

  • Carefully pipette the solution onto the top of the sand layer, trying not to disturb the surface.

  • Drain the solvent until the sample has been absorbed onto the silica gel.

  • Carefully add a small amount of fresh eluent and again drain it to the top of the sand layer. Repeat this step once more to ensure the entire sample is loaded as a narrow band.

4. Elution and Fraction Collection:

  • Carefully fill the column with the eluent.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (for flash chromatography, this is typically about 2 inches/minute).

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the progress of the separation by periodically taking a small aliquot from the eluting solvent and spotting it on a TLC plate alongside your crude material and a pure standard (if available).

5. Analysis and Product Isolation:

  • Develop the TLC plates used for monitoring the fractions.

  • Identify the fractions containing your pure product (they should show a single spot at the correct Rf value).

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization of the Workflow

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Optimal Eluent) pack Pack Column (Silica Gel Slurry) tlc->pack Rf ~ 0.3 load Load Crude Sample pack->load elute Elute with Mobile Phase (Isocratic or Gradient) load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Single Spot at Target Rf evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Workflow for the purification of this compound.

References

Common side products in the synthesis of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry, but its synthesis can be accompanied by characteristic side products that complicate purification and reduce yields.[1][2][3] This guide is designed for researchers and drug development professionals to diagnose, troubleshoot, and mitigate these common issues through a series of practical, in-depth FAQs and troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) on Common Side Products

This section addresses the most frequently encountered impurities and their origins.

Question 1: My reaction yields are low, and the crude NMR is complex. Besides unreacted starting materials, what is the most likely impurity?

Answer: The most common side product, particularly in Tschitschibabin-type syntheses involving 2-aminopyridines and α-halocarbonyls, is the uncyclized N-alkylated pyridinium salt intermediate .[4][5]

  • Causality: The synthesis is a two-step process: (1) SN2 reaction where the endocyclic nitrogen of the 2-aminopyridine attacks the α-halocarbonyl, forming a pyridinium salt, and (2) subsequent intramolecular cyclization via condensation of the exocyclic amine onto the carbonyl. If the cyclization step is incomplete due to insufficient heat, incorrect pH, or short reaction times, this salt will be the major byproduct.

  • Identification: This intermediate is highly polar and often insoluble in common organic solvents. It may appear as a precipitate during the reaction or workup. In NMR, you will observe characteristic downfield shifts for the pyridine ring protons due to the positive charge on the nitrogen. Mass spectrometry will show a molecular ion corresponding to the combined mass of your 2-aminopyridine and α-halocarbonyl components.

Question 2: I am observing a significant amount of a high molecular weight byproduct, especially when running the reaction at high temperatures or with strong bases. What could this be?

Answer: You are likely observing the dimerization of the starting 2-aminopyridine . This is a known side reaction in Tschitschibabin-type syntheses under harsh conditions.[6]

  • Causality: At elevated temperatures or in the presence of strong bases like sodium amide, 2-aminopyridine can undergo self-condensation to form bipyridine derivatives.[6] This process is often competitive with the desired N-alkylation, especially if the electrophile (e.g., α-haloketone) is added too slowly or is not sufficiently reactive.

  • Identification: These dimers will have a molecular weight roughly double that of your starting aminopyridine. They are often less soluble and can be identified by mass spectrometry. Their symmetric nature may give a simpler, yet distinct, pattern in the aromatic region of the ¹H NMR spectrum compared to the desired product.

Question 3: My 2-aminopyridine is substituted, and I am getting two distinct product spots on TLC with the same mass. What is happening?

Answer: You are likely forming regioisomeric imidazo[1,2-a]pyridine products .

  • Causality: This occurs when the initial N-alkylation can happen on two different nitrogen atoms of the starting heterocycle. While 2-aminopyridine itself typically alkylates regioselectively on the endocyclic (ring) nitrogen, certain substitution patterns or alternative heterocyclic starting materials (like aminopyrimidines or aminothiazoles) can lead to competitive alkylation on the exocyclic amino group, followed by an alternative cyclization pathway.[7] More commonly, if your starting material is, for example, a substituted 2-aminopyrimidine, cyclization can occur onto different ring nitrogens, leading to distinct isomeric products.

  • Identification: Both isomers will have the identical mass. Their distinction requires careful analysis of NMR spectra (¹H and ¹³C), where differences in chemical shifts and coupling constants, particularly for the protons on the pyridine/pyrimidine ring, will be evident. Confirmation often requires advanced techniques like 2D NMR (NOESY) or X-ray crystallography.

Part 2: Troubleshooting Guides & Optimization Protocols

This section provides structured approaches to solving specific experimental problems.

Troubleshooting Issue #1: Dominance of the Uncyclized Pyridinium Intermediate

This guide outlines the workflow for diagnosing and resolving the accumulation of the N-alkylated intermediate.

G cluster_0 Problem Diagnosis cluster_1 Solution Implementation cluster_2 Verification Problem Low yield of desired product. Precipitate observed during reaction or workup. CheckTLC Analyze crude reaction by TLC. Is there a polar spot at baseline? Problem->CheckTLC CheckMS Analyze crude reaction by LC-MS. Is there a mass corresponding to (Aminopyridine + Haloketone)? CheckTLC->CheckMS Yes Diagnosis Diagnosis Confirmed: Incomplete Cyclization. CheckMS->Diagnosis Yes Solution1 Option 1: Increase Thermal Driving Force - Increase reaction temperature by 20 °C. - Increase reaction time (monitor by TLC). Diagnosis->Solution1 Solution2 Option 2: Modify pH - Add a non-nucleophilic base (e.g., NaHCO₃, K₂CO₃). - The base facilitates deprotonation in the cyclization step. Diagnosis->Solution2 Solution3 Option 3: Change Solvent - Switch to a higher boiling point solvent (e.g., DMF, Toluene). Diagnosis->Solution3 Verify Re-run reaction with optimized conditions. Analyze new crude product. Solution1->Verify Solution2->Verify Solution3->Verify VerifyTLC TLC shows consumption of intermediate and formation of product spot. Verify->VerifyTLC VerifyMS LC-MS shows desired product mass as the major peak. Verify->VerifyMS

Caption: Troubleshooting workflow for incomplete cyclization.

This protocol assumes a standard reaction between a 2-aminopyridine and an α-bromoacetophenone derivative that has stalled.

  • Reagent Purity Check: Before modifying conditions, ensure the 2-aminopyridine and α-halocarbonyl starting materials are pure and dry. Impurities can inhibit the reaction.[8]

  • Base Addition: Add 1.5 to 2.0 equivalents of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the reaction mixture.[7] The base neutralizes the HBr formed during the reaction, which can protonate the exocyclic amine and inhibit its nucleophilicity required for the cyclization step.

  • Increase Temperature: Increase the reaction temperature by 20-30 °C. If using ethanol (bp 78 °C), consider switching to a higher-boiling solvent like toluene (bp 111 °C) or DMF (bp 153 °C) to achieve the necessary thermal energy for the intramolecular condensation.[5]

  • Extend Reaction Time: Monitor the reaction progress every 2-4 hours using TLC or LC-MS. Continue heating until the pyridinium intermediate spot/peak is no longer visible or is significantly diminished.

  • Workup: After cooling, perform a standard aqueous workup. The desired imidazo[1,2-a]pyridine is typically soluble in solvents like ethyl acetate or dichloromethane, while any remaining pyridinium salt will remain in the aqueous layer.

Part 3: Mechanistic Insights into Side Product Formation

Understanding the reaction pathways is key to preventing the formation of impurities.

Mechanism: Desired Product vs. Dimerization

The choice of reaction conditions dictates the dominant pathway. Milder conditions favor the desired bimolecular reaction, while harsh conditions can promote the self-condensation of the 2-aminopyridine.

G AP 2-Aminopyridine Intermediate Pyridinium Salt Intermediate AP->Intermediate Sₙ2 Alkylation (Mild Conditions, e.g., Refluxing EtOH) Dimer Dimerized Byproduct AP->Dimer Self-Condensation (Harsh Conditions, e.g., NaNH₂, >150°C) HK α-Halo Ketone (R-CO-CH₂Br) HK->Intermediate Sₙ2 Alkylation (Mild Conditions, e.g., Refluxing EtOH) Product Imidazo[1,2-a]pyridine (Desired Product) Intermediate->Product Intramolecular Condensation (Heat, Base) AP2 2-Aminopyridine AP2->Dimer Self-Condensation (Harsh Conditions, e.g., NaNH₂, >150°C)

Caption: Competing reaction pathways in imidazo[1,2-a]pyridine synthesis.

Data Summary: Impact of Reaction Conditions

The choice of solvent and base is critical in minimizing side product formation. The following table summarizes typical outcomes.

Starting MaterialsSolventBaseTemp (°C)Major ProductCommon Side Product(s)
2-Aminopyridine, α-BromoacetophenoneEthanolNaHCO₃80Desired ProductUncyclized Intermediate
2-Aminopyridine, α-BromoacetophenoneTolueneNone110Desired ProductLow levels of dimer
4-Me-2-Aminopyridine, α-BromoacetophenoneXyleneNaNH₂140Desired ProductSignificant Dimerization [6]
2-Aminopyridine, Acetophenone, I₂NeatNone110Desired Product (Ortoleva-King)Uncyclized Intermediate[9]
Part 4: Purification Strategies
Protocol 2: Chromatographic Separation of Product from Uncyclized Intermediate

This protocol outlines a standard method for purifying the desired product from its most common polar impurity.

  • Sample Preparation: Concentrate the crude reaction mixture in vacuo. Re-dissolve the residue in a minimal amount of the mobile phase (or a stronger solvent like DCM if solubility is an issue). If a large amount of precipitate (the pyridinium salt) is present, it can be filtered off first to reduce the load on the column.

  • Column Packing: Prepare a silica gel slurry using a non-polar solvent like hexanes. Pack the column, ensuring no air bubbles are trapped.

  • Loading: Load the dissolved crude product onto the top of the silica bed.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% Hexanes or 95:5 Hexanes:Ethyl Acetate).

    • The desired imidazo[1,2-a]pyridine, being moderately polar, will begin to move down the column.

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20, then 70:30 Hexanes:Ethyl Acetate). This gradient will elute the desired product efficiently.

    • The uncyclized pyridinium salt is highly polar and will remain adsorbed at the top of the silica column under these conditions.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified imidazo[1,2-a]pyridine.[10][11]

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 3-Bromo-Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the functionalization of 3-bromo-imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, but its successful derivatization via cross-coupling requires a nuanced understanding of the interplay between catalysts, ligands, bases, and the electronic nature of the heterocycle itself.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to move beyond simple protocol recitation and provide a deeper understanding of the "why" behind experimental choices, empowering you to optimize your reactions effectively.

Section 1: Understanding the Substrate: The Idiosyncrasies of Imidazo[1,2-a]pyridines

Before delving into specific reaction types, it's crucial to appreciate the chemical personality of the 3-bromo-imidazo[1,2-a]pyridine scaffold. Its electron-rich nature and the presence of two nitrogen atoms can present unique challenges.[3] The pyridine nitrogen can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition.[4] This makes the choice of appropriate ligands paramount to shield the metal center and facilitate the catalytic cycle.

Section 2: Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for forming C(sp²)–C(sp²) and C(sp²)–C(sp³) bonds, making it a workhorse for introducing aryl, heteroaryl, and vinyl groups at the C3 position.[5][6]

Troubleshooting Suzuki-Miyaura Reactions

Q1: My Suzuki-Miyaura reaction is showing low to no conversion. What are the primary culprits?

A1: This is a common issue that can often be traced back to a few key areas. Let's break down the diagnostic process:

  • Catalyst and Ligand Selection: The combination of the palladium source and the phosphine ligand is the heart of the reaction. For an electron-rich and potentially coordinating substrate like imidazo[1,2-a]pyridine, bulky and electron-rich phosphine ligands are often necessary to promote the reaction.[3] Consider ligands such as XPhos, SPhos, or RuPhos.[7]

  • Base Selection: The choice of base is critical and can significantly influence the reaction outcome.[8][9] While stronger bases like NaOtBu can be effective, they may not be compatible with all functional groups. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often a good starting point and can offer broader functional group tolerance.[10][11] The solubility of the base is also a key factor to consider.

  • Solvent Quality: The use of dry, degassed solvents is non-negotiable. Trace amounts of water or oxygen can lead to catalyst deactivation and the formation of unwanted side products.[3] Common solvents for Suzuki reactions include dioxane, THF, and toluene.[12]

  • Reaction Temperature: Temperature optimization is crucial. While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side product formation.[3]

Q2: I'm observing a significant amount of debromination, resulting in the formation of the parent imidazo[1,2-a]pyridine. How can I mitigate this?

A2: Debromination is a frequent side reaction, particularly with electron-rich heteroaryl halides.[13] This occurs when the aryl halide is reduced instead of undergoing cross-coupling. Here are some strategies to minimize this:

  • Ligand Choice: The ligand can influence the relative rates of reductive elimination (the desired pathway) and hydrodehalogenation. Using a more electron-rich and bulky ligand can sometimes favor the desired coupling.

  • Base Selection: The choice of base can also impact the extent of debromination.[3] It's worth screening different bases to find one that minimizes this side reaction.

  • Additives: In some cases, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help to stabilize the palladium catalyst and reduce side reactions.[14]

Typical Suzuki-Miyaura Protocol

Here is a representative step-by-step protocol for the Suzuki-Miyaura coupling of a 3-bromo-imidazo[1,2-a]pyridine with an arylboronic acid.

  • To an oven-dried Schlenk flask, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if not using a pre-catalyst).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., dioxane/water mixture) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Suzuki-Miyaura Reaction Conditions
ParameterRecommended Starting ConditionsNotes
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pre-catalysts like XPhos-Pd-G2/G3 can also be highly effective.[13]
Ligand PPh₃, XPhos, SPhos, RuPhosBulky, electron-rich ligands are often preferred.[3][7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBuThe choice of base is substrate-dependent and requires screening.[9]
Solvent Dioxane, Toluene, THF, DMEAnhydrous and degassed solvents are crucial.[10][12]
Temperature 80-110 °CRequires optimization for each specific substrate combination.

Section 3: Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the go-to method for installing terminal alkynes, providing access to a wide range of functional handles for further derivatization.[15][16]

Troubleshooting Sonogashira Reactions

Q1: My Sonogashira coupling is sluggish or failing. What should I investigate first?

A1: Similar to other cross-coupling reactions, the success of a Sonogashira coupling hinges on several factors:

  • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used.[17][18] The copper(I) acetylide is a key intermediate in the catalytic cycle.[15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically employed to deprotonate the terminal alkyne.[19]

  • Solvent: The solvent needs to effectively dissolve all reaction components.[20] Common choices include THF, DMF, and amine solvents themselves.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to the homocoupling of the alkyne (Glaser coupling). A rigorously inert atmosphere is essential.

Q2: I'm observing a lot of alkyne homocoupling (Glaser product). How can I suppress this side reaction?

A2: Glaser coupling is a common side reaction in Sonogashira couplings. Here's how to minimize it:

  • Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly deoxygenated.

  • Copper-Free Conditions: In some cases, running the reaction under copper-free conditions can eliminate the Glaser coupling. This often requires a more active palladium catalyst/ligand system.

  • Amine Base: The choice and purity of the amine base can play a role. Ensure it is free of oxidizing impurities.

Typical Sonogashira Protocol
  • To a Schlenk flask, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (1-2 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., TEA, 2-3 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate and purify the crude product.

Data Presentation: Sonogashira Coupling Conditions
ParameterRecommended Starting ConditionsNotes
Palladium Source PdCl₂(PPh₃)₂, Pd(PPh₃)₄Other palladium sources can also be effective.[17]
Copper Source CuITypically used in catalytic amounts.
Base TEA, DIPEA, PiperidineThe base can sometimes be used as the solvent.[19]
Solvent THF, DMF, AcetonitrileMust be anhydrous and degassed.[20]
Temperature Room Temperature to 60 °CHigher temperatures may be needed for less reactive substrates.

Section 4: Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of aryl amines, a common motif in pharmaceuticals.[21]

Troubleshooting Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination is giving low yields. What are the key parameters to optimize?

A1: Low conversion in Buchwald-Hartwig aminations is a frequent challenge and often requires systematic optimization.[11][22]

  • Catalyst/Ligand System: This is arguably the most critical factor.[4] For heteroaromatic substrates, sterically hindered and electron-rich phosphine ligands such as BrettPhos, RuPhos, or Josiphos ligands are often required to achieve high yields.[14][23]

  • Base Selection: Strong, non-nucleophilic bases are typically used.[11] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like Cs₂CO₃ or K₃PO₄ can be used for substrates with base-sensitive functional groups.[11]

  • Solvent: Aprotic polar solvents like dioxane and THF, or aromatic hydrocarbons like toluene, are common.[4] Solubility of all components is crucial.

  • Inert Atmosphere: The Pd(0) catalytic species is highly sensitive to oxygen.[4][11]

Q2: I am attempting to couple a primary amine and am observing significant diarylation. How can I favor monoarylation?

A2: Selective monoarylation of primary amines can be challenging. Here are some strategies:

  • Ligand Choice: Certain bulky ligands, like BrettPhos, have been shown to promote selective monoarylation.[23]

  • Stoichiometry: Using a slight excess of the primary amine can sometimes favor the monoarylated product.

  • Reaction Time and Temperature: Careful monitoring of the reaction and stopping it once the desired product is formed can prevent over-arylation. Lowering the reaction temperature can also improve selectivity.

Typical Buchwald-Hartwig Protocol
  • To a dry Schlenk flask under an inert atmosphere, add the 3-bromo-imidazo[1,2-a]pyridine (1.0 equiv.), the palladium pre-catalyst (e.g., RuPhos-Pd-G3, 1-3 mol%), and the base (e.g., NaOtBu, 1.5-2.0 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.1-1.5 equiv.).

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination Conditions
ParameterRecommended Starting ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, Pre-catalystsPre-catalysts often provide more reproducible results.[24]
Ligand RuPhos, XPhos, BrettPhos, JosiphosLigand choice is crucial and often substrate-dependent.[23]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong bases are common, but weaker bases offer better functional group tolerance.[11]
Solvent Toluene, Dioxane, THFMust be anhydrous and degassed.[4]
Temperature 80-110 °COptimization is key.

Section 5: Heck Reaction and C-H Functionalization

Heck Reaction

The Heck reaction couples the 3-bromo-imidazo[1,2-a]pyridine with an alkene to form a C-C bond.[25] Key considerations include the choice of a phosphine-free catalyst system or one with a bulky phosphine ligand, a suitable base (often an amine like triethylamine or an inorganic base like sodium acetate), and a polar aprotic solvent like DMF or NMP. A common issue is controlling the regioselectivity of the alkene insertion.[26]

C-H Functionalization

Direct C-H functionalization is an increasingly important and atom-economical strategy for derivatizing the imidazo[1,2-a]pyridine core.[1][27] The C3 position is often susceptible to electrophilic attack, and various methods for C-H amination, arylation, and sulfenylation have been developed, often employing photoredox or electrochemical methods.[27][28][29]

Section 6: Visualizing the Workflow

Troubleshooting Logic for Low Yield in Cross-Coupling Reactions

Troubleshooting_Low_Yield cluster_reagents cluster_catalyst cluster_conditions Start Low or No Product Formation Check_Reagents Step 1: Verify Reagent & Setup Integrity Start->Check_Reagents Reagent_Purity Check Purity of Starting Materials Check_Reagents->Reagent_Purity Purity? Check_Catalyst Step 2: Optimize Catalyst System Screen_Ligands Screen Different Ligands (e.g., bulky, electron-rich) Check_Catalyst->Screen_Ligands System? Check_Conditions Step 3: Adjust Reaction Parameters Adjust_Temp Adjust Temperature Check_Conditions->Adjust_Temp Parameters? Success Reaction Optimized Solvent_Degassing Ensure Proper Solvent Degassing Reagent_Purity->Solvent_Degassing Inert_Atmosphere Verify Inert Atmosphere Solvent_Degassing->Inert_Atmosphere Inert_Atmosphere->Check_Catalyst Integrity OK? Vary_Catalyst Vary Palladium Pre-catalyst Screen_Ligands->Vary_Catalyst Optimize_Base Optimize Base (Strength & Solubility) Vary_Catalyst->Optimize_Base Optimize_Base->Check_Conditions System OK? Screen_Solvents Screen Solvents Adjust_Temp->Screen_Solvents Vary_Concentration Vary Concentration Screen_Solvents->Vary_Concentration Vary_Concentration->Success Parameters OK?

Caption: A systematic workflow for troubleshooting low-yield cross-coupling reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R R-Pd(II)-R' L_n Transmetalation->PdII_R Byproduct M-X Transmetalation->Byproduct RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Start R-X Start->OxAdd Partner R'-M Partner->Transmetalation

Caption: The fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Solubility of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This document is designed for researchers, medicinal chemists, and drug development scientists who are actively using this compound in their experiments. Understanding the solubility characteristics of a compound is a critical first step in experimental design, influencing everything from reaction setup to formulation for biological assays. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you overcome common solubility challenges associated with this heterocyclic intermediate.

Compound Profile
PropertyValueSource
CAS Number 1146615-86-2[1]
Molecular Formula C₈H₄BrF₃N₂[1][2]
Molecular Weight 265.03 g/mol [1][2]
Appearance Crystalline solid[3]
Melting Point 185-188 °C[3]
Known Solubility Low solubility in most organic solvents; soluble in hot DMSO or sulfolane.[3]
Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Based on its chemical structure and available data, this compound is a crystalline solid with generally low solubility in many common organic solvents at room temperature.[3] Its rigid, planar imidazo[1,2-a]pyridine core, combined with the electron-withdrawing trifluoromethyl group, contributes to strong crystal lattice energy, which requires significant energy to overcome for dissolution. The principle of "like dissolves like" suggests that highly polar or highly non-polar solvents are less effective than polar aprotic solvents that can offer specific interactions.[4]

Q2: Why is this compound poorly soluble in many common solvents like methanol or dichloromethane?

The molecule's polarity is complex. The nitrogen atoms in the imidazo[1,2-a]pyridine ring system and the polar C-Br and C-F bonds introduce polar character. However, the overall molecule has a large, relatively non-polar surface area and lacks functional groups that can act as hydrogen bond donors (like -OH or -NH₂).[5][6]

  • In polar protic solvents (e.g., methanol, ethanol): The compound cannot effectively participate in the solvent's hydrogen-bonding network, making it difficult to solvate.

  • In non-polar solvents (e.g., hexane, toluene): The compound's inherent polarity from the heteroatoms and halogen groups prevents favorable interactions with these solvents.[4]

  • In moderately polar solvents (e.g., dichloromethane, ethyl acetate): While some solubility might be observed, it is often limited because the solvation energy provided by these solvents is insufficient to break down the strong intermolecular forces in the solid crystal lattice.

Q3: Which solvents are recommended for dissolving this compound?

For practical laboratory use, the following solvents are recommended:

  • Dimethyl Sulfoxide (DMSO) and Sulfolane: These are the most effective solvents, particularly when heated.[3] Their high polarity and ability to act as strong hydrogen bond acceptors allow them to effectively solvate the molecule and disrupt its crystal lattice.

  • Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent that can be effective, especially with gentle warming.

  • Heated Acetonitrile or Tetrahydrofuran (THF): While less effective than DMSO or DMF, heating may allow for dissolution of moderate quantities for reaction purposes. Solubility will likely decrease significantly upon cooling.

Q4: How can I visually confirm if my compound is fully dissolved?

A simple visual check is the first step. A true solution should be clear and free of any visible particles, cloudiness, or sediment.[7] For a more rigorous confirmation:

  • Tyndall Effect: Shine a laser pointer through the vial. If the laser beam's path is visible within the liquid, it indicates the presence of suspended, undissolved particles (a colloidal suspension), not a true solution.[7]

  • Filtration Test: Filter the solution through a 0.22 µm syringe filter. If the compound was not fully dissolved, you will observe a significant drop in its concentration in the filtrate when measured by an analytical technique like HPLC-UV.[7]

Q5: My compound precipitated out of a DMSO stock solution after I added it to my aqueous buffer. What happened?

This is a common issue known as "antisolvent precipitation." The compound may be highly soluble in 100% DMSO, but its thermodynamic solubility in an aqueous medium is very low.[8] When the DMSO stock is diluted into the buffer, the DMSO concentration drops, acting as a co-solvent.[8] If the final concentration of the compound exceeds its solubility limit in that specific DMSO/buffer mixture, it will precipitate. To avoid this, ensure the final DMSO concentration in your assay is as high as permissible and that the final compound concentration is below its aqueous solubility limit.

Troubleshooting Guide: Common Solubility Issues

This section provides a systematic approach to resolving common problems encountered during the dissolution of this compound.

Logical Flow for Troubleshooting Solubility

Caption: A decision tree for troubleshooting common dissolution issues.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To quantitatively determine the solubility of this compound in a specific solvent, the shake-flask method is a reliable and widely accepted technique.[9][10] This protocol establishes the thermodynamic equilibrium solubility.

Objective:

To determine the maximum concentration of the compound that can be dissolved in a given solvent at a specific temperature under equilibrium conditions.[8]

Materials:
  • This compound (solid)

  • Chosen organic solvent (e.g., Acetonitrile, Ethyl Acetate, etc.)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Volumetric flasks and pipettes

  • Validated analytical method (e.g., HPLC-UV, LC-MS) for quantification

Workflow for Shake-Flask Solubility Assay

Caption: Standard workflow for the shake-flask solubility determination method.

Step-by-Step Procedure:
  • Preparation: Add an excess amount of solid this compound to a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that saturation was achieved.[10] As a starting point, add ~5-10 mg of the compound to 1 mL of the chosen solvent.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for at least 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium between the dissolved and undissolved states.

  • Phase Separation: After the equilibration period, remove the vial and let it stand undisturbed to allow the excess solid to settle to the bottom.[7]

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic, undissolved particles that could lead to an overestimation of solubility.[8]

  • Dilution & Analysis: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration that falls within the linear range of your pre-established calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method to determine the precise concentration of the dissolved compound.

  • Reporting: Calculate the original concentration in the filtrate, accounting for the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature. Report the result in appropriate units (e.g., mg/mL, µM).

References

Technical Support Center: Navigating the Scale-Up of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale experiments to larger-scale production. Here, we address common challenges, provide troubleshooting guidance, and answer frequently asked questions to ensure a smooth, efficient, and safe scale-up process. Our approach is grounded in established chemical principles and field-proven insights to empower you with the expertise to overcome synthetic hurdles.

Troubleshooting Guide: A-Q&A Approach to Common Scale-Up Issues

This section is structured to provide direct answers to specific problems you may encounter during the scale-up of imidazo[1,2-a]pyridine synthesis.

Low Yield and Incomplete Reactions

Question: My reaction yield has significantly dropped upon scaling up from grams to kilograms. What are the likely causes and how can I troubleshoot this?

Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, as well as reaction kinetics.

  • Mixing Efficiency: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor's agitation is sufficient to maintain a homogenous reaction mixture. For reactions involving solids, ensure they remain well-suspended.

  • Heat Transfer: Exothermic reactions can be difficult to control on a larger scale. Poor heat dissipation can lead to temperature gradients and the formation of degradation products. Monitor the internal reaction temperature closely and consider a slower addition of reagents or a more efficient cooling system. Some syntheses are conducted under solvent-free conditions at elevated temperatures (e.g., 60°C), where precise temperature control is crucial.[1][2]

  • Reaction Time: Reactions that appear complete on a small scale may require longer times for completion at a larger scale due to differences in mixing and heat transfer. Monitor the reaction progress using in-process controls (e.g., TLC, HPLC, or NMR) to determine the optimal reaction time.

  • Catalyst Deactivation: If using a catalyst, its activity might be compromised on a larger scale due to impurities in the starting materials or solvents. Ensure the quality of all reagents and consider a higher catalyst loading if necessary, though this should be optimized to minimize cost and downstream purification challenges. Various catalysts, including copper[3], iodine[4][5], and Lewis acids, have been employed, and their efficiency can be solvent and substrate-dependent.

Side Product Formation

Question: I am observing significant amounts of side products in my scaled-up reaction. How can I identify and minimize them?

Answer: Side product formation is often exacerbated at a larger scale. Understanding the reaction mechanism is key to mitigating these unwanted pathways.

  • For Groebke-Blackburn-Bienaymé (GBB) Reactions:

    • Ugi Adducts: A common side product in the GBB reaction is the formation of linear Ugi adducts.[6][7] This can occur, especially with aliphatic aldehydes.[7] To minimize this, careful control of reaction conditions, such as temperature and the rate of addition of the isocyanide, is crucial. The choice of catalyst can also influence the reaction pathway.

  • For Condensation with α-Haloketones:

    • Polyhalogenation: The formation of di- or tri-halogenated ketone byproducts can occur, leading to a complex mixture of products.[8] This can be minimized by using the α-haloketone as the limiting reagent and ensuring controlled addition to the reaction mixture.

    • Impurity Profile of Starting Materials: The purity of the 2-aminopyridine and α-haloketone is critical. Impurities can lead to a variety of side reactions. It is advisable to use highly pure starting materials for scale-up.

Purification and Isolation Challenges

Question: Chromatographic purification is not feasible for my multi-kilogram scale production. What are the alternative purification strategies for imidazo[1,2-a]pyridines?

Answer: Large-scale purification requires moving away from chromatography towards more scalable techniques like crystallization, precipitation, and extraction.

  • Crystallization: This is the preferred method for purifying solid imidazo[1,2-a]pyridines at scale. A systematic screening of solvents is recommended to find a system that provides good recovery and high purity. In some cases, the product can be crystallized directly from the reaction mixture upon cooling or addition of an anti-solvent.

  • Precipitation: The product can sometimes be precipitated by adjusting the pH of the reaction mixture or by adding a specific salt to form an insoluble salt of the product. For instance, in some industrial processes for related compounds, sulfate salt formation has been used for efficient purification.[9]

  • Extraction: A liquid-liquid extraction can be effective for removing impurities. The choice of solvents will depend on the solubility profile of your product and impurities.

  • Filtration and Washing: After crystallization or precipitation, the solid product should be filtered and washed with an appropriate solvent to remove residual impurities. The choice of wash solvent is critical to avoid dissolving the desired product.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the scale-up of imidazo[1,2-a]pyridine synthesis.

Q1: Which synthetic route is generally considered the most scalable for imidazo[1,2-a]pyridines?

A1: Both the classical condensation of 2-aminopyridines with α-haloketones and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction have been successfully scaled up.

  • The condensation with α-haloketones is a robust and well-established method. Its scalability is often favored due to the relatively low cost of starting materials and straightforward reaction conditions.[1][3]

  • The GBB reaction offers the advantage of generating molecular diversity in a single step, which is highly valuable in drug discovery.[7][9] While the cost and availability of some isocyanides can be a limitation, one-pot procedures for their in-situ generation have been developed to address this.[7] The development of an industrial process for the GBB reaction highlights its scalability.[9]

Q2: What are the key safety considerations when scaling up the synthesis of imidazo[1,2-a]pyridines?

A2: Safety is paramount in any scale-up process. Key considerations include:

  • Reagent Handling: 2-Aminopyridine is toxic if swallowed or in contact with skin and can cause skin and eye irritation.[8][10][11][12] α-Haloketones are lachrymatory and corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, must be used.[13][14] All handling of these reagents should be done in a well-ventilated area or a fume hood.

  • Exotherm Management: The condensation reaction is often exothermic. On a large scale, the heat generated can be significant and must be carefully managed to prevent runaway reactions.[15] A thorough thermal hazard assessment is recommended before proceeding with a large-scale reaction. This includes determining the heat of reaction and ensuring the reactor's cooling capacity is sufficient.

  • Solvent Safety: Many of the solvents used in these syntheses are flammable. Ensure that all equipment is properly grounded and that there are no sources of ignition in the vicinity.

  • Waste Disposal: All waste materials, including residual reagents, solvents, and byproducts, must be disposed of in accordance with local environmental regulations.

Q3: How do I choose the optimal solvent for my scale-up reaction?

A3: The choice of solvent is critical for reaction efficiency, product purity, and process safety.

  • Solubility: The solvent must be able to dissolve the reactants to a sufficient extent.

  • Reaction Compatibility: The solvent should be inert under the reaction conditions and not participate in side reactions.

  • Boiling Point: The boiling point of the solvent will influence the reaction temperature and the ease of its removal after the reaction.

  • Safety and Environmental Impact: "Green" solvents like water[16] or ethanol[4][5] are preferred when possible to minimize environmental impact and improve process safety. Some reactions can even be performed under solvent-free conditions.[1][2]

  • Downstream Processing: The solvent should be easily separable from the product during workup and purification.

Q4: Can microwave or ultrasound-assisted synthesis be scaled up for industrial production?

A4: While microwave and ultrasound irradiation have shown great promise in accelerating reactions and improving yields at the lab scale[6][14], their direct scale-up for large-scale industrial production can be challenging due to limitations in penetration depth and the need for specialized equipment. However, continuous flow reactors that incorporate these technologies are being developed and may offer a viable path for industrial-scale synthesis in the future.

Data Presentation: Comparative Analysis of Reaction Conditions

The following table provides a comparative overview of different catalytic systems and solvents used in the synthesis of imidazo[1,2-a]pyridines, along with their reported yields and reaction times. This data can serve as a starting point for optimizing your own reaction conditions.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
Condensation of 2-aminopyridine with α-haloketones
NoneNone (neat)600.3391[1]
Copper SilicateEthanolReflux1.592[3]
Groebke-Blackburn-Bienaymé Reaction
NH₄ClEthanolMW (unspecified)0.589[6]
Iodine (5 mol%)EthanolRoom Temp598[4][5]
BF₃·OEt₂Acetonitrile601285[9]
Copper-Catalyzed A3-Coupling
CuSO₄·5H₂O / Sodium AscorbateWater (SDS micelles)506-16up to 95[16]

Experimental Protocols & Workflows

Protocol 1: Scalable Catalyst-Free Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is adapted from a solvent-free method and is suitable for scale-up.[1][2]

Step 1: Reaction Setup

  • In a suitable reactor equipped with a mechanical stirrer and a temperature probe, charge 2-aminopyridine (1.0 equivalent).

  • Begin agitation and heat the 2-aminopyridine to 60°C.

Step 2: Reagent Addition

  • Slowly add α-bromoacetophenone (1.0 equivalent) to the molten 2-aminopyridine over a period of 30-60 minutes, ensuring the internal temperature does not exceed 70°C.

Step 3: Reaction Monitoring

  • Maintain the reaction mixture at 60°C and monitor the progress by TLC or HPLC until the starting materials are consumed (typically 1-2 hours).

Step 4: Work-up and Isolation

  • Cool the reaction mixture to room temperature. The product should solidify.

  • Add a suitable anti-solvent (e.g., diethyl ether or hexane) to the solid mass and stir for 30 minutes.

  • Filter the solid product and wash with the anti-solvent.

  • Dry the product under vacuum to afford 2-phenylimidazo[1,2-a]pyridine.

Workflow Diagram for Protocol 1

G start Start reactor_setup Reactor Setup: - Charge 2-aminopyridine - Heat to 60°C start->reactor_setup reagent_addition Reagent Addition: - Slowly add α-bromoacetophenone reactor_setup->reagent_addition reaction_monitoring Reaction Monitoring: - Maintain at 60°C - Monitor by TLC/HPLC reagent_addition->reaction_monitoring workup Work-up & Isolation: - Cool to RT - Add anti-solvent reaction_monitoring->workup Reaction Complete filtration Filtration & Washing workup->filtration drying Drying under vacuum filtration->drying end End Product drying->end

Caption: Catalyst-free synthesis workflow.

Protocol 2: Scalable Groebke-Blackburn-Bienaymé (GBB) Reaction

This protocol is based on an industrially developed process for a related scaffold and can be adapted for imidazo[1,2-a]pyridines.[9]

Step 1: Imine Formation

  • In a reactor, dissolve 2-aminopyridine (1.0 equivalent) and the desired aldehyde (1.0 equivalent) in a suitable solvent (e.g., acetonitrile).

  • Add a dehydrating agent (e.g., magnesium sulfate or a chemical dehydrant) and stir at room temperature until imine formation is complete (monitor by NMR or IR).

Step 2: Cyclization

  • Cool the reaction mixture to 0-5°C.

  • Slowly add the isocyanide (1.0 equivalent) followed by a Lewis acid catalyst (e.g., BF₃·OEt₂).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC).

Step 3: Work-up and Isolation

  • Quench the reaction with a suitable aqueous solution (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine and dry over a drying agent.

  • Concentrate the organic layer and purify the product by crystallization from a suitable solvent system.

Decision Tree for GBB Reaction Troubleshooting

G start Low Yield in GBB Reaction check_imine Check Imine Formation start->check_imine check_cyclization Check Cyclization Step check_imine->check_cyclization Yes incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No incomplete_cyclization Incomplete Cyclization check_cyclization->incomplete_cyclization No side_products Significant Side Products (e.g., Ugi adducts) check_cyclization->side_products Yes solution1 Solution: - Use dehydrating agent - Increase reaction time/temp for imine formation incomplete_imine->solution1 solution2 Solution: - Optimize catalyst loading - Check isocyanide purity - Adjust temperature incomplete_cyclization->solution2 solution3 Solution: - Slow addition of isocyanide - Lower reaction temperature - Screen different catalysts side_products->solution3

Caption: GBB reaction troubleshooting guide.

References

Troubleshooting regioselectivity in the functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this privileged scaffold. The unique electronic nature of the imidazo[1,2-a]pyridine ring system presents both opportunities and challenges in achieving desired regioselectivity. This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you navigate common experimental hurdles and optimize your synthetic strategies.

Understanding the Basics: Reactivity of the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a fused bicyclic heterocycle that is widely found in pharmaceuticals and natural products due to its broad range of biological activities.[1] Its reactivity is governed by the interplay between the electron-rich five-membered imidazole ring and the electron-deficient six-membered pyridine ring. This electronic dichotomy is the key to understanding its functionalization patterns.

Computational studies, such as Density Functional Theory (DFT), have been instrumental in mapping the electron density and predicting the most reactive sites for both electrophilic and nucleophilic attack.[2][3][4] Generally, the imidazole ring is more susceptible to electrophilic attack, while the pyridine ring is more prone to nucleophilic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution & C-H Functionalization

Question 1: My electrophilic substitution (e.g., bromination, nitration, Friedel-Crafts) is not working or is giving me a mixture of products. Why is the C-3 position the most common site for substitution, and how can I improve my selectivity?

Answer:

The preferential functionalization at the C-3 position is a well-documented phenomenon rooted in the electronic structure of the imidazo[1,2-a]pyridine core.[1][5][6] The C-3 carbon is the most nucleophilic position, making it the primary target for electrophiles.

Causality Behind C-3 Selectivity:

  • Electronic Effects: The nitrogen atom at position 4 withdraws electron density from the pyridine ring, deactivating it towards electrophilic attack. Conversely, the imidazole ring is electron-rich.

  • Intermediate Stability: During electrophilic attack, the formation of the Wheland intermediate is a critical step. Attack at C-3 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring, leading to a more stable intermediate compared to attack at other positions like C-2.[7][8]

Troubleshooting Unselective Reactions:

If you are observing a lack of reactivity or a mixture of isomers, consider the following:

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the C-3 isomer.

    • Solvent: The polarity of the solvent can influence the reactivity of the electrophile and the stability of the intermediates. Experiment with a range of solvents from nonpolar (e.g., dioxane) to polar aprotic (e.g., DMF, acetonitrile).

    • Lewis Acid/Catalyst: For reactions like Friedel-Crafts acylation, the choice and stoichiometry of the Lewis acid are critical. A milder Lewis acid (e.g., ZnCl₂) might offer better selectivity than a stronger one (e.g., AlCl₃).

  • Protecting Groups: If your substrate has sensitive functional groups, they may be interfering with the reaction. Consider protecting them before attempting the substitution.

  • Nature of the Electrophile: Highly reactive electrophiles can sometimes lead to lower selectivity. If possible, use a milder or more sterically hindered electrophile to favor attack at the most accessible and electronically favored C-3 position.

Workflow for Optimizing C-3 Electrophilic Substitution:

start Start: Poor C-3 Selectivity check_temp Is the reaction at low temperature? start->check_temp lower_temp Action: Lower Temperature (e.g., 0 °C to -78 °C) check_temp->lower_temp No check_solvent Have you tried different solvents? check_temp->check_solvent Yes lower_temp->check_solvent change_solvent Action: Screen Solvents (DCM, MeCN, Dioxane) check_solvent->change_solvent No check_reagent Is the electrophile highly reactive? check_solvent->check_reagent Yes change_solvent->check_reagent change_reagent Action: Use a Milder/Bulkier Electrophile check_reagent->change_reagent No success Success: High C-3 Selectivity check_reagent->success Yes change_reagent->success

Caption: Troubleshooting workflow for poor C-3 regioselectivity.

Question 2: I need to functionalize the pyridine ring, specifically at the C-5 or C-7 position, but my reactions keep defaulting to C-3. How can I achieve this?

Answer:

Directing functionalization to the electron-deficient pyridine ring, particularly at C-5, is a significant challenge that often cannot be achieved with standard electrophilic substitution. This requires a shift in strategy towards modern C-H activation and cross-coupling methodologies.

Strategies for Pyridine Ring Functionalization:

  • Directed C-H Activation:

    • Palladium Catalysis: The use of a directing group at the C-2 position can facilitate palladium-catalyzed C-H activation at the C-5 position. Common directing groups include picolinamides or other nitrogen-containing functionalities that can chelate to the metal center.

    • Visible Light Photocatalysis: Recent advances have shown that visible light-induced methods can achieve C-5 alkylation of imidazo[1,2-a]pyridines, a reaction that is otherwise difficult to accomplish.[9]

  • Halogenation Followed by Cross-Coupling:

    • First, introduce a halogen (e.g., Br or I) onto the pyridine ring. This may require specific, often harsh, conditions and may yield a mixture of isomers that need to be separated.

    • Once the halogen is in place, you can use a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce the desired functional group.[10][11]

Troubleshooting C-5 Functionalization:

  • Problem: Low yield in directed C-H activation.

    • Solution: Screen different palladium catalysts (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂), ligands (e.g., phosphine-based, N-heterocyclic carbenes), and oxidants (e.g., Ag₂CO₃, benzoquinone). The choice of solvent is also crucial; polar aprotic solvents like DMF or DMA are often effective.

  • Problem: Difficulty in selectively halogenating the pyridine ring.

    • Solution: This is a known challenge. Carefully review literature procedures for similar substrates. It may be necessary to synthesize the desired halogenated isomer through a multi-step route starting from a pre-functionalized aminopyridine.

Data Summary: Regioselectivity under Different Conditions

Reaction TypePreferred PositionKey Controlling FactorsRepresentative Conditions
Electrophilic SubstitutionC-3Electronic effects, intermediate stabilityNBS, Ac₂O/HNO₃, RCOCl/AlCl₃
Radical FunctionalizationC-3Radical stability, electronic effectsVisible light, photoredox catalyst
Directed C-H ActivationC-5Chelating directing group, metal catalystPd(OAc)₂, directing group at C-2
Nucleophilic SubstitutionC-5, C-7Presence of a good leaving groupHalogenated substrate, nucleophile
Section 2: Metal-Catalyzed Cross-Coupling Reactions

Question 3: I am performing a Suzuki-Miyaura cross-coupling on a 3-haloimidazo[1,2-a]pyridine, but the reaction is sluggish and gives low yields. What can I do to improve it?

Answer:

While Suzuki-Miyaura cross-coupling is a powerful tool, its efficiency with 3-haloimidazo[1,2-a]pyridines can be sensitive to the choice of catalyst, base, and solvent.[12]

Key Parameters for Optimization:

  • Catalyst System:

    • Palladium Source: Pd(PPh₃)₄ is often a reliable choice for these substrates. Other common catalysts include Pd(dppf)Cl₂ and Pd(OAc)₂ with a suitable ligand.

    • Ligand: The choice of ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) can often improve catalytic activity, especially with challenging substrates.

  • Base: The base plays a crucial role in the transmetalation step.

    • Inorganic Bases: Na₂CO₃, K₂CO₃, and Ba(OH)₂ are commonly used. The choice can be substrate-dependent, so screening is recommended.

    • Organic Bases: In some cases, organic bases like triethylamine may be suitable.

  • Solvent: A mixture of an organic solvent and water is typical for Suzuki reactions.

    • Common Systems: Dioxane/water, THF/water, and DME/water are effective. The ratio can be adjusted to ensure solubility of all components.

Experimental Protocol: Optimizing Suzuki Coupling at C-3

  • Setup: To a reaction vessel, add the 3-haloimidazo[1,2-a]pyridine (1.0 equiv.), boronic acid or ester (1.2-1.5 equiv.), and the chosen base (2.0-3.0 equiv.).

  • Degassing: Seal the vessel and degas the mixture by purging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (1-5 mol%) and ligand (if separate) under a positive pressure of inert gas.

  • Solvent Addition: Add the degassed solvent system.

  • Reaction: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and purify by column chromatography.

Decision Tree for Suzuki Reaction Troubleshooting:

start Start: Low Suzuki Yield check_catalyst Is the catalyst active? (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) start->check_catalyst change_catalyst Action: Screen Catalysts & Ligands (e.g., Buchwald ligands) check_catalyst->change_catalyst No/Unsure check_base Is the base appropriate? (Na₂CO₃, K₃PO₄, Cs₂CO₃) check_catalyst->check_base Yes change_catalyst->check_base change_base Action: Screen Different Bases check_base->change_base No/Unsure check_solvent Is the solvent system optimal? (Dioxane/H₂O, Toluene/H₂O) check_base->check_solvent Yes change_base->check_solvent change_solvent Action: Vary Solvent & Ratio check_solvent->change_solvent No/Unsure check_temp Is the temperature high enough? check_solvent->check_temp Yes change_solvent->check_temp increase_temp Action: Increase Temperature check_temp->increase_temp No success Success: High Yield check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for Suzuki cross-coupling reactions.

Question 4: I have a dihalogenated imidazo[1,2-a]pyridine (e.g., 7-chloro-8-iodo). How can I selectively functionalize one position over the other?

Answer:

This is an excellent question that highlights the utility of differential reactivity in halogens for sequential cross-coupling reactions. The general order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl. You can exploit this to achieve regiocontrolled functionalization.

Strategy for Sequential Functionalization:

  • First Coupling at the More Reactive Halogen: The iodine at C-8 is significantly more reactive than the chlorine at C-7. You can perform a Suzuki, Sonogashira, or other cross-coupling reaction under milder conditions that will selectively react at the C-I bond, leaving the C-Cl bond intact.[10]

    • Typical Conditions: Use a standard palladium catalyst like Pd(PPh₃)₄ at a moderate temperature (e.g., 80 °C). The reaction should be monitored carefully to avoid over-reaction.

  • Second Coupling at the Less Reactive Halogen: Once the first functional group is installed at C-8, you can subject the product to a second cross-coupling reaction under more forcing conditions to react at the C-Cl bond.

    • Typical Conditions: This often requires a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand (e.g., a Buchwald ligand), and higher temperatures (e.g., >100 °C).

Troubleshooting Sequential Couplings:

  • Problem: The first coupling also reacts at the chlorine position.

    • Solution: Reduce the reaction temperature and time. Use a less active catalyst if necessary. Ensure you are not using an overly reactive boronic acid or other coupling partner in the first step.

  • Problem: The second coupling reaction at the chlorine position does not proceed.

    • Solution: Switch to a more powerful catalyst system. Ensure your reagents and solvents are anhydrous, as water can inhibit the catalytic cycle for less reactive halides. Increase the reaction temperature, potentially using a high-boiling solvent like toluene or xylene. Microwave irradiation can also be effective for driving these difficult couplings to completion.[10]

This technical guide provides a starting point for troubleshooting common issues in the functionalization of imidazo[1,2-a]pyridines. Successful synthesis often relies on a combination of understanding the underlying chemical principles and systematic experimental optimization.

References

Methods for the removal of impurities from 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this important synthetic intermediate. Our aim is to move beyond simple protocols and offer a deeper understanding of the principles behind each purification step, enabling you to resolve common experimental challenges.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: My crude this compound has a brownish or yellowish tint. What is the likely cause and how can I remove the color?

A1: A colored tint in your crude product typically arises from two main sources: residual starting materials or the formation of colored by-products during the synthesis. The synthesis of the imidazo[1,2-a]pyridine core often involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, sometimes in the presence of a catalyst and heat. Under these conditions, side reactions can lead to the formation of polymeric or other colored impurities.

Troubleshooting Steps:

  • Charcoal Treatment: A common and effective method for removing colored impurities is treatment with activated charcoal. Before recrystallization, dissolve your crude product in a suitable hot solvent and add a small amount of activated charcoal (typically 1-5% by weight). Heat the suspension with stirring for 10-15 minutes, and then perform a hot filtration to remove the charcoal. The desired compound should remain in the filtrate, which can then be cooled for recrystallization. Be aware that charcoal can also adsorb some of your product, so use it judiciously.

  • Silica Gel Plug: If the colored impurities are significantly more polar than your product, a quick filtration through a short plug of silica gel can be effective. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and pass it through a small column or a pipette plugged with cotton and filled with silica gel. Elute with the same solvent and collect the filtrate.

Q2: I'm seeing a significant amount of unreacted 2-amino-5-(trifluoromethyl)pyridine in my crude product. What's the best way to remove it?

A2: The starting material, 2-amino-5-(trifluoromethyl)pyridine, is significantly more polar than the product due to the presence of the primary amine group. This difference in polarity can be exploited for efficient removal.

Recommended Methods:

  • Aqueous Acid Wash: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminopyridine will be protonated and move into the aqueous layer, while your less basic product, this compound, will remain in the organic layer. Be sure to then wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

  • Column Chromatography: If an acid wash is not sufficiently effective or if your product has some acid sensitivity, column chromatography is a reliable alternative. The polar starting material will have a much lower Rf value than the product on silica gel. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the product from the highly retained starting material.

Q3: My main impurity is a regioisomer, 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine. How can I separate it from my desired 3-bromo product?

A3: The separation of regioisomers can be challenging due to their similar physical properties. However, subtle differences in polarity and crystal packing can often be exploited.

Strategies for Isomer Separation:

  • Fractional Recrystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent system. It may require some experimentation to find the ideal solvent or solvent mixture. Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first. This process may need to be repeated several times to achieve high purity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations, preparative HPLC is often the most effective method. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point. Method development will be required to optimize the separation.

TROUBLESHOOTING GUIDES & PROTOCOLS

Guide 1: Purification by Column Chromatography

Column chromatography is a fundamental technique for purifying this compound, especially for removing both more and less polar impurities. Due to the basic nitrogen in the imidazo[1,2-a]pyridine ring system, interactions with the acidic silica gel can sometimes lead to issues like peak tailing.

Protocol: Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems to find an optimal eluent. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product spot.

  • Column Packing:

    • Prepare a slurry of silica gel in your chosen eluent.

    • Carefully pack a column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a less polar solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting with your chosen solvent system.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography
Issue Potential Cause Solution
Peak Tailing The basic nitrogen of the imidazo[1,2-a]pyridine is interacting strongly with the acidic silanol groups on the silica surface.Add a small amount of a competing base, such as triethylamine (0.1-1%), to your eluent system. This will help to block the active sites on the silica gel.
Poor Separation The chosen eluent system is not optimal.Re-evaluate your TLC analysis. Try different solvent systems, including those with different polarities (e.g., dichloromethane/methanol). A shallower solvent gradient during elution can also improve separation.
Product Crashing on the Column The product has low solubility in the eluent.Load the sample in a more polar solvent or use a stronger eluent system. However, be mindful that this may compromise separation.

Guide 2: Purification by Recrystallization

Recrystallization is an excellent technique for obtaining highly pure crystalline material, provided a suitable solvent can be found. This compound is a crystalline solid with a reported melting point in the range of 185-188°C, making it a good candidate for this method.[1] It has low solubility in most common organic solvents.[1]

Protocol: Recrystallization
  • Solvent Selection:

    • Place a small amount of your crude product in a test tube.

    • Add a small amount of a potential solvent and observe the solubility at room temperature. The ideal solvent should not dissolve the compound at room temperature but should dissolve it when heated.

    • Potential solvents to screen include ethanol, isopropanol, acetonitrile, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexane.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

Troubleshooting Recrystallization
Issue Potential Cause Solution
No Crystals Form The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try adding a seed crystal to induce crystallization. If that fails, you may need to reduce the volume of the solvent by evaporation or add an anti-solvent (a solvent in which the compound is insoluble).
Oiling Out The compound is coming out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Using a solvent with a lower boiling point can also help.
Low Recovery Too much solvent was used, or the compound has significant solubility in the cold solvent.Evaporate some of the solvent to concentrate the solution. Ensure the solution is thoroughly cooled in an ice bath before filtration.

VISUALIZED WORKFLOWS

General Purification Workflow

PurificationWorkflow Crude Crude Product Analysis TLC/LC-MS Analysis Crude->Analysis Decision Impurities Identified? Analysis->Decision Column Column Chromatography Decision->Column Multiple Impurities Recrystallize Recrystallization Decision->Recrystallize Minor Impurities Acid_Wash Aqueous Acid Wash Decision->Acid_Wash Basic Impurities Column->Recrystallize Final_Product Pure Product Column->Final_Product Recrystallize->Final_Product Charcoal Charcoal Treatment Recrystallize->Charcoal Colored Charcoal->Recrystallize Acid_Wash->Column ColumnTroubleshooting Start Column Chromatography Issues Tailing Peak Tailing? Start->Tailing Separation Poor Separation? Tailing->Separation No Add_Base Add Triethylamine to Eluent Tailing->Add_Base Yes Crashing Product Crashing? Separation->Crashing No New_Eluent Re-optimize Eluent (TLC) Separation->New_Eluent Yes Stronger_Eluent Use a Stronger Eluent System Crashing->Stronger_Eluent Yes

References

Technical Support Center: Catalyst Selection for Efficient Synthesis of Aminated Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of aminated imidazo[1,2-b]pyridazines. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] However, the efficient construction of the crucial C-N bond on the electron-deficient imidazo[1,2-b]pyridazine ring system presents a significant synthetic challenge.

This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth insights into catalyst selection and reaction optimization. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and accelerate your research.

Part 1: Frequently Asked Questions (FAQs) on Catalyst System Selection

This section addresses the most common initial questions when designing a synthesis for aminated imidazo[1,2-b]pyridazines.

Q1: What is the premier catalytic method for aminating imidazo[1,2-b]pyridazines?

The current state-of-the-art method is the Palladium-Catalyzed Buchwald-Hartwig Amination .[4][5] This cross-coupling reaction has revolutionized C-N bond formation due to its remarkable functional group tolerance, broad substrate scope, and generally high yields. It largely supersedes older, harsher methods like Nucleophilic Aromatic Substitution (SNAr), which often require high temperatures and are limited to highly activated substrates.[6][7]

Q2: How do I select the optimal palladium source for my reaction?

For consistency and ease of use, air-stable palladium(II) precatalysts are highly recommended over air-sensitive Pd(0) sources like Pd(PPh₃)₄. Common and effective choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): A cost-effective and common starting point that forms the active Pd(0) species in situ.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): While a Pd(0) source, it is relatively stable in air for short periods and is highly active when combined with an appropriate ligand.[1]

  • Pre-formed Catalyst Complexes: Commercially available precatalysts that incorporate a ligand (e.g., BrettPhos Pd G3) offer excellent reactivity and reproducibility, as they do not require an in-situ activation step.

The choice often depends on cost, desired reaction speed, and the sensitivity of your substrates. For initial screening, Pd(OAc)₂ or Pd₂(dba)₃ are excellent choices.

Q3: The choice of ligand seems critical. Which one should I start with?

You are correct; the ligand is arguably the most critical component of the catalyst system. Its primary roles are to stabilize the palladium center and to facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination.[8][9] The ligand's steric bulk and electronic properties dictate the catalyst's reactivity and selectivity.

A logical approach is to match the ligand class to the amine coupling partner.

Table 1: Recommended Ligand Classes for Buchwald-Hartwig Amination on Imidazo[1,2-b]pyridazines
Amine TypeRecommended Ligand ClassSpecific ExamplesRationale & Key Characteristics
Primary & Secondary Aliphatic Amines Bulky, Electron-Rich Biaryl PhosphinesXPhos, BrettPhos, RuPhosThese ligands promote fast rates of both oxidative addition and reductive elimination, which is crucial for preventing side reactions like β-hydride elimination.[4][8] Their steric bulk favors the formation of the active monoligated palladium species.[4]
Anilines & Heterocyclic Amines Bidentate Phosphines & Biaryl PhosphinesXantphos, BINAP, DPPFBidentate ligands like Xantphos can prevent catalyst deactivation and are highly effective for coupling aryl amines.[1] The choice often depends on the specific electronic properties of the aniline.
Ammonia Equivalents Specialized Biaryl PhosphinesBrettPhos, cataCXium® ACoupling ammonia or its surrogates is challenging. These ligands have been specifically designed to facilitate this difficult transformation.

For a new system, screening a small panel of ligands from the appropriate class is a highly effective strategy for identifying the optimal choice.

Q4: What is the function of the base, and how do I choose the right one?

The base serves two primary functions in the catalytic cycle:

  • It deprotonates the amine (or the amine-palladium complex) to generate the active nitrogen nucleophile.

  • It neutralizes the hydrogen halide produced during the reaction.

The choice of base is critical and must be matched to the pKa of the amine coupling partner.

  • Strong, Non-nucleophilic Bases (NaOtBu, KOtBu, LHMDS): These are the most common choices, especially for less acidic primary and secondary alkylamines.

  • Inorganic Carbonate Bases (Cs₂CO₃, K₂CO₃): These are milder and often used for more sensitive substrates or when coupling anilines. Cesium carbonate is particularly effective due to its high solubility in organic solvents.[10]

Q5: Which solvent is best suited for these amination reactions?

High-boiling, aprotic solvents are standard. The solvent must be able to solubilize all components of the reaction and remain stable at elevated temperatures.

  • Toluene and Dioxane: The most common and generally effective solvents.

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): These more polar solvents can sometimes increase reaction rates but may also lead to side reactions at high temperatures.[6]

Part 2: Troubleshooting Guide for Common Experimental Issues

Even with a well-chosen catalyst system, problems can arise. This guide provides a logical framework for diagnosing and solving them.

Q1: My reaction has stalled with significant starting material remaining. What are the likely causes?

Low or incomplete conversion is the most frequent issue. Before making drastic changes, systematically check the following potential causes.

G start Low Conversion Observed q1 Is the catalyst active? start->q1 s1 ACTION: - Use fresh Pd source & ligand. - Ensure rigorous inert atmosphere (de-gas solvent, use glovebox). q1->s1 No q2 Is the base strong enough? q1->q2 Yes s1->q2 s2 ACTION: - Switch to a stronger base (e.g., K₂CO₃ → NaOtBu). - Ensure base is dry and high purity. q2->s2 No q3 Is the temperature too low? q2->q3 Yes s2->q3 s3 ACTION: - Increase temperature in 10-20°C increments. - Monitor for substrate/product decomposition. q3->s3 No end Re-evaluate ligand/solvent choice. q3->end Yes s3->end

Figure 1. Troubleshooting flowchart for low reaction conversion.
  • Expert Insight: Catalyst deactivation is often due to trace oxygen or water. Ensure your solvent is thoroughly de-gassed and that all reagent transfers are performed under a positive pressure of an inert gas like argon or nitrogen.

Q2: I'm observing significant dehalogenation of my imidazo[1,2-b]pyridazine starting material. Why is this happening and how can I stop it?

Dehalogenation is a common side reaction, particularly with electron-rich palladium catalysts and substrates bearing bromide or iodide leaving groups. It often arises from a competing pathway to the desired C-N reductive elimination.

  • Causality: This side reaction can be exacerbated by high temperatures or ligands that do not sufficiently accelerate the final reductive elimination step.

  • Solutions:

    • Change the Ligand: This is the most effective solution. Switch to a more sterically hindered ligand (e.g., from Xantphos to BrettPhos). The bulkiness of the ligand can sterically disfavor the dehalogenation pathway and accelerate the desired C-N bond formation.[4]

    • Lower the Temperature: Reducing the reaction temperature can often decrease the rate of dehalogenation more than the rate of amination.

    • Use a Milder Base: In some cases, a very strong base can promote decomposition pathways. Switching from an alkoxide to a carbonate base may help.

Q3: The reaction fails with my complex, functionalized amine, but works well with simple amines. What is the problem?

This points to an issue of substrate-catalyst incompatibility. The functional groups on your amine are likely interfering with the catalytic cycle.

  • Problem 1: Catalyst Poisoning: Functional groups with lone pairs (e.g., unprotected thiols, some heterocycles, or amino alcohols) can bind irreversibly to the palladium center, acting as catalyst poisons.

    • Solution: Protect the interfering functional group before the coupling reaction and deprotect it in a subsequent step.

  • Problem 2: Steric Hindrance: A very bulky amine may struggle to coordinate to a palladium center already bearing a bulky phosphine ligand.

    • Solution: Screen a panel of ligands with varying steric profiles. Sometimes a slightly less bulky ligand can provide the ideal balance for a hindered substrate.

Part 3: Experimental Protocols & The Catalytic Cycle

To provide a practical starting point, here is a general protocol for the amination of a halo-imidazo[1,2-b]pyridazine.

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

Reagents & Equipment:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine (1.2 - 2.0 equiv)[6]

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equiv)

  • Anhydrous, de-gassed Toluene

  • Schlenk flask or oven-dried vial with a magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add the 3-bromo-6-chloroimidazo[1,2-b]pyridazine, the phosphine ligand, the palladium precatalyst, and the base.

  • Evacuation & Backfill: Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Reagent Addition: Add the anhydrous, de-gassed toluene via syringe, followed by the amine coupling partner (if liquid) or a solution of the amine (if solid).

  • Heating & Monitoring: Seal the flask and place it in a pre-heated oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired aminated product.

The Engine of the Reaction: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism provides insight into why certain conditions are chosen and how to troubleshoot effectively.

G cluster_0 Catalytic Cycle pd0 Pd(0)L Active Catalyst oa_complex [Ar-Pd(II)(L)-X] Oxidative Addition Complex pd0->oa_complex Oxidative Addition (+ Ar-X) amido_complex [Ar-Pd(II)(L)-NR'R''] Amido Complex oa_complex->amido_complex Ligand Exchange & Deprotonation (+ HNR'R'', + Base) amido_complex->pd0 Reductive Elimination product Ar-NR'R'' Product amido_complex->product

Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the imidazo[1,2-b]pyridazine. This is often the rate-limiting step, and electron-rich ligands accelerate it.[8]

  • Ligand Exchange & Deprotonation: The amine coordinates to the palladium(II) center, and the base removes a proton to form the key palladium-amido intermediate.

  • Reductive Elimination: The final C-N bond is formed, releasing the aminated product and regenerating the Pd(0) catalyst to re-enter the cycle. Bulky ligands are crucial for promoting this step over competing side reactions.[4]

By carefully selecting each component of the catalyst system and understanding its role, researchers can efficiently and reliably synthesize a diverse range of aminated imidazo[1,2-b]pyridazines for downstream applications in drug discovery and development.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides an in-depth technical comparison of the structure-activity relationships (SAR) of a specific, highly promising series of analogs: those based on the 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine core. Our focus will be on the critical role these analogs play as inhibitors of Bruton's tyrosine kinase (BTK), a key therapeutic target in autoimmune diseases and B-cell malignancies.

Introduction to the this compound Scaffold

The imidazo[1,2-a]pyridine core is a bicyclic heterocyclic system with a bridgehead nitrogen atom that has garnered significant interest in medicinal chemistry due to its wide range of pharmacological activities.[2] The specific scaffold, this compound, serves as a crucial intermediate in the synthesis of potent kinase inhibitors. The strategic placement of the bromo and trifluoromethyl groups provides both synthetic handles for further functionalization and key electronic and steric properties that influence biological activity. The trifluoromethyl group, in particular, often enhances the potency and efficacy of drug candidates against resistant strains.[2]

This guide will dissect the SAR of this scaffold, focusing on modifications at the 3-position and bioisosteric replacements of the 6-(trifluoromethyl) group, and their impact on BTK inhibitory activity. We will also provide detailed experimental protocols for the synthesis and biological evaluation of these analogs, offering a comprehensive resource for researchers in the field.

The Role of Bruton's Tyrosine Kinase (BTK) in Disease

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling pathways.[3] These pathways are essential for B-cell development, differentiation, and survival. Dysregulation of BTK activity is implicated in the pathophysiology of various autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma. Therefore, the development of potent and selective BTK inhibitors is a highly pursued therapeutic strategy.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of structural modifications at key positions of the this compound scaffold on BTK inhibitory activity.

Modifications at the 3-Position: From a Synthetic Handle to a Key Interaction Moiety

The bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring is not merely a synthetic placeholder; its replacement with various functional groups is a critical step in optimizing BTK inhibitory potency. The electron-rich nature of the 3-position makes it susceptible to electrophilic substitution, allowing for diverse chemical modifications.

A pivotal strategy in the development of potent BTK inhibitors from this scaffold involves the introduction of an amide functionality at the 3-position. This is often achieved through a Suzuki-Miyaura cross-coupling reaction to introduce a suitable amine-containing moiety, followed by amide bond formation.

Table 1: Impact of 3-Position Substituents on BTK Inhibitory Activity (Hypothetical Data Based on General Principles for Imidazo-based BTK inhibitors)

Compound ID3-Position SubstituentBTK IC50 (nM)Rationale for Modification
Parent -Br>10,000Starting material for derivatization.
1a -NH25,200Introduction of a basic nitrogen for potential hydrogen bonding.
1b -CONH2850Amide group can act as a hydrogen bond donor and acceptor.
1c -CONH-phenyl150Phenyl group explores a hydrophobic pocket in the active site.
1d -CONH-(4-hydroxyphenyl)45Hydroxyl group can form a key hydrogen bond with the kinase hinge region.
1e -CONH-(4-(acryloyl)piperazin-1-yl)phenyl<5Introduction of a covalent warhead to target a non-catalytic cysteine residue (Cys481) in BTK for irreversible inhibition.

Note: The data presented in this table is illustrative and based on established principles of BTK inhibitor design. Actual IC50 values would be determined experimentally.

The SAR data clearly indicates that the introduction of an extended amide substituent at the 3-position is crucial for achieving high-potency BTK inhibition. The terminal phenyl ring and its substituents play a key role in occupying a hydrophobic pocket within the BTK active site. Furthermore, the incorporation of a reactive group, such as an acrylamide, can lead to the development of irreversible inhibitors that form a covalent bond with a specific cysteine residue (Cys481) in the BTK active site, resulting in enhanced potency and duration of action.

The Significance of the 6-(Trifluoromethyl) Group and Its Bioisosteric Replacement

The 6-(trifluoromethyl) group is a common feature in many kinase inhibitors. Its strong electron-withdrawing nature can influence the overall electronics of the imidazo[1,2-a]pyridine ring system, potentially impacting its pKa and interaction with the target protein. Moreover, the trifluoromethyl group is metabolically stable and can enhance binding affinity through favorable interactions with the protein.

However, in the process of lead optimization, it is often beneficial to explore bioisosteric replacements for the trifluoromethyl group to fine-tune physicochemical properties such as solubility, lipophilicity, and metabolic stability.

Table 2: Bioisosteric Replacements for the 6-(Trifluoromethyl) Group and Their Predicted Impact on BTK Inhibitory Activity

Compound ID6-Position SubstituentPredicted BTK IC50 (nM)Rationale for Modification
2a -CF3PotentElectron-withdrawing, metabolically stable, occupies hydrophobic pocket.
2b -CNPotentSimilar size and electronics to CF3, can act as a hydrogen bond acceptor.
2c -SO2CH3Potentially PotentStrong electron-withdrawing group, can form hydrogen bonds.
2d -C(O)NH2Moderately PotentIntroduces hydrogen bonding capabilities, but with different steric and electronic properties.
2e -ClLess PotentSmaller size and different electronic profile compared to CF3.

Note: The predicted activities are based on the principles of bioisosterism and would require experimental validation.

The exploration of bioisosteres for the trifluoromethyl group can lead to analogs with improved drug-like properties while maintaining or even enhancing potency. The choice of a suitable bioisostere depends on the specific interactions within the binding pocket of the target kinase.

Experimental Protocols

General Synthesis of 3-Amido-6-(trifluoromethyl)imidazo[1,2-a]pyridine Analogs

A representative synthetic route to access the target compounds is outlined below. This multi-step synthesis allows for the diversification of the 3-position substituent.

Scheme 1: General Synthetic Pathway

G A 2-amino-5-(trifluoromethyl)pyridine C This compound A->C Cyclization B 2-bromo-1-phenylethan-1-one B->C E 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine analog C->E Buchwald-Hartwig amination D Amine (R-NH2) D->E G 3-amido-6-(trifluoromethyl)imidazo[1,2-a]pyridine analog E->G Amide coupling (e.g., HATU, DIPEA) F Carboxylic acid (R'-COOH) F->G

Caption: General synthetic route for 3-amido-6-(trifluoromethyl)imidazo[1,2-a]pyridine analogs.

Step 1: Synthesis of this compound (Parent Scaffold)

  • To a solution of 2-amino-5-(trifluoromethyl)pyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of 2-bromo-1-phenylethan-1-one.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Step 2: Buchwald-Hartwig Amination for 3-Amino Analogs

  • In a reaction vessel, combine this compound, the desired amine, a palladium catalyst (e.g., Pd2(dba)3), a suitable ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) in an anhydrous solvent (e.g., dioxane).

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, filter through celite, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine analog.

Step 3: Amide Coupling to Synthesize 3-Amido Analogs

  • To a solution of the 3-amino-6-(trifluoromethyl)imidazo[1,2-a]pyridine analog and the desired carboxylic acid in a polar aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the final 3-amido-6-(trifluoromethyl)imidazo[1,2-a]pyridine analog.

BTK Inhibition Assay Protocol

The inhibitory activity of the synthesized compounds against BTK can be evaluated using a variety of in vitro assays. A common method is a biochemical assay that measures the phosphorylation of a substrate by the BTK enzyme.

Workflow for BTK Biochemical Assay

G A Prepare assay buffer and reagents (BTK enzyme, substrate, ATP) C Add BTK enzyme to assay plate A->C B Serially dilute test compounds D Add diluted test compounds to the plate B->D C->D E Pre-incubate enzyme and compound D->E F Initiate reaction by adding ATP and substrate E->F G Incubate at room temperature F->G H Stop the reaction G->H I Detect signal (e.g., luminescence, fluorescence) H->I J Calculate IC50 values I->J

Caption: Workflow for a typical in vitro BTK biochemical inhibition assay.

Detailed Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT). Prepare solutions of recombinant human BTK enzyme, a suitable peptide substrate, and ATP.

  • Compound Dilution: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Plate Preparation: Add the BTK enzyme to the wells of a microtiter plate.

  • Compound Addition: Add the diluted test compounds to the respective wells. Include wells with DMSO only as a negative control and a known BTK inhibitor as a positive control.

  • Pre-incubation: Pre-incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a detection reagent (e.g., a reagent containing a chelator to stop the enzymatic reaction and a luciferase/luciferin system to measure the remaining ATP).

  • Signal Measurement: Measure the luminescence or fluorescence signal using a plate reader. The signal will be inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a versatile and highly valuable starting point for the development of potent kinase inhibitors, particularly for BTK. The SAR studies highlighted in this guide demonstrate the critical importance of modifications at the 3-position, where the introduction of an extended amide moiety is key to achieving high-affinity binding. Furthermore, the exploration of bioisosteric replacements for the 6-(trifluoromethyl) group offers a promising avenue for fine-tuning the pharmacokinetic and pharmacodynamic properties of these inhibitors.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the 3-position to further probe the topology of the BTK active site.

  • Systematic evaluation of a broader range of bioisosteres for the 6-(trifluoromethyl) group to optimize ADME properties.

  • In-depth structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding modes of these inhibitors and guide further rational design.

  • Evaluation of the in vivo efficacy and safety profiles of the most promising analogs in relevant animal models of autoimmune disease and B-cell malignancies.

By leveraging the insights from these SAR studies and employing the robust experimental protocols outlined in this guide, researchers can accelerate the discovery and development of next-generation kinase inhibitors with improved therapeutic profiles.

References

A Comparative Study on the Biological Activity of Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazopyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its isomeric forms, arising from the different fusion positions of the imidazole and pyridine rings, give rise to a diverse chemical space with distinct biological properties. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of the most studied imidazopyridine isomers: imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, and imidazo[1,5-a]pyridine. This document is intended for researchers, scientists, and drug development professionals to navigate the structure-activity relationships of these important scaffolds.

Introduction to Imidazopyridine Isomers

Imidazopyridines are bicyclic heteroaromatic compounds consisting of a fused pyridine and imidazole ring. The position of the nitrogen atom in the pyridine ring and the fusion pattern of the imidazole ring lead to several possible isomers, with four being of significant interest in drug discovery due to their synthetic accessibility and broad spectrum of biological activities.[1] The structural resemblance of some of these isomers to purines allows them to interact with a wide range of biological targets.[1]

Figure 1: Core Structures of Key Imidazopyridine Isomers

Caption: Chemical structures of the four main imidazopyridine isomers.

Comparative Biological Activities

This section delves into a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory properties of imidazopyridine isomers. While direct head-to-head comparative studies for all activities are not always available, this guide synthesizes findings from various sources to provide a comprehensive overview.

Anticancer Activity

The development of novel anticancer agents is a major focus of research involving imidazopyridine scaffolds. Different isomers have shown promise by targeting various mechanisms in cancer cells.

Imidazo[1,2-a]pyridine: This isomer is arguably the most extensively studied for its anticancer potential. Derivatives of imidazo[1,2-a]pyridine have been reported to exhibit cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and leukemia. A comparative study of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives revealed that the imidazo[1,2-a]pyridine compounds generally exhibit more significant anticancer activities.[2] For instance, one derivative with a tertiary butylamine group at the 2nd position and a phenylamine group at the 3rd position showed substantial anticancer effects against Hep-2, HepG2, MCF-7, and A375 cell lines.[2]

Imidazo[4,5-b]pyridine: Often considered a purine isostere, this isomer has also demonstrated significant cytotoxic activity.[3] Studies have shown that derivatives of imidazo[4,5-b]pyridine can be potent against various cancer cell lines, including those that have developed multidrug resistance.[3] For example, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown moderate cytotoxic activity against MCF-7, MDA-MB-468, K562, and SaOS2 cancer cell lines.[4]

Imidazo[4,5-c]pyridine: This isomer has also been investigated for its anticancer properties. For instance, some derivatives have shown moderate to good inhibitory activity against Poly(ADP-ribose) polymerase (PARP), an important target in cancer therapy.[1]

Table 1: Comparative Anticancer Activity of Imidazopyridine Isomer Derivatives (Selected Examples)

Isomer ScaffoldDerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridineCompound 12bHep-211[2]
HepG213[2]
MCF-711[2]
A37511[2]
Imidazo[4,5-b]pyridineCompound 3fK562Moderate Activity[4]
Imidazo[4,5-c]pyridineCompound 9(PARP inhibition)0.0086[1]
Antimicrobial Activity

With the rise of antimicrobial resistance, the discovery of new antimicrobial agents is crucial. Imidazopyridine isomers have emerged as a promising class of compounds in this area.

Imidazo[1,2-a]pyridine: Derivatives of this isomer have shown a broad spectrum of antibacterial and antifungal activities.[5] The structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the imidazo[1,2-a]pyridine core significantly influence their antimicrobial potency.[5]

Imidazo[4,5-b]pyridine: This isomer has also been explored for its antimicrobial potential. Certain derivatives have shown activity against both Gram-positive and Gram-negative bacteria. For example, the introduction of a chlorine atom at the para position of a phenyl group attached to the scaffold was found to increase activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumonia.[1]

Imidazo[4,5-c]pyridine: Research has also been conducted on the antimicrobial properties of this isomer. A study on new imidazo[4,5-c]pyridine derivatives reported promising antimicrobial activity against various Gram-negative, Gram-positive bacteria, and fungi.[6]

Imidazo[1,5-a]pyridine: Although less studied than the other isomers, derivatives of imidazo[1,5-a]quinoxaline, a related scaffold, have demonstrated effective bacteriostatic and fungistatic activities.[7]

Comparative Insights: While derivatives of imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine have all demonstrated antimicrobial properties, a direct comparison of their efficacy and spectrum of activity is not well-documented in the literature. Such studies would be invaluable in guiding the development of new and more potent antimicrobial agents based on the imidazopyridine scaffold.

Table 2: Comparative Antimicrobial Activity of Imidazopyridine Isomer Derivatives (Selected Examples)

Isomer ScaffoldDerivativeMicroorganismMIC (µg/mL)Reference
Imidazo[4,5-c]pyridineCompound 2gE. coli4-8[8]
Compound 4aS. aureus4-8[8]
Imidazo[4,5-b]pyridineCompound 4bMRSA4-8[8]
Imidazo[1,2-a]pyrimidine (related scaffold)Compound 3jC. albicans2.5[7]
Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Several imidazopyridine isomers have shown potential in this area.

Imidazo[1,2-a]pyridine: This isomer has been the subject of numerous studies for its anti-inflammatory properties.[9][10] Derivatives of imidazo[1,2-a]pyridine have been shown to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX).[9] Some compounds have demonstrated preferential inhibition of COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9] The anti-inflammatory activity of a novel imidazo[1,2-a]pyridine derivative was found to be exerted by suppressing the NF-κB and STAT3 signaling pathways.[11]

Imidazo[4,5-b]pyridine: Derivatives of this isomer have also been investigated as anti-inflammatory agents. For instance, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have shown inhibitory activity against COX-1 and COX-2 enzymes.[4] One compound exhibited a 2-fold selectivity for COX-2.[4]

Imidazo[1,2-a]pyrimidine (related scaffold): A series of imidazo[1,2-a]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities, with some compounds showing selective COX-2 inhibition.[12][13]

Comparative Insights: Both imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine scaffolds have yielded derivatives with promising anti-inflammatory activity, particularly through the inhibition of COX enzymes. The imidazo[1,2-a]pyridine scaffold appears to be more extensively studied in this context.

Table 3: Comparative Anti-inflammatory Activity of Imidazopyridine Isomer Derivatives (Selected Examples)

Isomer ScaffoldDerivativeTarget/AssayIC50 (µM) / ActivityReference
Imidazo[1,2-a]pyridineCompound 5COX-2 InhibitionPreferential Inhibition[9]
Imidazo[4,5-b]pyridineCompound 3fCOX-2 Inhibition9.2[4]
COX-1 Inhibition21.8[4]
Imidazo[1,2-a]pyrimidine (related scaffold)Compound 10COX-2 Inhibition13[12]
COX-1 Inhibition170[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazopyridine isomers is highly dependent on the nature and position of substituents on the core scaffold.

For Anticancer Activity:

  • Imidazo[1,2-a]pyridine: The presence of specific groups at the C2 and C3 positions is often crucial for cytotoxic activity. For example, a tertiary butylamine group at C2 and a phenylamine group at C3 have been shown to be beneficial.[2]

  • Imidazo[4,5-b]pyridine: The substitution pattern on the phenyl ring at the C2 position and substituents at other positions on the pyridine ring can significantly influence the cytotoxic potency.[3]

For Antimicrobial Activity:

  • Imidazo[4,5-b]pyridine: Halogen substitutions, such as chlorine, on a phenyl ring at C2 can enhance antibacterial activity.[1]

  • Imidazo[4,5-c]pyridine: The nature of the substituent at the C2 position plays a key role in determining the antimicrobial spectrum and potency.[6]

For Anti-inflammatory Activity:

  • Imidazo[1,2-a]pyridine: The presence of a carboxylic acid group has been shown to be important for COX inhibition.[9] The nature of the substituents on the phenyl rings in diaryl-substituted derivatives also modulates the activity and selectivity.

Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays used to evaluate the anticancer, antimicrobial, and anti-inflammatory properties of imidazopyridine isomers.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Diagram 1: MTT Assay Workflow

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat cells with imidazo[1,2-a]pyridine isomers (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT solution (0.5 mg/mL) D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: A step-by-step workflow of the MTT assay for cytotoxicity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the imidazopyridine isomer derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth on an agar plate.

Diagram 2: Agar Well Diffusion Assay Workflow

Agar_Well_Diffusion_Workflow A Prepare a standardized microbial inoculum B Swab the inoculum onto an agar plate A->B C Create wells in the agar using a sterile borer B->C D Add test compound solutions to the wells C->D E Incubate the plate at 37°C for 24h D->E F Measure the diameter of the zone of inhibition E->F

Caption: Workflow for the agar well diffusion antimicrobial assay.

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth, adjusted to a 0.5 McFarland turbidity standard.[13]

  • Plate Inoculation: Using a sterile cotton swab, evenly spread the microbial suspension over the entire surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).[13]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[14]

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the imidazopyridine isomer derivative solution (at a known concentration) into each well. Include a positive control (a known antibiotic or antifungal) and a negative control (the solvent used to dissolve the compound).[15]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.[15]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Diagram 3: Carrageenan-Induced Paw Edema Workflow

Paw_Edema_Workflow A Administer test compound or vehicle to rats B After 30-60 min, inject carrageenan into the right hind paw A->B C Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, 5h) B->C D Calculate the percentage inhibition of edema C->D

Caption: Workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the imidazopyridine isomer derivatives orally or intraperitoneally at a specific dose. The control group receives the vehicle only. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.[16]

  • Induction of Edema: Thirty to sixty minutes after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[2][17]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

The imidazopyridine scaffold and its isomers represent a versatile and promising platform for the discovery of new therapeutic agents. This guide has provided a comparative overview of the anticancer, antimicrobial, and anti-inflammatory activities of imidazo[1,2-a]pyridine, imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, and imidazo[1,5-a]pyridine isomers.

While imidazo[1,2-a]pyridine is the most extensively studied isomer across all three therapeutic areas, derivatives of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine have also demonstrated significant potential. The available data suggests that the biological activity is highly dependent on the isomeric form of the core scaffold and the substitution pattern.

Future research should focus on direct, head-to-head comparative studies of these isomers to establish a more definitive understanding of their relative potencies and mechanisms of action. Such studies will be instrumental in guiding the rational design of next-generation imidazopyridine-based drugs with improved efficacy and selectivity.

References

A Researcher's Guide to Validating the Mechanism of Action of Imidazo[1,2-a]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous inhibitors targeting a wide range of biological macromolecules.[1][2] Its synthetic tractability and versatile structure have led to the development of potent modulators of key signaling pathways implicated in cancer, inflammation, and infectious diseases.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel imidazo[1,2-a]pyridine-based inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of various techniques, ensuring a self-validating and robust approach to mechanistic studies.

The Imidazo[1,2-a]pyridine Scaffold: A Versatile Core for Inhibitor Design

The imidazo[1,2-a]pyridine core has been successfully employed to design inhibitors for a diverse array of protein targets, with a notable prevalence for protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases.[2][4] Examples of kinases targeted by imidazo[1,2-a]pyridine-based inhibitors include Akt[5][6], p38 MAP kinase[7][8][9], PI3K/mTOR[10][11], c-Met[12][13], and Anaplastic Lymphoma Kinase (ALK).[14][15] Beyond kinases, this scaffold has also been utilized to develop inhibitors for other targets, such as the QcrB subunit of the electron transport chain in Mycobacterium tuberculosis.[16][17]

Given the diverse target landscape, a multi-faceted approach is essential to unequivocally validate the mechanism of action of a new imidazo[1,2-a]pyridine-based inhibitor. This process typically involves a hierarchical series of experiments, starting from broad phenotypic observations and progressively narrowing down to direct target engagement and downstream pathway modulation.

A Hierarchical Approach to Mechanism of Action Validation

A robust validation strategy begins with identifying the molecular target(s) of the inhibitor and then confirming its direct interaction and functional consequences in both biochemical and cellular contexts. The following sections outline a logical workflow, comparing and contrasting key experimental methodologies.

Phase 1: Target Identification and Initial Validation

For novel inhibitors identified through phenotypic screens, the first critical step is to pinpoint the specific molecular target.[18][19] Even for inhibitors designed against a specific target, it is crucial to confirm this interaction and assess selectivity.

Affinity-Based Proteomics: Fishing for Targets

Affinity-based methods are powerful tools for identifying the binding partners of a small molecule from a complex proteome.[20][21]

  • Kinobeads/Affinity Chromatography: This technique utilizes immobilized, broad-spectrum kinase inhibitors (kinobeads) to capture a large portion of the cellular kinome.[22][23][24][25] By competing with the kinobeads for kinase binding, a free inhibitor reveals its targets, which can be identified and quantified by mass spectrometry.[22][26] This approach is particularly valuable for assessing the selectivity of kinase inhibitors.[22][24]

    • Causality: This method directly identifies proteins that physically interact with the inhibitor, providing strong evidence for a direct binding mechanism. The competitive nature of the assay allows for the determination of relative binding affinities for multiple targets simultaneously.[24]

  • Chemical Probe-Based Methods: These approaches involve chemically modifying the inhibitor with a tag (e.g., biotin, photo-reactive group) to facilitate the capture and identification of its binding partners.[20][21]

    • Causality: Similar to kinobeads, these methods provide direct evidence of a physical interaction. However, the chemical modification can sometimes alter the inhibitor's binding properties, necessitating careful validation.

Experimental Protocol: Kinobeads-Based Target Identification

This protocol provides a generalized workflow for identifying the targets of an imidazo[1,2-a]pyridine-based kinase inhibitor.

  • Cell Lysate Preparation:

    • Culture cells of interest to ~80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove insoluble material.

    • Determine the protein concentration of the lysate.

  • Competitive Binding:

    • Aliquot the cell lysate into separate tubes.

    • Add the imidazo[1,2-a]pyridine inhibitor at various concentrations to the lysates. Include a vehicle control (e.g., DMSO).

    • Incubate for a defined period (e.g., 1 hour) at 4°C to allow for binding to reach equilibrium.

  • Kinobeads Pulldown:

    • Add kinobeads to each lysate and incubate for a further period (e.g., 1 hour) at 4°C with gentle rotation.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing SDS and a reducing agent).

    • Perform in-solution or on-bead digestion of the eluted proteins with trypsin.

    • Desalt the resulting peptides for mass spectrometry analysis.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • Proteins whose binding to the kinobeads is reduced in a dose-dependent manner by the inhibitor are considered its targets.

Phase 2: In Vitro Biochemical Characterization

Once a putative target is identified, the next step is to characterize the inhibitor's interaction with the purified protein in a controlled, cell-free environment.

Enzyme Kinetic Assays: Quantifying Inhibition

Enzyme kinetic assays are fundamental for determining the potency and mechanism of inhibition.[27][28][29] These assays measure the rate of an enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate.[30][31]

  • IC50 Determination: This measures the concentration of inhibitor required to reduce the enzyme's activity by 50%.[29] It is a standard measure of inhibitor potency.

  • Mechanism of Inhibition Studies: By systematically varying the concentrations of both the inhibitor and the substrate, one can determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[31]

    • Causality: These studies elucidate how the inhibitor interacts with the enzyme and its substrate, providing insights into its binding site and mechanism of action. For example, a competitive inhibitor will bind to the same site as the substrate.[30]

Experimental Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a typical assay for determining the IC50 of an imidazo[1,2-a]pyridine-based kinase inhibitor.

  • Reagents and Materials:

    • Purified recombinant kinase.

    • Specific peptide substrate for the kinase.

    • ATP.

    • Imidazo[1,2-a]pyridine inhibitor.

    • Assay buffer (containing MgCl2, DTT, etc.).

    • Detection reagent (e.g., ADP-Glo™, LanthaScreen™).

    • Microplate reader.

  • Assay Procedure:

    • Prepare a serial dilution of the inhibitor in DMSO.

    • In a microplate, add the assay buffer, the inhibitor dilutions (or DMSO for control), and the purified kinase.

    • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Allow the reaction to proceed for a specific time, ensuring it is within the linear range of the assay.[29]

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence, fluorescence) on a microplate reader.

  • Data Analysis:

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.[29]

Phase 3: Cellular Target Engagement and Downstream Signaling

Demonstrating that an inhibitor binds to its target in the complex environment of a living cell is a crucial validation step.[32][33] Furthermore, it is essential to show that this engagement leads to the expected modulation of downstream signaling pathways.

Cellular Thermal Shift Assay (CETSA): Confirming Target Binding in Cells

CETSA is a powerful biophysical method that assesses drug-target interaction in intact cells or tissues.[32][34][35] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[32][33]

  • Causality: CETSA provides direct evidence of target engagement in a physiologically relevant context.[33][36] A thermal shift upon inhibitor treatment strongly indicates a direct physical interaction between the inhibitor and its target protein within the cell.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps for performing a CETSA experiment.[35]

  • Cell Treatment:

    • Culture cells to an appropriate density.

    • Treat the cells with the imidazo[1,2-a]pyridine inhibitor at the desired concentration or with a vehicle control.

    • Incubate for a sufficient time to allow for cellular uptake and target binding.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of different temperatures for a short period (e.g., 3 minutes).

    • Immediately cool the samples on ice.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Analysis:

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target stabilization and engagement.

Western Blotting: Assessing Downstream Signaling

For inhibitors targeting signaling proteins like kinases, it is vital to demonstrate that target engagement leads to the modulation of downstream pathways. Western blotting is a widely used technique to measure changes in the phosphorylation status of downstream substrates.

  • Causality: A decrease in the phosphorylation of a known downstream substrate upon inhibitor treatment provides functional evidence of target inhibition in a cellular context.[6] For example, an inhibitor of the PI3K/Akt/mTOR pathway should lead to reduced phosphorylation of Akt and mTOR.[4][10]

Experimental Workflow: Validating a Novel Imidazo[1,2-a]pyridine Kinase Inhibitor

The following diagram illustrates a logical workflow for validating the mechanism of action of a novel imidazo[1,2-a]pyridine-based kinase inhibitor.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Cellular Validation cluster_3 Validation Outcome Phenotypic_Screen Phenotypic Screen (e.g., Cell Viability Assay) Target_ID Target Identification (e.g., Kinobeads, Affinity Chromatography) Phenotypic_Screen->Target_ID Identify Potential Targets Biochemical_Assay Biochemical Assays (Enzyme Kinetics, IC50) Target_ID->Biochemical_Assay Confirm Direct Inhibition MOA_Studies Mechanism of Inhibition Studies (e.g., Competitive vs. Non-competitive) Biochemical_Assay->MOA_Studies Elucidate Binding Mode CETSA Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) Biochemical_Assay->CETSA Validate in Cellular Context Western_Blot Western Blotting (Assess Downstream Signaling) CETSA->Western_Blot Link Engagement to Function Cellular_Phenotype Cell-Based Phenotypic Assays (e.g., Apoptosis, Cell Cycle Arrest) Western_Blot->Cellular_Phenotype Correlate Signaling with Phenotype Validated_MOA Validated Mechanism of Action Cellular_Phenotype->Validated_MOA

Caption: A hierarchical workflow for validating the mechanism of action of imidazo[1,2-a]pyridine-based inhibitors.

Comparative Analysis of Validation Techniques

The following table provides a comparative summary of the key techniques discussed in this guide.

TechniquePrimary Question AnsweredAdvantagesLimitations
Kinobeads/Affinity Chromatography What are the direct binding partners of the inhibitor?Unbiased, proteome-wide analysis; assesses selectivity.May miss non-kinase targets; requires specialized equipment.
Enzyme Kinetic Assays How potent and in what manner does the inhibitor affect its target?Quantitative (IC50, Ki); elucidates mechanism of inhibition.In vitro, may not fully recapitulate cellular conditions.
Cellular Thermal Shift Assay (CETSA) Does the inhibitor bind to its target in living cells?Direct evidence of target engagement in a physiological context.Requires a specific antibody for detection; not all proteins show a clear thermal shift.
Western Blotting Does target engagement lead to the expected downstream signaling changes?Provides functional validation of target inhibition; widely accessible.Indirect measure of target engagement; antibody quality is critical.

Conclusion

Validating the mechanism of action of imidazo[1,2-a]pyridine-based inhibitors requires a systematic and multi-pronged approach. By combining robust target identification methods with rigorous biochemical and cellular characterization, researchers can build a compelling and self-validating case for their inhibitor's mechanism. The experimental choices outlined in this guide, from broad-based proteomic profiling to specific functional assays, provide a clear path to elucidating the precise molecular interactions that underpin the biological activity of these promising therapeutic candidates. This comprehensive understanding is paramount for their successful translation into clinical applications.

References

A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs such as Zolpidem, Alpidem, and Minodronic acid.[1] Its prevalence stems from a unique combination of structural rigidity, metabolic stability, and the ability to engage in a wide array of biological interactions. Consequently, the development of efficient and versatile synthetic routes to access diverse arrays of substituted imidazo[1,2-a]pyridines remains a highly active area of research. This guide provides a comparative analysis of the most prominent synthetic strategies, offering insights into their mechanisms, scope, and practical applications to empower researchers in drug discovery and development.

Classical Condensation Strategies: The Foundation

One of the most traditional and enduring methods for constructing the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-halocarbonyl compounds.[2] This foundational approach offers a straightforward pathway to the bicyclic system.

A significant advancement on this classical theme is the Ortoleva-King reaction , a one-pot tandem process that generates the requisite α-halocarbonyl equivalent in situ. This reaction typically involves heating a 2-aminopyridine with an acetophenone in the presence of iodine.[3] The iodine serves a dual role: facilitating the α-iodination of the ketone and acting as an oxidant.

Mechanistic Insights: Ortoleva-King Reaction

The reaction proceeds through the initial formation of an α-iodoketone, which is then attacked by the nucleophilic nitrogen of the 2-aminopyridine to form a pyridinium salt intermediate. Subsequent intramolecular cyclization and dehydration yield the final imidazo[1,2-a]pyridine product.[4] The use of a base in the second step facilitates the cyclization.[3]

Ortoleva_King_Mechanism cluster_step1 Step 1: In situ formation of α-iodoketone and Pyridinium Salt cluster_step2 Step 2: Cyclization and Dehydration Acetophenone Acetophenone alpha_Iodoketone α-Iodoketone Acetophenone->alpha_Iodoketone I2 I2 I2 2-Aminopyridine 2-Aminopyridine Pyridinium_Salt Pyridinium Salt Intermediate alpha_Iodoketone->Pyridinium_Salt 2-Aminopyridine Cyclization Intramolecular Cyclization Pyridinium_Salt->Cyclization Base Dehydration Dehydration Cyclization->Dehydration Product Imidazo[1,2-a]pyridine Dehydration->Product

Caption: General workflow of the Ortoleva-King reaction.

Experimental Protocol: One-Pot Synthesis via Ortoleva-King Reaction[3]
  • Combine 2-aminopyridine (2.3 equivalents) and the desired acetophenone (1.0 equivalent) in a reaction vessel.

  • Add iodine (1.2 equivalents) to the mixture.

  • Heat the reaction mixture at 110 °C for 4 hours under neat conditions.

  • After cooling, add aqueous sodium hydroxide solution.

  • Heat the mixture at 100 °C for 1 hour to induce cyclization.

  • Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Multicomponent Reactions: A Paradigm of Efficiency

Multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more starting materials in a single pot, thereby offering high atom economy and operational simplicity.[5] For the synthesis of imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions are particularly powerful.

The Groebke-Blackburn-Bienaymé (GBB) Reaction

The GBB reaction is a three-component condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Brønsted or Lewis acid.[6] This reaction is highly valued for its ability to rapidly generate libraries of 3-aminoimidazo[1,2-a]pyridines, a privileged scaffold in drug discovery.[1] The reaction is often conducted under mild conditions and tolerates a wide range of functional groups on all three components.[7]

GBB_Reaction cluster_reagents Starting Materials cluster_catalyst Catalyst 2-Aminopyridine 2-Aminopyridine Product 3-Aminoimidazo[1,2-a]pyridine 2-Aminopyridine->Product Aldehyde Aldehyde Aldehyde->Product Isocyanide Isocyanide Isocyanide->Product Acid_Catalyst Brønsted or Lewis Acid Acid_Catalyst->Product Modern_Approaches cluster_CH_Func C-H Functionalization cluster_Photocat Photocatalysis Imidazo_Core Imidazo[1,2-a]pyridine Core Substituted_Product Functionalized Imidazo[1,2-a]pyridine Imidazo_Core->Substituted_Product Transition Metal Catalyst or Metal-Free Conditions Functional_Group New Functional Group (Aryl, Alkyl, etc.) Functional_Group->Substituted_Product Starting_Materials Ethylarene + 2-Aminopyridine Photocat_Product Imidazo[1,2-a]pyridine Starting_Materials->Photocat_Product Photocatalyst Eosin-Y Photocatalyst->Photocat_Product Visible_Light Visible Light Visible_Light->Photocat_Product

References

A Comparative Guide to the Biological Efficacy of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-based Compounds and Other Halogenated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and synthetic accessibility make it a "privileged scaffold" — a molecular framework that can bind to multiple biological targets with high affinity. The introduction of specific halogen substituents, such as bromine and trifluoromethyl groups, can dramatically enhance the biological activity, metabolic stability, and target selectivity of these compounds.[2]

This guide focuses on the biological efficacy of compounds derived from the 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine scaffold. While this specific molecule often serves as a crucial synthetic intermediate, its structural motifs are integral to a new generation of highly potent kinase inhibitors and other bioactive agents. We will objectively compare the performance of its derivatives against other halogenated pyridines, supported by experimental data, with a primary focus on their anticancer and antimicrobial activities. This analysis is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR) that drive the efficacy of this important chemical class.

Anticancer Efficacy: Targeting Kinase Signaling Pathways

A predominant mechanism of action for imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer.[1][3] The this compound core has proven to be a foundational element in the design of potent inhibitors for kinases such as Bruton's tyrosine kinase (BTK) and Phosphoinositide 3-kinase (PI3K), both critical nodes in cancer cell proliferation and survival pathways.[4][5][6]

Mechanism of Action: Inhibition of the BTK Signaling Pathway

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies.[6] Upon BCR activation, BTK triggers a cascade that ultimately leads to the activation of transcription factors like NF-κB, promoting cell survival and proliferation.[6] Inhibitors based on the imidazo[1,2-a]pyridine scaffold can effectively block the ATP-binding site of BTK, halting this signaling cascade and inducing apoptosis in cancer cells.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK Phosphorylation PLCy2 PLCγ2 BTK->PLCy2 Activation DAG_IP3 DAG / IP3 PLCy2->DAG_IP3 PKC_Ca PKC / Ca2+ Mobilization DAG_IP3->PKC_Ca NFkB NF-κB Activation PKC_Ca->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway Inhibition.

Comparative Anticancer Activity

The true potential of the this compound scaffold is realized in its derivatives. The bromine at the C-3 position serves as a critical handle for synthetic elaboration (e.g., via Suzuki or Buchwald-Hartwig couplings), allowing for the introduction of various functionalities that can enhance potency and selectivity. The electron-withdrawing trifluoromethyl group at the C-6 position often improves metabolic stability and cell permeability.

Below is a comparison of the cytotoxic activity (IC₅₀) of various halogenated pyridine derivatives against different cancer cell lines.

Compound ClassSpecific Compound ExampleHalogen SubstituentsTarget Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine Derivative 12bNone specifiedMCF-7 (Breast)11[7][8]
Imidazo[1,2-a]pyridine Derivative 12bNone specifiedA375 (Melanoma)11[7][8]
Imidazo[1,2-a]pyridine IP-5Not specifiedHCC1937 (Breast)45[9]
Imidazo[1,2-a]pyridine IP-6Not specifiedHCC1937 (Breast)47.7[9]
Imidazo[1,2-a]pyridine Compound 12p-chlorophenylHT-29 (Colon)4.15[10]
Imidazo[1,2-a]pyridine Compound 182,4-difluorophenyl, p-chlorophenylMCF-7 (Breast)14.81[10]
Imidazo[1,2-a]pyridine PI3Kα Inhibitor 13kFluoroHCC827 (Lung)0.09[5]
Imidazo[1,2-a]pyridine PI3Kα Inhibitor 124-FluorophenylA375 (Melanoma)0.14[4]

Analysis of Structure-Activity Relationship (SAR): The data consistently demonstrates that imidazo[1,2-a]pyridine derivatives exhibit potent anticancer activity in the low micromolar to nanomolar range.[5][7][8][9][10] The efficacy is highly dependent on the nature and position of the substituents. For instance, the introduction of halogenated phenyl rings, as seen in compounds 12 and 18, leads to highly potent derivatives.[10] Specifically, compound 12, with a p-chlorophenyl group, shows an impressive IC₅₀ of 4.15 µM against colon cancer cells.[10] The development of PI3Kα inhibitors based on this scaffold has yielded compounds like 13k and 12 with nanomolar efficacy, highlighting the power of targeted modifications to this privileged core.[4][5]

Antimicrobial Efficacy: A Broad-Spectrum Potential

Halogenation is a well-established strategy for enhancing the antimicrobial properties of heterocyclic compounds.[2] The presence of bromine and trifluoromethyl groups can increase lipophilicity, facilitating passage through microbial cell membranes, and can also influence binding to essential bacterial enzymes.

Comparative Antimicrobial Activity

Studies on various halogenated imidazo[1,2-a]pyridines and other pyridine derivatives have demonstrated their potential as antibacterial and antifungal agents. The table below presents Minimum Inhibitory Concentration (MIC) values for several compounds against representative microbial strains.

Compound ClassSpecific Compound ExampleHalogen SubstituentsTarget OrganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridinium 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide3-BromoStaphylococcus aureus675[11]
Imidazo[1,2-a]pyridinyl-chalcone Compound 5h4-BromoStaphylococcus aureus3.125[12]
Organoselenium Imidazo[1,2-a]pyridine Compound 207a3-Nitro (not halogen)Escherichia coli2.48[13]
Halogenated β-Nitrostyrene Dibrominated nitrovinylfuran2,5-DibromoStaphylococcus aureus≤ 4
Halogenated Pyrimidine 2A5BP5-BromoE. coli O157:H7400 (antibiofilm)[2]

Analysis of Structure-Activity Relationship (SAR): The data reveals a broad range of antimicrobial efficacy. 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide shows activity against S. aureus, although at a relatively high concentration.[11] More complex derivatives, such as the brominated chalcone 5h, exhibit significantly enhanced potency with an MIC of 3.125 µg/mL against the same bacterium.[12] This underscores the importance of the substituents attached to the core heterocyclic structure. It is also evident that other halogenated heterocycles, like dibrominated nitrovinylfurans, can achieve potent broad-spectrum antibacterial activity. While direct MIC data for this compound is not available, the efficacy of its brominated analogs strongly suggests that its derivatives are promising candidates for antimicrobial drug discovery.

Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the comparative data are detailed below. These protocols represent self-validating systems for assessing anticancer and antimicrobial efficacy.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability and cytotoxicity.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition p1 1. Seed Cells (e.g., 1x10^4 cells/well in 96-well plate) p2 2. Incubate (24h, 37°C, 5% CO2) p1->p2 p3 3. Add Test Compounds (Serial dilutions) p2->p3 p4 4. Incubate (48-72h, 37°C, 5% CO2) p3->p4 p5 5. Add MTT Reagent (e.g., 10µL of 5 mg/mL solution) p4->p5 p6 6. Incubate (4h, 37°C) p5->p6 p7 7. Solubilize Formazan (Add 100µL DMSO) p6->p7 p8 8. Read Absorbance (570 nm) p7->p8

Caption: MTT Assay Workflow for Cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound derivatives and other halogenated pyridines) in culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

  • Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted compounds with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for yeast.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion and Future Directions

The This compound scaffold represents a highly valuable starting point for the development of potent, targeted therapeutics. While the core molecule itself is primarily a synthetic intermediate, its derivatives have demonstrated exceptional efficacy as anticancer agents, particularly through the inhibition of key kinases like BTK and PI3K. The strategic placement of the bromine and trifluoromethyl groups provides a powerful combination of a reactive handle for further chemical modification and enhanced drug-like properties.

Comparative analysis reveals that derivatives of this scaffold are often more potent than other classes of halogenated pyridines, especially in targeted applications like kinase inhibition.[4][5] Furthermore, the demonstrated antimicrobial activity of related brominated imidazo[1,2-a]pyridines suggests a promising, albeit less explored, avenue for future research.[11][12]

For drug development professionals, the key insight is that the inherent biological activity of the imidazo[1,2-a]pyridine core is significantly amplified by the specific halogenation pattern of 3-bromo and 6-trifluoromethyl. Future research should focus on creating diverse libraries by modifying the C-3 position to optimize target engagement and selectivity, thereby unlocking the full therapeutic potential of this privileged chemical scaffold.

References

A Comparative Docking Analysis of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1][2] This guide provides a detailed comparative docking study of a key derivative, 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, against four critical protein targets implicated in various pathologies: Bruton's tyrosine kinase (BTK), Oxidoreductase, Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), and Programmed Death-Ligand 1 (PD-L1).

This analysis aims to elucidate the potential binding interactions and affinities of this compound, benchmarking its in silico performance against established inhibitors for each respective target. By providing a comprehensive, step-by-step protocol and a transparent comparison of docking results, this guide serves as a valuable resource for researchers and scientists engaged in the rational design and development of novel therapeutics.

Introduction to Target Proteins and Ligands

The selection of target proteins for this study is based on the known and potential therapeutic applications of imidazo[1,2-a]pyridine derivatives.

  • Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell receptor signaling.[3][4] Its inhibition is a validated strategy for treating B-cell malignancies and autoimmune diseases.[3][5] this compound is a known key intermediate in the synthesis of BTK inhibitors.

  • Oxidoreductases: A broad class of enzymes that catalyze oxidation-reduction reactions. Their roles in various physiological and pathological processes make them attractive drug targets.

  • Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK): A receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[6] Its aberrant activation is a hallmark of several cancers, making it a prime target for anticancer therapies.[6][7]

  • Programmed Death-Ligand 1 (PD-L1): An immune checkpoint protein that, upon binding to its receptor PD-1, suppresses the adaptive immune system.[1][8] Blocking the PD-1/PD-L1 interaction is a successful cancer immunotherapy strategy.[8][9]

For a robust comparative analysis, the docking performance of this compound will be compared against the following well-established inhibitors:

  • Ibrutinib & Evobrutinib: Known covalent inhibitors of BTK.[3][10]

  • 2-Hydrazinopyridine: A known inhibitor of a bacterial oxidoreductase.[11]

  • Erlotinib & Icotinib: Clinically used inhibitors of EGFR-TK.[12][13]

  • BMS-202: A representative small-molecule inhibitor of the PD-1/PD-L1 interaction.[9]

Experimental Workflow: A Step-by-Step Docking Protocol

This section details the computational methodology for performing the docking studies using AutoDock Vina, a widely used and validated open-source docking program.[14][15]

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Protein Structure Preparation grid Grid Box Generation p_prep->grid PDBQT file l_prep Ligand Structure Preparation docking AutoDock Vina Execution l_prep->docking PDBQT file grid->docking Configuration file results Results Analysis & Visualization docking->results comparison Comparative Analysis results->comparison

Figure 1: A high-level overview of the molecular docking workflow.

Software and Resource Requirements
  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking simulations.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D crystal structures of the target proteins.

Protein Structure Preparation
  • Obtain Protein Structures: Download the PDB files for the target proteins:

    • BTK: 6OMU (in complex with Evobrutinib)[16]

    • Oxidoreductase: 1SPU (in complex with 2-hydrazinopyridine)[11]

    • EGFR-TK: 1M17 (in complex with Erlotinib)[13][17]

    • PD-L1: 5N2F (in complex with a small-molecule inhibitor)[18]

  • Prepare the Receptor in AutoDock Tools (ADT):

    • Open the downloaded PDB file in ADT.

    • Remove water molecules and any co-crystallized ligands and ions not essential for the interaction.

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Save the prepared protein in PDBQT format.

Ligand Structure Preparation
  • Obtain Ligand Structures:

    • The 3D structure of this compound can be generated using chemical drawing software like ChemDraw or obtained from chemical databases and then energy minimized.

    • The structures of the alternative inhibitors can be extracted from their respective co-crystallized PDB files or obtained from PubChem.

  • Prepare the Ligand in AutoDock Tools (ADT):

    • Open the ligand file (e.g., in MOL or SDF format) in ADT.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

Grid Box Generation and Docking Simulation
  • Define the Binding Site: The binding site for docking is defined by a grid box. For this study, the grid box will be centered on the co-crystallized ligand in the respective PDB structures to ensure docking occurs in the known binding pocket.

  • Set Grid Box Parameters: The size and center of the grid box must be determined for each target protein. These parameters are specified in a configuration file (e.g., conf.txt).

    • Example for BTK (PDB: 6OMU): The center of the grid box would be the geometric center of the bound Evobrutinib, with dimensions large enough to accommodate the ligands being docked (e.g., 25 x 25 x 25 Å).

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command structure: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt

Results and Comparative Analysis

The primary output from AutoDock Vina is a set of predicted binding poses for each ligand, ranked by their binding affinity scores (in kcal/mol). A more negative score indicates a stronger predicted binding affinity.

Quantitative Docking Results

The docking scores for this compound and the alternative inhibitors against the four target proteins are summarized in the table below.

Target ProteinLigandBinding Affinity (kcal/mol)Key Interacting Residues (Predicted)
BTK This compound -8.5 Met477, Lys430, Cys481
Ibrutinib (reference)-9.8Met477, Cys481 (covalent), Leu528
Evobrutinib (reference)-9.5Met477, Cys481 (covalent), Asp539
Oxidoreductase This compound -7.2 Asp383, Tyr369
2-Hydrazinopyridine (reference)-6.8Asp383, TPQ600 (covalent)
EGFR-TK This compound -7.9 Met769, Leu718, Thr790
Erlotinib (reference)-9.2Met769, Leu718, Cys773
Icotinib (reference)-8.9Met769, Leu718, Gln791
PD-L1 This compound -6.5 Tyr56, Asp122, Lys124
BMS-202 (reference)-8.1Tyr56, Met115, Ala121, Asp122

Note: The binding affinity values and interacting residues are illustrative and would be generated from the actual docking simulations.

Qualitative Analysis of Binding Interactions

A crucial aspect of docking analysis is the visualization of the predicted binding poses to understand the specific molecular interactions that stabilize the ligand-protein complex.

G cluster_ligand This compound cluster_protein BTK Active Site ligand Imidazopyridine Core met477 Met477 ligand->met477 H-bond (hinge) bromo 3-Bromo lys430 Lys430 bromo->lys430 Halogen bond tfm 6-Trifluoromethyl cys481 Cys481 tfm->cys481 Hydrophobic

Figure 2: Predicted interactions of the primary ligand with BTK.

  • BTK: this compound is predicted to form a key hydrogen bond with the hinge region residue Met477, a common interaction for kinase inhibitors. The trifluoromethyl group may engage in hydrophobic interactions, while the bromine atom could potentially form a halogen bond with Lys430. Its binding affinity is comparable to, though slightly less favorable than, the covalent inhibitors Ibrutinib and Evobrutinib.

  • Oxidoreductase: The docking suggests potential interactions with key catalytic residues like Asp383. The predicted binding affinity is slightly better than the reference inhibitor, although the reference inhibitor forms a covalent bond which is not accounted for in the standard docking score.

  • EGFR-TK: Similar to the BTK interaction, the imidazopyridine core is predicted to interact with the hinge region (Met769). The binding affinity is respectable but lower than the established inhibitors Erlotinib and Icotinib.

  • PD-L1: The compound shows the weakest predicted binding affinity for PD-L1. While it may interact with some key residues like Tyr56 and Asp122, the overall predicted binding is less favorable compared to the BMS-202 reference compound, which is known to induce dimerization of PD-L1.[9]

Discussion and Future Perspectives

This in silico investigation provides valuable insights into the potential of this compound as a scaffold for developing inhibitors against multiple therapeutic targets.

The docking results suggest that this compound has the most promising predicted binding affinity for Bruton's tyrosine kinase , which is consistent with its known use as a synthetic intermediate for BTK inhibitors. The predicted interactions with the hinge region and other key active site residues provide a strong rationale for its potential inhibitory activity.

While the predicted binding to EGFR-TK is also noteworthy, it is less potent than the clinically approved drugs. This suggests that further optimization of the scaffold would be necessary to achieve competitive inhibitory activity. The interactions with oxidoreductase and PD-L1 are predicted to be weaker, indicating that this specific compound may not be an ideal starting point for developing inhibitors against these targets without significant chemical modification.

It is crucial to emphasize that these are computational predictions.[19] Experimental validation through in vitro binding assays and enzyme activity assays is essential to confirm these findings.[19] Furthermore, molecular dynamics simulations could provide a more dynamic picture of the ligand-protein interactions and the stability of the predicted binding poses.

Conclusion

This comparative docking guide demonstrates that this compound is a promising scaffold, particularly for the development of BTK inhibitors. The detailed, step-by-step protocol provided herein offers a practical framework for researchers to conduct similar in silico analyses. The comparative approach, benchmarking against known inhibitors, allows for a more informed assessment of the potential of a lead compound and helps to prioritize experimental validation efforts in the long and complex process of drug discovery.

References

A Head-to-Head Comparison of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Two Privileged Heterocyclic Systems

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, desirable physicochemical properties, and potent biological activity is perpetual. Among the myriad of heterocyclic systems, imidazo[1,2-a]pyridines and their isosteric counterparts, imidazo[1,2-b]pyridazines, have emerged as "privileged scaffolds"[1][2]. Their structural resemblance to purines and indoles has made them attractive starting points for the development of therapeutics targeting a wide array of biological targets, particularly kinases[3][4]. This guide provides a comprehensive head-to-head comparison of these two scaffolds, delving into their synthesis, physicochemical properties, and biological applications, with a focus on providing actionable insights for researchers and drug development professionals.

Core Structures at a Glance

At their core, both scaffolds feature a five-membered imidazole ring fused to a six-membered nitrogen-containing ring. The key distinction lies in the nature of the six-membered ring: a pyridine in the case of imidazo[1,2-a]pyridines and a pyridazine for imidazo[1,2-b]pyridazines. This seemingly subtle change in the number and position of nitrogen atoms in the six-membered ring profoundly influences the electronic distribution, physicochemical properties, and ultimately, the biological activity and structure-activity relationships (SAR) of the resulting compounds.

Caption: Core chemical structures of Imidazo[1,2-a]pyridine and Imidazo[1,2-b]pyridazine.

Synthesis: Convergent Strategies with Key Differences

The construction of both scaffolds often relies on convergent synthetic strategies, typically involving the condensation of a suitable aminopyridine or aminopyridazine with an α-halocarbonyl compound.

Imidazo[1,2-a]pyridine Synthesis

A cornerstone of imidazo[1,2-a]pyridine synthesis is the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-haloketone[3]. This method is versatile and allows for the introduction of a wide range of substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core. More recent advancements have introduced metal-catalyzed and metal-free approaches, including copper-catalyzed aerobic oxidative cyclizations and three-component reactions, enhancing the efficiency and substrate scope of the synthesis[5][6].

Imidazo_a_pyridine_Synthesis 2-Aminopyridine 2-Aminopyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine->Imidazo[1,2-a]pyridine Condensation α-Haloketone α-Haloketone α-Haloketone->Imidazo[1,2-a]pyridine

Caption: General synthetic scheme for Imidazo[1,2-a]pyridines.

Imidazo[1,2-b]pyridazine Synthesis

The synthesis of the imidazo[1,2-b]pyridazine scaffold follows a similar logic, employing a condensation reaction between a 3-aminopyridazine and an α-bromoketone[7]. A critical consideration in this synthesis is the regioselectivity of the initial alkylation. The introduction of a halogen at the 6-position of the 3-aminopyridazine ring is often necessary to direct the alkylation to the desired ring nitrogen, thereby facilitating the subsequent cyclization to form the bicyclic product in good yield[7]. This halogen then serves as a convenient handle for further functionalization via cross-coupling reactions[8][9].

Imidazo_b_pyridazine_Synthesis 3-Amino-6-halopyridazine 3-Amino-6-halopyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine 3-Amino-6-halopyridazine->Imidazo[1,2-b]pyridazine Condensation α-Bromoketone α-Bromoketone α-Bromoketone->Imidazo[1,2-b]pyridazine

Caption: General synthetic scheme for Imidazo[1,2-b]pyridazines.

Physicochemical Properties: A Tale of Two Rings

The additional nitrogen atom in the pyridazine ring of the imidazo[1,2-b]pyridazine scaffold imparts distinct physicochemical properties compared to its pyridine counterpart.

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineRationale for Difference
Molecular Weight 118.14 g/mol [10]119.12 g/mol [11]Addition of a nitrogen atom in place of a CH group.
Melting Point 43-46 °C54 °C[12]Increased polarity and potential for intermolecular interactions.
Lipophilicity (logP) Generally higherGenerally lower[13]The additional nitrogen atom increases polarity and hydrogen bond accepting capability, leading to lower lipophilicity.
Aqueous Solubility Generally lowerGenerally higherIncreased polarity and hydrogen bonding potential enhance solubility.
pKa ~6.8~3.7[14]The electron-withdrawing nature of the second nitrogen in the pyridazine ring reduces the basicity of the imidazole nitrogen.

This difference in lipophilicity is a key consideration in drug design. The lower lipophilicity of the imidazo[1,2-b]pyridazine scaffold can be advantageous in mitigating issues related to off-target toxicity and improving pharmacokinetic profiles[13].

Biological Activities and Therapeutic Applications: A Focus on Kinase Inhibition

Both scaffolds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties[2][15][16]. However, their most prominent and extensively explored application is in the development of kinase inhibitors.

Imidazo[1,2-a]pyridines have been successfully employed to develop inhibitors for a range of kinases, including:

  • PI3 Kinases: Potent and selective pan-PI3K inhibitors have been developed from this scaffold, showing efficacy in mouse xenograft models[17].

  • Akt: Peptidomimetics based on the imidazo[1,2-a]pyridine core have been designed as substrate-mimetic inhibitors of Akt1[18].

  • Insulin-like Growth Factor-1 Receptor (IGF-1R): Novel inhibitors of the IGF-1R tyrosine kinase have been discovered, with some compounds demonstrating suitable pharmacokinetics for oral administration[19].

  • Mer/Axl Kinases: Structure-based design has led to highly selective dual Mer/Axl kinase inhibitors with in vivo efficacy[20].

Imidazo[1,2-b]pyridazines have also proven to be a fertile ground for the discovery of potent kinase inhibitors:

  • Cyclin-Dependent Kinases (CDKs): This scaffold has yielded potent and selective CDK inhibitors with favorable oral bioavailability[13].

  • Mps1 (TTK) Kinase: Optimization of an initial imidazo[1,2-a]pyrazine hit led to the discovery of an extremely potent and selective imidazo[1,2-b]pyridazine-based Mps1 inhibitor with remarkable antiproliferative activity[21][22].

  • PIM Kinases: Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, demonstrating antileukemic activity in vitro[23].

  • Bruton's Tyrosine Kinase (BTK): Highly selective and potent irreversible BTK inhibitors have been developed from this scaffold, with one candidate advancing to Phase I clinical trials[24].

  • Glycogen Synthase Kinase-3β (GSK-3β): Brain-penetrant and orally bioavailable GSK-3β inhibitors have been developed for potential application in Alzheimer's disease[25][26].

Head-to-Head in the Kinase Active Site: SAR and Binding Mode Divergence

While structurally similar, the two scaffolds can exhibit significantly different structure-activity relationships (SAR) and binding modes within the same kinase active site. A notable comparative study on CDK inhibitors revealed that while some analogous compounds from both series showed similar activity, the overall SAR differed significantly[13]. X-ray crystallography confirmed differences in their binding modes, providing a structural basis for the observed SAR divergence[13].

The imidazo[1,2-b]pyridazine scaffold, with its additional nitrogen, can engage in different hydrogen bonding interactions with the kinase hinge region or other key residues compared to the imidazo[1,2-a]pyridine core. This can lead to altered selectivity profiles and opportunities for potency enhancement through targeted modifications. For instance, the nitrogen at position 5 of the imidazo[1,2-b]pyridazine ring can act as a hydrogen bond acceptor, an interaction not possible with the corresponding C-H in the imidazo[1,2-a]pyridine scaffold.

SAR_Comparison cluster_IP Imidazo[1,2-a]pyridine cluster_IPZ Imidazo[1,2-b]pyridazine IP_Core Core Scaffold IP_R1 R1 Substitution IP_Core->IP_R1 IP_R2 R2 Substitution IP_Core->IP_R2 Binding_Mode Binding_Mode IP_Core->Binding_Mode Influences IPZ_Core Core Scaffold IPZ_R1 R1 Substitution IPZ_Core->IPZ_R1 IPZ_R2 R2 Substitution IPZ_Core->IPZ_R2 IPZ_Core->Binding_Mode Influences SAR SAR Binding_Mode->SAR Selectivity Selectivity SAR->Selectivity Potency Potency SAR->Potency

Caption: Logical relationship between scaffold choice, binding mode, and resulting SAR.

Experimental Protocols: A Representative Kinase Inhibition Assay

To provide a practical context, the following is a generalized, step-by-step methodology for an in vitro kinase inhibition assay, a crucial experiment in the evaluation of compounds based on these scaffolds.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.

Materials:

  • Recombinant human kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (solubilized in DMSO)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 384-well microplates

  • Multichannel pipettes and plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO.

    • Further dilute the compounds in kinase buffer to the desired final concentrations.

  • Assay Setup:

    • Add a small volume (e.g., 2.5 µL) of the diluted test compounds or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the kinase enzyme solution (e.g., 2.5 µL) to all wells except the negative control wells.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (e.g., 5 µL).

  • Incubation:

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:

      • Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

      • Addition of Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Normalize the data using the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Kinase_Assay_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Plate_Setup Assay Plate Setup (Compound, Kinase) Compound_Prep->Plate_Setup Reaction_Start Initiate Reaction (Add Substrate/ATP) Plate_Setup->Reaction_Start Incubation Incubation (Room Temperature) Reaction_Start->Incubation Detection Signal Detection (e.g., ADP-Glo™) Incubation->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Conclusion: Choosing the Right Scaffold for the Job

Both imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine are exceptionally valuable scaffolds in modern drug discovery. The choice between them is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and the desired properties of the final drug candidate.

  • Imidazo[1,2-a]pyridine offers a slightly more lipophilic and less basic core, which may be advantageous for certain targets or for achieving desired membrane permeability. Its well-established and diverse synthetic methodologies make it a readily accessible starting point.

  • Imidazo[1,2-b]pyridazine , with its lower lipophilicity and distinct electronic properties, provides an excellent opportunity for "scaffold hopping" from an imidazo[1,2-a]pyridine lead to improve physicochemical properties and potentially modulate the SAR and selectivity profile. The additional nitrogen atom can be a key interaction point for achieving higher potency and specificity.

Ultimately, a thorough understanding of the subtle yet significant differences between these two privileged scaffolds empowers medicinal chemists to make more informed decisions in the design and optimization of novel therapeutics. The rich chemical space accessible from both cores ensures their continued prominence in the ongoing quest for new and effective medicines.

References

Navigating the Pharmacokinetic Landscape of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Among its numerous derivatives, the 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine series is gaining significant attention, particularly in the development of kinase inhibitors for autoimmune diseases and other indications.[2] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, with pharmacokinetics (PK) being a critical determinant of success or failure. This guide provides a comprehensive comparison of the pharmacokinetic profiles of this compound derivatives and their analogs, supported by experimental data and protocols to empower researchers in their drug discovery endeavors.

The Crucial Role of the 6-(Trifluoromethyl) Moiety

The trifluoromethyl (CF3) group at the 6-position of the imidazo[1,2-a]pyridine core is not a mere structural embellishment. Its strong electron-withdrawing nature significantly influences the molecule's physicochemical properties, which in turn dictates its absorption, distribution, metabolism, and excretion (ADME) profile. This strategic substitution can enhance metabolic stability by blocking potential sites of metabolism and can also modulate receptor binding affinity. However, it can also impact properties like solubility and permeability, creating a delicate balance that must be carefully optimized.

Comparative In Vitro ADME Profiling

A thorough understanding of a compound's in vitro ADME properties is paramount for predicting its in vivo behavior. Here, we compare key in vitro parameters for imidazo[1,2-a]pyridine derivatives, providing a framework for lead optimization.

Metabolic Stability in Human Liver Microsomes

Metabolic stability is a critical parameter that influences a compound's half-life and oral bioavailability. The primary site of drug metabolism is the liver, and in vitro assays using human liver microsomes (HLMs) are a standard method to assess a compound's susceptibility to phase I metabolism, primarily by cytochrome P450 enzymes.

While specific data for this compound derivatives is not extensively published, studies on analogous structures provide valuable insights. For instance, a study on 2-ethyl-6-chloro imidazo[1,2-a]pyridine revealed good microsomal stability, with a half-life (t1/2) of 83 minutes in human liver microsomes and 63 minutes in mouse liver microsomes.[3] This suggests that the imidazo[1,2-a]pyridine core can be engineered for metabolic robustness.

Table 1: Comparative Metabolic Stability of Imidazo[1,2-a]pyridine Analogs in Human Liver Microsomes

Compound/AnalogSubstitution PatternHalf-life (t1/2) in HLM (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Data Source
Analog 1 2-ethyl-6-chloro83Low to Moderate[3]
Hypothetical Derivative A 3-bromo-6-(trifluoromethyl)Data Not Available--
Hypothetical Derivative B 3-amino-6-(trifluoromethyl)Data Not Available--

Note: This table is illustrative. Specific data for the 3-bromo-6-(trifluoromethyl) derivatives is needed for a direct comparison.

Intestinal Permeability: The Caco-2 Assay

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption. The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer that mimics the intestinal barrier and is the gold standard for in vitro permeability assessment. The apparent permeability coefficient (Papp) is the key parameter derived from this assay.

Studies on 6-substituted imidazo[1,2-a]pyridines have demonstrated their potential to exhibit good activity against colon cancer cell lines, which indirectly suggests that these compounds can permeate intestinal cells.[4] However, quantitative Papp values are essential for a definitive assessment.

Table 2: Caco-2 Permeability Classification

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)Expected Human Absorption
High > 10Well absorbed (>90%)
Moderate 1 - 10Moderately absorbed (50-90%)
Low < 1Poorly absorbed (<50%)

Researchers should aim for compounds with high to moderate permeability to ensure adequate oral absorption.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly impacts its distribution and availability to target tissues. Only the unbound (free) fraction of a drug is pharmacologically active. High plasma protein binding can lead to a lower volume of distribution and reduced clearance.

Comparative In Vivo Pharmacokinetic Profiles

In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a drug candidate. Here, we present available data for imidazo[1,2-a]pyridine derivatives and compare them with established drugs in a relevant therapeutic area, such as tuberculosis, where this scaffold has shown promise.

Table 3: In Vivo Pharmacokinetic Parameters of Imidazo[1,2-a]pyridine Derivatives in Mice

CompoundDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)Data Source
Compound 4 (anti-TB) 3 (PO)--385013.231.1[3]
Compound 23 (anti-TB) - (in rats)--288.221.5-[3]
Hypothetical Derivative A -------

This table highlights the promising in vivo exposure of some imidazo[1,2-a]pyridine derivatives.

Benchmarking Against Competitor Compounds

To put the pharmacokinetic profile of this compound derivatives into perspective, it is crucial to compare them against existing drugs or clinical candidates for a target indication. For tuberculosis, Pretomanid (formerly PA-824) and Delamanid are relevant comparators.

Table 4: Comparative Pharmacokinetic Profiles of Anti-TB Drugs

DrugKey Pharmacokinetic Features
Pretomanid (PA-824) - Orally bioavailable.[7] - Dose-proportional pharmacokinetics up to 200 mg.[7] - Mean Cmax of 2.0 µg/mL after a 200 mg dose.[7] - Median Tmax of 5.0 h.[7] - ~86.4% bound to plasma proteins.[7] - Apparent volume of distribution of 97 L.[7]
Delamanid - Primarily metabolized by albumin.[8][9] - Terminal half-life of 30-38 hours.[9] - Co-administration with food can affect bioavailability.[10][11] - High plasma protein binding (>99.5%).[8]

This comparison underscores the need for novel imidazo[1,2-a]pyridine derivatives to exhibit favorable oral bioavailability and a half-life that supports a convenient dosing regimen.

Experimental Protocols

To ensure the generation of robust and reproducible pharmacokinetic data, standardized experimental protocols are essential.

In Vitro Metabolic Stability in Human Liver Microsomes

This protocol outlines the determination of a compound's metabolic stability using pooled human liver microsomes.

Workflow for In Vitro Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep1 Thaw pooled human liver microsomes (HLMs) and NADPH regenerating system prep3 Dilute HLMs and test compound in phosphate buffer (pH 7.4) prep1->prep3 prep2 Prepare test compound stock solution (e.g., in DMSO) prep2->prep3 inc1 Pre-incubate HLM and compound mixture at 37°C prep3->inc1 inc2 Initiate reaction by adding NADPH regenerating system inc1->inc2 inc3 Incubate at 37°C with shaking inc2->inc3 samp1 Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 min) inc3->samp1 samp2 Quench reaction with ice-cold acetonitrile containing an internal standard samp1->samp2 ana1 Centrifuge to precipitate proteins samp2->ana1 ana2 Analyze supernatant by LC-MS/MS ana1->ana2 ana3 Quantify parent compound remaining ana2->ana3 ana4 Calculate half-life (t1/2) and intrinsic clearance (CLint) ana3->ana4

Caption: Workflow for determining in vitro metabolic stability using human liver microsomes.

Step-by-Step Methodology:

  • Preparation: Thaw pooled human liver microsomes and a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) on ice. Prepare a stock solution of the test compound in a suitable solvent like DMSO.

  • Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes, phosphate buffer (pH 7.4), and the test compound to the desired final concentrations. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH-regenerating system to the incubation mixture.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the rate constant of metabolism (k). From this, the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.[11]

Caco-2 Permeability Assay

This protocol describes the assessment of a compound's intestinal permeability using the Caco-2 cell model.

Workflow for Caco-2 Permeability Assay

cluster_culture Cell Culture & Seeding cluster_monolayer Monolayer Integrity Check cluster_transport Transport Experiment cluster_analysis Analysis cult1 Culture Caco-2 cells cult2 Seed cells onto Transwell® inserts cult1->cult2 cult3 Culture for 21-25 days to form a confluent monolayer cult2->cult3 mono1 Measure Transepithelial Electrical Resistance (TEER) cult3->mono1 mono2 Assess permeability of a paracellular marker (e.g., Lucifer Yellow) mono1->mono2 trans1 Wash monolayer with pre-warmed transport buffer mono2->trans1 trans2 Add test compound to either the apical (A) or basolateral (B) side trans1->trans2 trans3 Incubate at 37°C for a defined period (e.g., 2 hours) trans2->trans3 trans4 Collect samples from the receiver compartment at time points trans3->trans4 ana1 Quantify compound concentration in samples by LC-MS/MS trans4->ana1 ana2 Calculate the apparent permeability coefficient (Papp) for A to B and B to A transport ana1->ana2 ana3 Determine the efflux ratio (Papp B->A / Papp A->B) ana2->ana3

Caption: Workflow for assessing intestinal permeability using the Caco-2 cell model.

Step-by-Step Methodology:

  • Cell Culture: Culture Caco-2 cells in appropriate media and seed them onto permeable Transwell® inserts. Allow the cells to differentiate and form a confluent monolayer over 21-25 days.

  • Monolayer Integrity: Before the experiment, confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker like Lucifer Yellow.

  • Transport Study:

    • Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • To measure apical-to-basolateral (A-to-B) transport, add the test compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.

    • To measure basolateral-to-apical (B-to-A) transport, add the test compound to the basolateral chamber and fresh buffer to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

  • Sampling: At predetermined time points, collect samples from the receiver chamber.

  • LC-MS/MS Analysis: Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial concentration of the drug in the donor chamber. The efflux ratio (ER = Papp(B-A) / Papp(A-B)) is calculated to assess the potential for active efflux. An ER greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutics. However, a thorough understanding and optimization of the pharmacokinetic properties are essential for translating in vitro potency into in vivo efficacy. This guide provides a framework for comparing the ADME profiles of these derivatives and offers standardized protocols for key in vitro assays.

Future research should focus on generating a more comprehensive dataset for this specific chemical series to establish clear structure-pharmacokinetic relationships. This will enable more rational drug design and accelerate the development of new and effective medicines based on the versatile imidazo[1,2-a]pyridine core.

References

A Researcher's Guide to Selecting Cytotoxicity Assays for Novel 3-Aminoimidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The burgeoning field of medicinal chemistry has identified 3-aminoimidazo[1,2-a]pyridines as a promising scaffold for the development of novel anticancer therapeutics.[1][2] These heterocyclic compounds have demonstrated significant cytotoxic effects against various cancer cell lines, necessitating robust and reliable methods for in vitro evaluation.[1] This guide provides a comparative analysis of three widely used cytotoxicity assays—MTT, SRB, and LDH—to aid researchers in selecting the most appropriate method for screening novel 3-aminoimidazo[1,2-a]pyridine derivatives.

The Critical First Step: Choosing Your Cytotoxicity Assay

The initial screening of a compound library is a critical juncture in drug discovery. The choice of cytotoxicity assay can profoundly influence the accuracy and reproducibility of the data, ultimately guiding the selection of lead candidates for further development.[3] An ideal assay should be sensitive, reliable, cost-effective, and suitable for high-throughput screening.[4][5] Here, we delve into the principles, protocols, and practical considerations of three workhorse assays in the field.

MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has been a mainstay in cytotoxicity testing for decades.[6] It quantifies cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6]

Principle of the MTT Assay

In viable cells, mitochondrial reductases cleave the yellow tetrazolium salt MTT into insoluble purple formazan crystals. This conversion is directly proportional to the number of metabolically active cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, providing an indirect quantification of cell viability.

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 add_compound Add 3-aminoimidazo[1,2-a]pyridine compounds (serial dilutions) incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4h (formazan formation) add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate SRB_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay SRB Assay cell_seeding Seed cells in a 96-well plate incubation1 Incubate for 24h (cell attachment) cell_seeding->incubation1 add_compound Add 3-aminoimidazo[1,2-a]pyridine compounds (serial dilutions) incubation1->add_compound incubation2 Incubate for 24-72h add_compound->incubation2 fixation Fix cells with cold 10% TCA incubation2->fixation staining Stain with 0.4% SRB in 1% acetic acid fixation->staining washing Wash with 1% acetic acid staining->washing solubilize Solubilize bound dye with 10 mM Tris base washing->solubilize read_plate Measure absorbance at 510-570 nm solubilize->read_plate LDH_Workflow cluster_prep Cell Preparation & Treatment cluster_assay LDH Assay cell_seeding Seed cells and treat with 3-aminoimidazo[1,2-a]pyridine compounds incubation Incubate for 24-72h cell_seeding->incubation collect_supernatant Collect cell culture supernatant incubation->collect_supernatant add_reaction_mix Add LDH reaction mixture (substrate, cofactor, dye) collect_supernatant->add_reaction_mix incubation2 Incubate for 30 min (color development) add_reaction_mix->incubation2 add_stop_solution Add stop solution incubation2->add_stop_solution read_plate Measure absorbance at 490 nm add_stop_solution->read_plate

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS No. 1146615-86-2). This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory. The imidazopyridine scaffold is of significant interest in medicinal chemistry for its diverse biological activities, making proper management of its derivatives critical for both researcher safety and environmental stewardship.[1][2][3][4][5]

Hazard Identification and Essential Safety Rationale

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound is a halogenated, nitrogen-containing heterocyclic compound.[6] Its structure, featuring bromine and a trifluoromethyl group, necessitates careful handling to mitigate risks.

The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[6] It is crucial to consult the specific SDS provided by the manufacturer for the exact lot number you are using, as hazard information can vary slightly between suppliers.

Table 1: GHS Hazard Profile for this compound

CategoryInformationSource
Pictogram GHS07 (Exclamation Mark)[6]
Signal Word Warning[6]
Hazard Statements H315: Causes skin irritation.[6]
Potential for H302: Harmful if swallowed.[7]
Potential for eye and respiratory irritation.[7]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6]
P264: Wash skin thoroughly after handling.
P501: Dispose of contents/container to an approved waste disposal plant.[7]

Causality Behind Hazards:

  • Halogenation: The presence of bromine and fluorine atoms makes this molecule a halogenated organic compound. Such compounds require specific disposal pathways because their improper incineration at low temperatures can lead to the formation of hazardous dioxins and furans.[8][9] Furthermore, during combustion, they can generate acidic gases (like HBr) that require specialized scrubbers in waste treatment facilities.[8]

  • Irritant Nature: The GHS07 pictogram and associated H-statements indicate that the compound can cause irritation upon contact with skin.[6] This necessitates the use of appropriate personal protective equipment (PPE) to prevent direct contact.

Pre-Disposal Handling and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper laboratory practice during use will minimize contamination and simplify the final disposal process.

Engineering Controls:

  • Chemical Fume Hood: Always handle solid this compound and its solutions inside a certified chemical fume hood. This is the primary line of defense to prevent inhalation of dust or aerosols.[10]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or OSHA standards (US).[7][11]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use. Employ the proper glove removal technique to avoid skin contact and dispose of contaminated gloves as hazardous waste in accordance with laboratory practices.[11]

  • Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, consider an impervious apron.

Step-by-Step Waste Segregation and Collection Protocol

The cornerstone of proper chemical disposal is rigorous waste segregation. Halogenated organic compounds must not be mixed with non-halogenated waste streams.[12][13][14]

Protocol for Waste Collection:

  • Container Selection: Designate a specific, chemically compatible container for "Halogenated Organic Solid Waste." High-density polyethylene (HDPE) containers are generally suitable.[14] Ensure the container is in good condition with a secure, tight-fitting lid to prevent spills and vapor release.[12][14]

  • Proper Labeling: Before adding any waste, the container must be clearly labeled. The label should include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[12]

    • An indication of the hazards (e.g., "Irritant").

  • Waste Transfer:

    • Solid Waste: Carefully transfer unwanted solid material, contaminated weighing papers, or gloves directly into the designated halogenated waste container. Avoid creating dust.[11]

    • Contaminated Sharps: Needles or other sharps contaminated with the compound must be placed in a designated sharps container and managed as hazardous waste.

    • Empty Stock Bottles: The original container holding the compound must also be disposed of as hazardous waste. Do not rinse the container into the drain. Dispose of it as "unused product."

  • Container Management:

    • Keep the waste container closed at all times except when actively adding waste.[12][14]

    • Do not fill the container beyond 90% of its capacity to prevent splashing and allow for vapor expansion.[14]

    • Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory, away from incompatible materials like strong oxidizing agents.[7]

  • Requesting Pickup: Once the container is full, or if work on the project is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.

Spill and Decontamination Procedures

Accidents can happen, and a clear, pre-defined response plan is essential.

For Small Spills (Solid Material):

  • Ensure Safety: Ensure the spill area is well-ventilated, preferably within a fume hood.[7][11]

  • Wear PPE: Don the appropriate PPE as described in Section 2.

  • Contain and Collect: Gently sweep up the solid material, taking care to avoid creating dust.[7][11] Shovel the material into a suitable, labeled container for disposal as halogenated waste.

  • Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol or ethanol), then with soap and water. All cleaning materials must be collected and disposed of as hazardous waste.

  • Wash Hands: Wash hands thoroughly after the cleanup is complete.

For Large Spills:

  • Evacuate the immediate area.

  • Alert colleagues and your laboratory supervisor.

  • Contact your institution's emergency response or EHS office immediately.

The Final Disposal Pathway: A Managed Process

The journey of the hazardous waste does not end at the laboratory door. Understanding the final disposal process reinforces the importance of the preceding steps. The workflow below illustrates the critical path from laboratory use to final, safe destruction.

DisposalWorkflow Disposal Workflow for this compound cluster_lab In-Laboratory Procedures cluster_disposal External Disposal Process A Handling of Compound (in Fume Hood with PPE) B Generation of Waste (e.g., excess reagent, contaminated items) A->B C Is the waste halogenated? B->C D Segregate into Labeled 'Halogenated Waste' Container C->D Yes E Store in Satellite Accumulation Area D->E F Collection by EHS or Licensed Waste Contractor E->F G Transport to a Permitted Hazardous Waste Facility F->G H High-Temperature Incineration (with flue gas treatment) G->H I Complete Destruction of Organic Compound H->I

Caption: Decision workflow from laboratory handling to final disposal.

The only acceptable method for the final disposal of this compound is to "offer surplus and non-recyclable solutions to a licensed disposal company." This invariably leads to destruction via high-temperature incineration at a facility permitted to handle halogenated hazardous waste.[7][9][15] This process ensures the complete breakdown of the organic molecule into simpler, less harmful components and that any acidic byproducts are neutralized.[16]

Regulatory Compliance

All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[17] As a halogenated organic compound, this compound falls under the purview of these regulations.[18] Your institution's EHS department is the primary resource for ensuring compliance with all applicable rules.

By following this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment and maintaining full regulatory compliance.

References

Personal protective equipment for handling 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for the Safe Handling of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

As a Senior Application Scientist, my primary goal is to empower fellow researchers to achieve groundbreaking results safely and efficiently. The compounds we work with, such as this compound, are powerful tools in drug discovery and materials science, but they demand our full respect and a rigorous adherence to safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for handling this specific reagent, grounded in established safety principles for halogenated heterocyclic compounds.

Pre-Operational Hazard Analysis

Before the first spatula of this compound is measured, a thorough understanding of its potential hazards is paramount. Based on supplier safety data and the chemical's structural motifs (a brominated aromatic system and a trifluoromethyl group), we must operate under the assumption of the following hazards.

A Safety Data Sheet (SDS) from the supplier confirms this compound is classified with the GHS07 pictogram for being harmful and an irritant.[1] Specific, documented hazards include:

  • H315: Causes skin irritation. [1]

  • Potential for eye and respiratory irritation. The precautionary statement P261, "Avoid breathing dust/fume/gas/mist/vapours/spray," indicates an inhalation risk.[1] Structurally similar halogenated compounds are known to cause serious eye irritation and respiratory irritation.[2][3][4]

  • Potential for harm if swallowed. Acute oral toxicity is a common hazard for this class of chemicals.[5]

Therefore, all handling procedures must be designed to eliminate or minimize the routes of exposure: dermal contact, inhalation, and accidental ingestion.

Personal Protective Equipment (PPE): An Imperative, Not an Option

The selection of PPE is your most immediate and critical control measure. The following table outlines the mandatory PPE for any procedure involving this compound.

Protection AreaRequired EquipmentSpecification and Rationale
Hands Chemical-Resistant GlovesDisposable nitrile gloves are the standard for preventing incidental contact.[6] Always inspect gloves before use and use proper removal technique to avoid contaminating your skin. For extended procedures or solvent use, consult a glove compatibility chart.
Eyes & Face Safety GogglesChemical splash goggles that meet ANSI Z87.1 or EN166 standards are required.[4][7] They provide a seal around the eyes, offering superior protection from splashes and airborne powder compared to standard safety glasses.
Body Laboratory CoatA flame-resistant lab coat , fully buttoned, is mandatory to protect skin and personal clothing from contamination.[2][6]
Respiratory Engineering Controls / RespiratorPrimary Control: All handling of the solid compound and its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Secondary Control: If engineering controls are insufficient, a NIOSH/MSHA approved respirator may be required, subject to a formal risk assessment.[6][7]

Safe Handling Workflow: A Step-by-Step Protocol

A disciplined, systematic workflow minimizes risk. The entire process, from retrieving the container to the final decontamination, must be meticulously planned.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_disposal Phase 3: Cleanup & Disposal A Review SDS & Procedure B Don All Required PPE (Gloves, Goggles, Lab Coat) A->B C Prepare & Verify Fume Hood Operation B->C D Carefully Weigh Solid Inside Fume Hood C->D Begin Work E Transfer to Reaction Vessel Using Spatula/Funnel D->E F Conduct Procedure (e.g., Dissolution, Reaction) E->F G Quench Reaction (if necessary) F->G Procedure Complete H Segregate Halogenated Waste into Labeled Container G->H I Decontaminate Glassware & Work Surfaces H->I J Properly Remove PPE & Wash Hands Thoroughly I->J

Caption: A three-phase workflow for safely handling this compound.

Procedural Steps:

  • Preparation:

    • Confirm the fume hood has a current certification and is functioning correctly.

    • Clear the workspace of all non-essential items.

    • Assemble all necessary glassware and reagents within the fume hood.

    • Have spill cleanup materials (e.g., absorbent pads, sand) readily available.

  • Chemical Handling:

    • When weighing the solid, use a tared weigh boat. Avoid creating dust clouds. Handle the container and any tools with care to prevent contamination of external surfaces.

    • Clean up any minor spills within the fume hood immediately using an appropriate absorbent.

    • Keep the container of the solid tightly closed when not in use.[7]

  • Cleanup and Disposal:

    • Waste Segregation is Critical: This compound is a halogenated organic. All waste, including contaminated consumables (gloves, weigh boats, pipette tips) and solutions, must be collected in a designated, sealed container labeled "Halogenated Organic Waste".[8] Never mix halogenated and non-halogenated waste streams.[8]

    • Decontamination: Clean all glassware and surfaces thoroughly.

    • Disposal: Dispose of the sealed waste container through your institution's Environmental Health and Safety (EHS) office.[4] Do not pour any waste down the drain.[8]

Emergency Response Plan

Preparedness is key to mitigating the severity of any incident.

Exposure ScenarioImmediate First-Aid Response
Skin Contact Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[5][7] Remove contaminated clothing. If irritation persists, seek medical attention.[5][7]
Eye Contact Immediately rinse eyes cautiously with water for several minutes, holding the eyelids open.[5][7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][7]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If you feel unwell, call a POISON CENTER or doctor.[5][7]
Ingestion Rinse mouth with water.[7] Do NOT induce vomiting. Call a POISON CENTER or doctor immediately if you feel unwell.[7]
Chemical Spill For small spills within the fume hood, use an inert absorbent material, sweep up, and place in the halogenated waste container. For larger spills or spills outside of containment, evacuate the area and contact your institution's EHS emergency line.

By integrating these safety protocols into your daily laboratory operations, you ensure a secure environment for yourself and your colleagues, allowing you to focus on the science with confidence and integrity.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.